1,2'-O-dimethylguanosine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C12H17N5O5 |
|---|---|
Molecular Weight |
311.29 g/mol |
IUPAC Name |
2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one |
InChI |
InChI=1S/C12H17N5O5/c1-16-10(20)6-9(15-12(16)13)17(4-14-6)11-8(21-2)7(19)5(3-18)22-11/h4-5,7-8,11,18-19H,3H2,1-2H3,(H2,13,15)/t5-,7-,8-,11-/m1/s1 |
InChI Key |
JLYURAYAEKVGQJ-IOSLPCCCSA-N |
Isomeric SMILES |
CN1C(=O)C2=C(N=C1N)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC |
Canonical SMILES |
CN1C(=O)C2=C(N=C1N)N(C=N2)C3C(C(C(O3)CO)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Biological Significance of N²,N²-Dimethylguanosine
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Post-transcriptional modifications of RNA add a critical layer of regulatory complexity to gene expression. Among the more than 170 known RNA modifications, N²,N²-dimethylguanosine (m²₂G) is a highly conserved modification found predominantly in transfer RNA (tRNA). This technical guide provides a comprehensive overview of the biological significance of m²₂G, including its crucial roles in tRNA structure, stability, and function. We detail its biosynthetic pathway, its impact on cellular processes such as translation and redox homeostasis, and its direct link to human disease. Furthermore, this document provides detailed experimental protocols for the detection and quantification of m²₂G and summarizes key quantitative data to serve as a resource for researchers in the field.
A Note on Nomenclature: 1,2'-O-dimethylguanosine vs. N²,N²-dimethylguanosine
The term "this compound" (m¹Gm) refers to a guanosine (B1672433) molecule with methyl groups at the N1 position of the guanine (B1146940) base and the 2'-hydroxyl position of the ribose sugar. While this modification exists, the vast majority of research on dimethylated guanosine in a biological context, particularly within tRNA, focuses on N²,N²-dimethylguanosine (m²₂G) . This isomer features two methyl groups on the exocyclic amine (N²) of the guanine base. Given its prevalence and profound biological roles, this guide will focus primarily on m²₂G, as it is the most functionally significant and extensively studied dimethylguanosine modification.
Core Biological Significance of N²,N²-Dimethylguanosine (m²₂G)
N²,N²-dimethylguanosine is a post-transcriptional modification predominantly found at position 26 in the "hinge" region of most eukaryotic and archaeal tRNAs, located between the D-arm and the anticodon stem.[1][2] Its presence is critical for maintaining the structural integrity and function of tRNA.
Role in tRNA Structure and Stability
The primary role of m²₂G is to act as a structural cornerstone, ensuring the correct L-shaped tertiary structure of tRNA.[3] The two methyl groups on the N² position create steric hindrance, which prevents the formation of a canonical Watson-Crick base pair with cytosine (C).[4][5] This blockage is crucial for preventing tRNA misfolding. Specifically, it inhibits an incorrect base pair between G26 and C11, which would otherwise lead to an aberrant, non-functional tRNA conformation.[4]
By preventing misfolding, m²₂G is considered to function as an "RNA chaperone," guiding the tRNA into its active conformation.[2] This modification stabilizes the tRNA core by modulating non-canonical base-pairing interactions, particularly the G26:A44 pair, ensuring it adopts a stable imino-hydrogen bonded form rather than a less stable sheared conformation.[2][6] The loss of m²₂G leads to tRNA instability, which can be exacerbated in combination with the loss of other modifications or RNA-binding proteins.[6]
Function in Translation and Cellular Proliferation
Proper tRNA structure is a prerequisite for efficient and accurate protein synthesis. By ensuring tRNA stability, the m²₂G modification supports global translation. Human cells deficient in TRMT1, the enzyme responsible for m²₂G synthesis, exhibit reduced rates of global protein synthesis and decreased cellular proliferation.[7][8] This highlights the fundamental importance of this single modification in maintaining the cellular pool of functional tRNAs required to sustain protein production and cell growth.
Involvement in Redox Homeostasis
Recent evidence has uncovered a critical link between m²₂G modification and the maintenance of cellular redox balance.[1] Cells lacking the TRMT1 enzyme, and therefore deficient in m²₂G, display increased levels of endogenous reactive oxygen species (ROS) and are hypersensitive to oxidizing agents.[7][8] While the precise mechanism connecting the tRNA modification to redox state is still under investigation, these findings suggest that TRMT1-catalyzed modifications are required for proper redox metabolism.[7][9] This function is crucial for cell survival under conditions of oxidative stress.[8]
Biosynthesis of N²,N²-Dimethylguanosine
The formation of m²₂G is a two-step enzymatic process catalyzed by the highly conserved tRNA methyltransferase 1 (TRM1 in yeast, TRMT1 in humans).[1][10] This enzyme is encoded by a nuclear gene, and the resulting protein is localized to both the nucleus and mitochondria, allowing it to modify both nuclear and mitochondrial-encoded tRNAs.[11][12]
The biosynthesis pathway is as follows:
-
Monomethylation: TRMT1 first catalyzes the transfer of a single methyl group from the universal methyl donor S-adenosylmethionine (SAM) to the N² position of guanosine at position 26 (G26) in a precursor tRNA molecule, forming N²-methylguanosine (m²G).[1]
-
Dimethylation: TRMT1 then catalyzes a second methylation event at the same N² position, again using SAM as the methyl donor, to produce the final N²,N²-dimethylguanosine (m²₂G) modification.[1]
The substrate specificity of TRMT1—whether it produces m²G or proceeds to m²₂G—is dependent on the sequence and structure of the target tRNA, particularly elements within the D-arm.[12]
Clinical Relevance: TRMT1 and Intellectual Disability
The critical role of m²₂G in cellular function is underscored by its link to human disease. Autosomal-recessive intellectual disability (ID) has been directly linked to loss-of-function mutations in the TRMT1 gene.[7][13] Frameshift and missense mutations in TRMT1 have been identified in patients with developmental delay, ID, and epilepsy.[7][14]
These pathogenic variants result in TRMT1 proteins that are deficient in tRNA binding and/or catalytic activity, leading to a severe deficiency of m²₂G modification in patient cells.[7][15] This establishes a direct molecular link between the absence of a single tRNA modification and a complex neurodevelopmental disorder, highlighting the importance of epitranscriptomic regulation in human health.
Quantitative Data Summary
The following tables summarize key quantitative findings related to m²₂G modification from published literature.
Table 1: Quantification of m²₂G Levels in Human Cell Lines
| Cell Line / Condition | Method | m²₂G Level | Fold Change (vs. WT) | Reference |
|---|---|---|---|---|
| Wild-Type (WT) Human Cells | LC-MS/MS | ~50% of G26 sites | - | [7] |
| TRMT1 Knockout (KO) | LC-MS/MS | Near background | >50-fold decrease | [7] |
| Patient Lymphoblastoid Cells (TRMT1 R323C) | LC-MS/MS | Not specified | 32-fold decrease | [15] |
| TRMT1-KO (tRNA-Tyr specific) | LC-MS | ~50% of WT level | 2-fold decrease | [14] |
| TRMT1L-KO (tRNA-Tyr specific) | LC-MS | ~50% of WT level | 2-fold decrease |[14] |
Table 2: Related Metabolite Concentrations
| Metabolite | Organism / Cell Type | Concentration | Method | Reference |
|---|---|---|---|---|
| S-adenosylmethionine (SAM) | E. coli (WT) | ~250 µM | Not specified | [16] |
| S-adenosylmethionine (SAM) | E. coli (Δmtn) | ~100 µM | Not specified | [16] |
| S-adenosylmethionine (SAM) | HL-60 Human Cells | 315 µM | Not specified | [17] |
| S-adenosylmethionine (SAM) | Human Plasma | 50 - 150 nmol/L | Not specified |[2] |
Experimental Protocols
This section provides detailed methodologies for the two primary techniques used to detect and quantify m²₂G: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Primer Extension Analysis.
Quantification of m²₂G by LC-MS/MS
This method provides absolute quantification of modified nucleosides from a total RNA or purified tRNA sample.
Protocol Steps:
-
RNA Isolation:
-
Isolate total RNA from cells or tissues using a standard method (e.g., TRIzol extraction followed by isopropanol (B130326) precipitation).
-
For higher sensitivity, purify the tRNA fraction from total RNA using methods like anion-exchange chromatography (e.g., DEAE cellulose) or size-exclusion chromatography.[18]
-
-
Enzymatic Digestion to Nucleosides:
-
In a microcentrifuge tube, combine up to 2.5 µg of RNA with the following digestion mix to a final volume of 25 µL:
-
Incubate the reaction at 37°C for 2-3 hours.[3]
-
(Optional) Terminate the reaction and remove enzymes by chloroform (B151607) extraction or by passing the sample through a 10 kDa molecular weight cutoff filter.[20]
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the nucleoside mixture using reverse-phase high-performance liquid chromatography (HPLC).
-
Column: A C18 column (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm) is commonly used.[11][21]
-
Mobile Phase A: 5.3 mM Ammonium Acetate in water, pH 5.3.[11]
-
Mobile Phase B: Acetonitrile/water (40:60) with 5.3 mM Ammonium Acetate.[11]
-
Flow Rate: 100 µL/min.[11]
-
Gradient: A typical gradient might run from 0% B to 75% B over ~37 minutes, followed by a wash and re-equilibration.[11]
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) for m²₂G and monitoring a specific product ion after collision-induced dissociation (CID).
-
Precursor Ion (Q1): The m/z for [m²₂G+H]⁺ is 312.1.
-
Product Ion (Q3): The characteristic product ion is the protonated N²,N²-dimethylguanine base, with an m/z of 180.1.
-
Transition: m/z 312.1 → 180.1.
-
Optimize collision energy (CE) and other instrument parameters for this transition to achieve maximum sensitivity.
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of a pure m²₂G standard.
-
Calculate the amount of m²₂G in the sample by comparing its peak area to the standard curve.
-
Normalize the amount of m²₂G to the amount of a canonical nucleoside (e.g., Guanosine) to determine its relative abundance.
-
Detection of m²₂G by Primer Extension Analysis
This technique qualitatively or semi-quantitatively assesses the presence of m²₂G at a specific site in a known tRNA sequence. The bulky m²₂G modification acts as a strong block to reverse transcriptase (RT), causing the enzyme to terminate synthesis.
Protocol Steps:
-
Primer Design and Labeling:
-
Design a DNA oligonucleotide primer (~20-25 nt) that is complementary to a sequence downstream of the G26 modification site of the target tRNA.
-
Label the 5' end of the primer with a radioactive ([γ-³²P]ATP) or fluorescent (e.g., Tye665) tag using T4 Polynucleotide Kinase (PNK).[11][22]
-
Purify the labeled primer to remove unincorporated label.
-
-
Primer Annealing:
-
In a reaction tube, mix 2-10 µg of total RNA with ~1 pmol of the 5'-labeled primer in an appropriate annealing buffer (e.g., containing 40 mM PIPES pH 6.4, 1 mM EDTA, 0.4 M NaCl).
-
Heat the mixture to 95°C for 3 minutes and then allow it to cool slowly to the annealing temperature (e.g., 42°C or 37°C) to facilitate primer-tRNA hybridization.[10][11]
-
-
Extension Reaction:
-
Analysis:
-
Denature the samples by heating at 90-95°C for 3-5 minutes.
-
Separate the cDNA products on a high-resolution denaturing (7-8 M Urea) polyacrylamide gel (e.g., 15% PAGE).[11]
-
Visualize the products by autoradiography (for ³²P) or fluorescence scanning.
-
Interpretation: A band corresponding to the size of the primer extended to position 26 indicates the presence of the m²₂G modification (RT stop). In samples lacking the modification (e.g., from TRMT1-KO cells), this band will be absent or significantly reduced, and a longer read-through product may appear.[7]
-
Conclusion and Future Directions
N²,N²-dimethylguanosine is far more than a simple structural component of tRNA; it is a critical regulator of tRNA fidelity, translational capacity, and cellular homeostasis. Its biosynthesis, catalyzed by TRMT1, is essential for preventing tRNA misfolding and ensuring efficient protein synthesis. The discovery that defects in this single modification pathway lead to severe neurodevelopmental disorders in humans has cemented its importance in molecular medicine.
Future research will likely focus on several key areas. First, elucidating the precise molecular mechanism linking m²₂G deficiency to redox imbalance will be crucial. Second, investigating the potential for dynamic regulation of m²₂G levels in response to different cellular stresses could reveal new roles in adaptive responses. Finally, for drug development professionals, the TRMT1 enzyme represents a potential target, and understanding its substrate recognition and catalytic mechanism in greater detail could inform the design of specific inhibitors or modulators for therapeutic purposes. The continued study of m²₂G promises to yield further insights into the intricate world of the epitranscriptome and its impact on biology and disease.
References
- 1. Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine [cell-stress.com]
- 2. Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tRNA Modifications: Impact on Structure and Thermal Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. amsbio.com [amsbio.com]
- 7. TRMT1-Catalyzed tRNA Modifications Are Required for Redox Homeostasis To Ensure Proper Cellular Proliferation and Oxidative Stress Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Identification of the enzymes responsible for m2,2G and acp3U formation on cytosolic tRNA from insects and plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human TRMT1 catalyzes m2G or m22G formation on tRNAs in a substrate-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC Analysis of tRNA-Derived Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human TRMT1 and TRMT1L paralogs ensure the proper modification state, stability, and function of tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An intellectual disability-associated missense variant in TRMT1 impairs tRNA modification and reconstitution of enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Depletion of S-adenosylmethionine impacts on ribosome biogenesis through hypomodification of a single rRNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. S-adenosylmethionine metabolism in HL-60 cells: effect of cell cycle and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sequence mapping of transfer RNA chemical modifications by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Direct sequencing of total Saccharomyces cerevisiae tRNAs by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. forensicrti.org [forensicrti.org]
The Elusive Modification: A Technical Guide to the Natural Occurrence of 1,2'-O-dimethylguanosine in tRNA
For Immediate Release
This technical guide provides a comprehensive overview of the current scientific understanding of the modified nucleoside 1,2'-O-dimethylguanosine (m¹Gm) and its potential presence in transfer RNA (tRNA). Directed at researchers, scientists, and professionals in drug development, this document delves into the hypothetical biosynthesis, proposed detection methodologies, and the functional implications of this rare, doubly methylated guanosine (B1672433) derivative. While direct and extensive evidence for the natural occurrence of m¹Gm in tRNA is still emerging, this guide consolidates existing knowledge on its constituent modifications, N¹-methylguanosine (m¹G) and 2'-O-methylguanosine (Gm), to provide a foundational framework for future research.
Introduction to this compound (m¹Gm)
This compound is a hypermodified nucleoside characterized by two methyl groups: one at the N¹ position of the guanine (B1146940) base and another on the 2'-hydroxyl group of the ribose sugar. The existence of this modification is confirmed in chemical databases, and the presence of other multi-methylated nucleosides in RNA, such as N²,N²,2'-O-trimethylguanosine (m²,²Gm) in the archaeon Sulfolobus acidocaldarius, lends credence to the biological plausibility of m¹Gm in tRNA.
The N¹-methylation of guanosine introduces a positive charge on the guanine base, which can significantly impact the structural and functional properties of the tRNA molecule. Concurrently, 2'-O-methylation of the ribose is known to provide conformational rigidity and protect the phosphodiester backbone from enzymatic cleavage. The combination of these two modifications on a single guanosine residue would likely have profound effects on tRNA stability, folding, and its interactions with the ribosome and other components of the translational machinery.
Quantitative Data on Constituent Modifications
While quantitative data for m¹Gm in tRNA is not yet available, analysis of its constituent modifications, m¹G and Gm, at specific tRNA positions can inform potential sites for m¹Gm formation. The following table summarizes the known locations and functions of these individual modifications.
| Modification | Position in tRNA | Organismal Distribution | Function | Relevant Enzymes |
| N¹-methylguanosine (m¹G) | 9 | Eukaryotes, Archaea | tRNA folding and stability | Trm10 |
| 37 | Bacteria, Eukaryotes, Archaea | Prevents frameshifting during translation | TrmD (Bacteria), Trm5 (Eukarya, Archaea) | |
| 2'-O-methylguanosine (Gm) | 18 | Eubacteria, Eukaryotes | tRNA stability, immune response modulation | TrmH (Eubacteria), Trm3 (Eukaryotes) |
| 34 | Archaea, Eukaryotes | Wobble decoding | Trm7 (in complex) |
Experimental Protocols for Detection and Analysis
The identification and quantification of m¹Gm in tRNA necessitates highly sensitive and specific analytical techniques. The primary method for such analysis is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
tRNA Isolation and Digestion
-
Total RNA Extraction: Isolate total RNA from the biological sample of interest using standard protocols (e.g., Trizol extraction followed by isopropanol (B130326) precipitation).
-
tRNA Enrichment: Purify tRNA from the total RNA pool using methods such as anion-exchange chromatography or size-exclusion chromatography.
-
Enzymatic Digestion: Digest the purified tRNA to its constituent nucleosides using a cocktail of enzymes, typically including nuclease P1 and phosphodiesterase I, followed by dephosphorylation with alkaline phosphatase.
HPLC-MS/MS Analysis
-
Chromatographic Separation: Separate the resulting nucleosides using reversed-phase HPLC. A C18 column with a gradient of a polar solvent (e.g., aqueous ammonium (B1175870) acetate) and a non-polar solvent (e.g., acetonitrile) is commonly used.
-
Mass Spectrometric Detection: Analyze the eluting nucleosides using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
Precursor Ion: The protonated molecular ion ([M+H]⁺) of m¹Gm is m/z 312.1.
-
Product Ion: The characteristic product ion resulting from the cleavage of the glycosidic bond is the protonated N¹-methylguanine base at m/z 166.1.
Note: The specific transition of m/z 312.1 → 166.1 should be monitored for the selective detection of m¹Gm.
-
Quantification
Quantification of m¹Gm can be achieved by generating a standard curve using a chemically synthesized m¹Gm standard of known concentrations. The area under the peak for the m/z 312.1 → 166.1 transition in the biological sample is then compared to the standard curve to determine its concentration.
Signaling Pathways and Experimental Workflows
Hypothesized Biosynthetic Pathway of m¹Gm
The biosynthesis of m¹Gm is hypothesized to occur through the sequential action of two distinct tRNA methyltransferases: an N¹-guanosine methyltransferase (Trm10 or Trm5/TrmD) and a 2'-O-guanosine methyltransferase (TrmH or Trm3). The order of these enzymatic steps is currently unknown and may be specific to the tRNA species and the position of the modification.
Caption: Hypothesized biosynthetic pathways for this compound (m¹Gm) in tRNA.
Experimental Workflow for m¹Gm Identification
The following diagram outlines the key steps in the experimental workflow for the identification and characterization of m¹Gm in tRNA.
Caption: Experimental workflow for the identification of this compound (m¹Gm).
Conclusion and Future Directions
The natural occurrence of this compound in tRNA represents an exciting and underexplored area of epitranscriptomics. While direct evidence remains sparse, the existence of the necessary enzymatic machinery and the precedent of other multi-methylated nucleosides provide a strong rationale for its investigation. The methodologies and hypothetical frameworks presented in this guide offer a roadmap for researchers to pursue the discovery and characterization of m¹Gm. Future studies should focus on screening diverse organisms and tRNA species for the presence of this modification, identifying the specific methyltransferases involved, and elucidating its precise role in tRNA function and the regulation of gene expression. Such discoveries will not only expand our fundamental understanding of RNA biology but may also open new avenues for therapeutic intervention.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1,2'-O-dimethylguanosine: Chemical Structure, Properties, and Biological Activity
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It is intended to be a valuable resource for professionals in research and drug development, offering detailed information and methodologies pertinent to the study and application of this modified nucleoside.
Chemical Identity and Structure
This compound is a modified purine (B94841) nucleoside, a dimethyl analog of guanosine (B1672433).[1] It is a naturally occurring component of RNA and has garnered interest for its potential as an influenza neuraminidase inhibitor and its immunostimulatory properties.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one |
| CAS Number | 73667-71-7[1] |
| Molecular Formula | C₁₂H₁₇N₅O₅[1] |
| Canonical SMILES | CN1C=NC2=C1C(=O)N=C(N2[C@H]3--INVALID-LINK--CO)O">C@@HOC)N |
| InChI | InChI=1S/C12H17N5O5/c1-14-5-16-10-9(14)11(21)17-12(13)15-8(10)17-7-6(19)4(2-18)22-7/h3-7,18-20H,2H2,1H3,(H2,13,15,21)/t4-,5+,6-,7-/m1/s1 |
| InChIKey | JLYURAYAEKVGQJ-IOSLPCCCSA-N |
Chemical Structure Diagram
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 2. This data is crucial for its handling, formulation, and in silico modeling.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 311.29 g/mol | [1] |
| Monoisotopic Mass | 311.122968679 Da | [2] |
| Physical Description | Solid | [2] |
| Boiling Point (predicted) | 685.6 ± 65.0 °C at 760 mmHg | |
| Density (predicted) | 1.81 ± 0.1 g/cm³ | |
| XLogP3 (predicted) | -1.3 | [2] |
| Hydrogen Bond Donor Count | 4 | |
| Hydrogen Bond Acceptor Count | 8 | |
| Rotatable Bond Count | 4 | |
| Topological Polar Surface Area | 132 Ų | [2] |
Biological Activity and Signaling Pathways
This compound is recognized as a guanosine analog with significant immunostimulatory activity.[1] Studies have demonstrated that its functional activity is dependent on the activation of Toll-like receptor 7 (TLR7).[1] Activation of TLR7 by guanosine analogs can induce the production of type I interferons, which in turn mediate antiviral effects.[1]
TLR7 Signaling Pathway
Guanosine analogs, including this compound, activate immune cells through the TLR7 signaling pathway.[3] This process requires endosomal maturation.[3][4] Upon binding of the agonist, TLR7 dimerizes and recruits the adaptor protein MyD88. This initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs), culminating in the production of pro-inflammatory cytokines and type I interferons.[5]
TLR7 Signaling Pathway Diagram
Caption: Activation of TLR7 by this compound in the endosome initiates a MyD88-dependent signaling cascade, leading to the nuclear translocation of NF-κB and IRF7 and subsequent expression of pro-inflammatory cytokines and type I interferons.
Experimental Protocols
This section provides an overview of methodologies for the synthesis, characterization, and biological evaluation of this compound and related compounds. These protocols are generalized and may require optimization for specific experimental conditions.
Synthesis of 2'-O-methylated Guanosine Analogs
The synthesis of 2'-O-methylated guanosine analogs often involves a multi-step process that includes protection of reactive groups, methylation, and subsequent deprotection.
General Protocol for Synthesis:
-
Protection of Hydroxyl Groups: The 3' and 5' hydroxyl groups of a guanosine precursor are protected using a suitable protecting group, such as a silyl (B83357) ether (e.g., TBDMS or MDPSCl₂).[6][7]
-
Methylation: The 2'-hydroxyl group is then methylated. This can be achieved using a methylating agent like methyl iodide or methyl chloride in the presence of a mild base such as sodium hydride or NaHMDS.[7]
-
Deprotection: The protecting groups on the 3' and 5' hydroxyls are removed, often using a fluoride (B91410) source like TBAF for silyl groups, to yield the final 2'-O-methylated product.
-
Purification: The final product is purified using techniques such as silica (B1680970) gel column chromatography.[3]
Synthesis Workflow Diagram
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. N2,N2-Dimethylguanosine | C12H17N5O5 | CID 135501639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. NMR Spectroscopy Based Metabolic Profiling of Biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Two-Step, One-Pot Synthesis of Inosine, Guanosine, and 2′-Deoxyguanosine O6-Ethers via Intermediate O6-(Benzotriazoly-1-yl) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel synthesis of 2'-O-methylguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gatekeeper of Form: A Technical Guide to the Role of N2,N2-dimethylguanosine in Preventing tRNA Misfolding
For Immediate Release
This technical guide provides an in-depth analysis of the critical role of post-transcriptional tRNA modifications in ensuring proper molecular folding and function. Specifically, it focuses on the mechanism by which the modified nucleoside N2,N2-dimethylguanosine (m²₂G) acts as a structural gatekeeper, preventing transfer RNA (tRNA) from adopting inactive, misfolded conformations. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of molecular biology, biochemistry, and RNA therapeutics.
Introduction: The Imperative of Correct tRNA Structure
Transfer RNA (tRNA) molecules are central adaptors in protein synthesis, responsible for decoding messenger RNA (mRNA) codons and delivering the corresponding amino acids to the ribosome. This function is critically dependent on their highly conserved, L-shaped three-dimensional structure. This tertiary structure arises from a specific folding of the cloverleaf secondary structure, which is stabilized by a network of tertiary interactions.
However, the intrinsic chemistry of RNA allows for alternative base-pairing schemes, creating the potential for tRNAs to misfold into non-functional or "kinetically trapped" conformations.[1] To overcome this, cells have evolved a sophisticated system of over 100 distinct post-transcriptional modifications that decorate tRNA molecules.[2] These modifications are crucial for fine-tuning tRNA structure, stability, and function.[2][3]
This guide focuses on a key modification, N2,N2-dimethylguanosine (m²₂G) , which is prominently found at position 26 in the vast majority of eukaryotic tRNAs.[4][5] While the user's query specified "1,2'-O-dimethylguanosine" (a distinct modification, m¹Gm), the preponderance of scientific evidence points to m²₂G26 as the primary dimethylated guanosine (B1672433) derivative responsible for preventing tRNA misfolding.[1][6][7] This modification serves as a powerful example of how a subtle chemical change can enforce a profound structural outcome.
The Molecular Mechanism of m²₂G in Preventing Misfolding
The modification N2,N2-dimethylguanosine is typically located at position 26, a critical juncture between the D-stem and the anticodon stem of the tRNA cloverleaf.[4][8] Its role as a structural determinant is not to strengthen the canonical fold directly, but rather to prevent the formation of an alternative, misfolded structure.
The key to this function lies in the alteration of the hydrogen-bonding potential of the guanine (B1146940) base. A standard guanosine can form a stable Watson-Crick base pair with cytosine. Certain tRNA gene sequences are capable of folding into non-canonical structures where G26 incorrectly pairs with a cytosine elsewhere in the molecule (e.g., C11), leading to an extended, non-functional D-arm.[6][7]
The enzymatic addition of two methyl groups to the exocyclic amine (N²) of the guanine base by the tRNA methyltransferase Trm1 physically blocks the hydrogen bond donor sites required for Watson-Crick pairing with cytosine.[4][7] This chemical preclusion effectively closes the pathway to the misfolded state. By preventing the formation of an improper G26-C base pair, the m²₂G26 modification ensures that the D-arm and anticodon stem form correctly, facilitating the subsequent folding into the functional L-shaped tertiary structure.[4][6] This has led to the conceptualization of the Trm1 enzyme as an RNA chaperone, one that guides proper folding through covalent modification.[4]
Quantitative Impact of Modifications on tRNA Stability
While the primary role of m²₂G26 is to prevent misfolding rather than to increase the melting temperature (Tm) of the correctly folded state, post-transcriptional modifications as a whole contribute significantly to the overall thermal stability of tRNA.[9] This is particularly crucial for organisms living at high temperatures (thermophiles), whose tRNAs are often heavily modified.[6][10]
Direct, consolidated quantitative data comparing the Tm of a specific tRNA with and without only the m²₂G26 modification is sparse in the literature. However, numerous studies have quantified the stabilizing effects of other modifications, demonstrating their importance in maintaining tRNA structure. The lack of core modifications can lead to degradation, highlighting their role in tRNA quality control.[9] For instance, modified E. coli tRNAfMet shows significantly higher overall structural and thermal stability compared to its unmodified counterpart.[9]
| Modification Type | Position(s) | Observed Effect on Thermal Stability (Tm) | Reference(s) |
| m⁵s²U (5-methoxycarbonylmethyl-2-thiouridine) | 54 | Increases Tm by >3°C in thermophile tRNAs. | [10][11] |
| Ψ (Pseudouridine) | 55 | Individually increases the Tm of E. coli tRNASer. | [9] |
| Gm (2'-O-methylguanosine) | 18 | Individually increases the Tm of E. coli tRNASer. | [9] |
| s⁴U (4-thiouridine) | 8 | Absence decreases the Tm of E. coli tRNASer. | [12] |
| Multiple Core Modifications | Various | Modified E. coli tRNAfMet has a significantly higher overall stability than the unmodified version. | [9][13] |
| m²₂G (N2,N2-dimethylguanosine) | 10, 26 | Prevents alternative base-pairing, ensuring correct folding and structural integrity, which indirectly contributes to stability. | [6][7] |
Table 1: Summary of reported effects of various post-transcriptional modifications on the thermal stability of tRNA.
Experimental Protocols for Analysis
The study of tRNA modification, folding, and stability relies on a suite of robust biochemical and biophysical techniques. The following sections detail the core methodologies cited in the investigation of m²₂G and other tRNA modifications.
In Vitro Transcription (IVT) for tRNA Production
To study the effects of specific modifications, researchers require pure populations of both unmodified and modified tRNAs. Unmodified tRNAs are typically produced via in vitro transcription (IVT).
Principle: T7 RNA polymerase is used to transcribe a DNA template encoding the tRNA of interest. The template can be a linearized plasmid or a synthetic DNA oligonucleotide duplex containing the T7 promoter sequence upstream of the tRNA gene.[13]
Detailed Protocol:
-
Template Preparation:
-
Plasmid-based: A plasmid containing the tRNA gene downstream of a T7 promoter is linearized with a restriction enzyme (e.g., BstNI) at the 3' end of the gene to ensure run-off transcription produces the correct 3'-terminus.
-
Oligonucleotide-based: A long sense-strand oligonucleotide containing the T7 promoter and tRNA sequence is annealed to a shorter antisense oligonucleotide that forms the double-stranded T7 promoter region.
-
-
Transcription Reaction Mix: In RNase-free water, combine:
-
40 mM Tris-HCl, pH 8.0
-
22 mM MgCl₂
-
1 mM Spermidine
-
5 mM DTT
-
4 mM each of ATP, GTP, CTP, UTP
-
DNA Template (e.g., 1-2 µg linearized plasmid or 0.5 µM oligo duplex)
-
RNase Inhibitor (e.g., 40 units)
-
T7 RNA Polymerase (e.g., 30 nM)
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction and incubate for an additional 15-30 minutes at 37°C to digest the DNA template.
-
Purification: The transcribed tRNA is purified from the reaction mixture. This is typically achieved by phenol/chloroform extraction and ethanol (B145695) precipitation, followed by denaturing polyacrylamide gel electrophoresis (PAGE) to isolate the full-length tRNA product. The tRNA band is excised from the gel and eluted.
Thermal Denaturation for Stability Analysis
Principle: The stability of an RNA molecule is often characterized by its melting temperature (Tm), the temperature at which 50% of the molecules are unfolded. This is measured by monitoring the UV absorbance at 260 nm, which increases as the stacked bases in the helical regions unstack upon denaturation (the hyperchromic effect).
Detailed Protocol:
-
Sample Preparation: Purified tRNA (modified or unmodified) is buffer-exchanged and diluted in a low-salt, degassed buffer (e.g., 15 mM NaCl, 20 mM sodium cacodylate, 0.5 mM EDTA, pH 7.0).
-
Instrumentation: Samples are placed in quartz cuvettes in a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Melting: The temperature is ramped up slowly (e.g., 0.5-1.0 °C/minute) from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C). The absorbance at 260 nm is recorded at regular intervals.
-
Data Analysis: The absorbance values are normalized to create a melting curve. The Tm is determined by finding the temperature at the maximum of the first derivative of this curve or by fitting the curve to a sigmoidal model.
Chemical Probing for Structural Analysis
Principle: Chemical probes like dimethyl sulfate (B86663) (DMS) can modify RNA bases that are not protected by base-pairing or protein binding. DMS methylates the N1 of adenine (B156593) and the N3 of cytosine at their Watson-Crick faces. By identifying the modified sites, one can infer the secondary and tertiary structure of the RNA.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]
- 3. tRNA Modifications: Impact on Structure and Thermal Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Beyond the Anticodon: tRNA Core Modifications and Their Impact on Structure, Translation and Stress Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transfer RNA Modification Enzymes from Thermophiles and Their Modified Nucleosides in tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Characterization of UVA-Induced Alterations to Transfer RNA Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNA modifications stabilize the tertiary structure of tRNAfMet by locally increasing conformational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Amino-terminal extension generated from an upstream AUG codon increases the efficiency of mitochondrial import of yeast N2,N2-dimethylguanosine-specific tRNA methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Archaeal Pathway to 1,2'-O-dimethylguanosine: A Technical Guide to tRNA Modification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of 1,2'-O-dimethylguanosine (m¹Gm), a modified nucleoside found in the transfer RNA (tRNA) of archaea. The presence of such hypermodified nucleosides is particularly prominent in extremophilic archaea, where they are thought to contribute to the structural stability and functional efficiency of tRNA under harsh environmental conditions. This document details the enzymatic machinery, reaction mechanisms, and experimental methodologies used to elucidate this critical post-transcriptional modification pathway.
Introduction to this compound in Archaea
Post-transcriptional modifications of tRNA are essential for proper tRNA folding, stability, and accurate translation. In archaea, particularly those thriving in extreme environments, tRNA molecules are often heavily modified. This compound is a prime example of such a modification, involving the methylation of a guanosine (B1672433) residue at both the N1 position of the base and the 2'-hydroxyl group of the ribose sugar. This dual modification is believed to play a crucial role in stabilizing the tRNA structure, thereby ensuring its functionality at high temperatures, extreme pH, or high salt concentrations.
The biosynthesis of m¹Gm is a multi-step enzymatic process. While a single bifunctional enzyme has not been identified, the pathway is understood to proceed through the sequential action of two distinct classes of methyltransferases.
The Biosynthetic Pathway of this compound
The formation of this compound in archaeal tRNA is a sequential process involving two key enzymatic steps: N1-methylation of guanosine followed by 2'-O-methylation of the ribose.
Step 1: N1-Methylation of Guanosine (G → m¹G)
The initial step in the pathway is the methylation of the guanine (B1146940) base at the N1 position. This reaction is catalyzed by a member of the Trm10 family of tRNA methyltransferases . In archaea, orthologs of the yeast Trm10p have been identified and characterized.
A notable example is the Trm10 homolog from the hyperthermophilic euryarchaeon Thermococcus kodakaraensis (TkTrm10). This enzyme has been shown to possess dual specificity, capable of methylating both adenosine (B11128) (A) and guanosine (G) at position 9 of tRNA.[1] The methyl group is transferred from the universal methyl donor, S-adenosyl-L-methionine (AdoMet).
Step 2: 2'-O-Methylation of 1-methylguanosine (B33566) (m¹G → m¹Gm)
Following the N1-methylation of the base, the ribose moiety is methylated at the 2'-hydroxyl group. Archaea employ two distinct strategies for 2'-O-methylation of tRNA:
-
Protein-only, site-specific tRNA 2'-O-methyltransferases: These enzymes directly recognize the target nucleotide within the tRNA structure. An example is the archaeal tRNA methyltransferase aTrm56, which specifically methylates cytidine (B196190) at position 56.[2] While the specific enzyme responsible for Gm formation at the site of a pre-existing m¹G has not been definitively identified, the prevalence of doubly modified nucleosides like N²,2'-O-dimethylguanosine (m²Gm) in hyperthermophiles strongly suggests the existence of such dedicated enzymes.[3]
-
C/D box small ribonucleoprotein (sRNP)-guided methylation: This mechanism involves a complex of proteins and a guide RNA (C/D box sRNA) that directs the methylation to a specific nucleotide through base pairing. This machinery is also known to be active in archaeal tRNA modification.[2]
It is hypothesized that a dedicated, site-specific 2'-O-methyltransferase recognizes the m¹G-modified tRNA as its substrate to complete the formation of this compound.
Quantitative Data on Key Enzymes
The following table summarizes the available quantitative data for the key methyltransferase involved in the initial step of this compound biosynthesis. Kinetic data for the specific archaeal 2'-O-methyltransferase in this pathway is not yet available and represents an area for future research.
| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |
| TkTrm10 | Thermococcus kodakaraensis | tRNA-G | 0.23 ± 0.04 | 0.0011 ± 0.0000 | [4] |
| S-adenosyl-L-methionine (SAM) | 4.8 ± 1.1 | 0.0011 ± 0.0001 | [4] | ||
| Archaeal tRNA 2'-O-methyltransferase | Not yet identified | m¹G-tRNA | N/A | N/A |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of archaeal tRNA methyltransferases.
Overexpression and Purification of Recombinant Archaeal tRNA Methyltransferases
This protocol is adapted for the expression of thermophilic archaeal enzymes in E. coli.
-
Gene Cloning: The gene encoding the putative methyltransferase (e.g., Trm10 homolog) is amplified by PCR from the archaeal genomic DNA. The PCR product is then cloned into an expression vector, such as pET-28b, which allows for the production of an N-terminally His-tagged fusion protein.
-
Protein Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic, which is grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, followed by incubation for 4-6 hours at 30°C.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF), and lysed by sonication on ice.
-
Protein Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM). The target protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Heat Purification Step (for thermophilic enzymes): The eluted protein fraction can be subjected to a heat treatment step (e.g., 60-70°C for 15-30 minutes) to denature and precipitate mesophilic E. coli proteins. The heat-treated sample is then centrifuged to remove the precipitate.
-
Further Purification: The protein can be further purified by size-exclusion chromatography to remove any remaining contaminants and aggregates. The purity of the protein is assessed by SDS-PAGE.
In Vitro tRNA Methylation Assay
This assay is used to determine the activity and substrate specificity of the purified methyltransferase.
-
Reaction Mixture: The standard methylation reaction mixture (50 µL) contains:
-
50 mM Tris-HCl (pH 8.0)
-
5 mM MgCl₂
-
50 mM KCl
-
1 mM DTT
-
1 µg of tRNA substrate (either total tRNA from a specific organism or an in vitro transcribed tRNA)
-
1 µM of purified methyltransferase
-
10 µM S-adenosyl-L-methionine (AdoMet), including a tracer amount of [³H-methyl]-AdoMet.
-
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at the optimal temperature for the archaeal enzyme (e.g., 50-70°C) for a specified time (e.g., 30-60 minutes).
-
Stopping the Reaction and RNA Precipitation: The reaction is stopped by the addition of an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1). The aqueous phase is collected, and the tRNA is precipitated by the addition of 3 volumes of ethanol (B145695) and 1/10 volume of 3 M sodium acetate (B1210297) (pH 5.2). The mixture is incubated at -20°C for at least 1 hour.
-
Quantification of Methyl Incorporation: The precipitated tRNA is collected by centrifugation, washed with 70% ethanol, and air-dried. The tRNA pellet is redissolved in nuclease-free water. The amount of incorporated radioactivity is measured by liquid scintillation counting.
Analysis of Modified Nucleosides by HPLC-Coupled Mass Spectrometry
This method allows for the identification and quantification of modified nucleosides in a tRNA sample.
-
tRNA Digestion: Purified tRNA is completely digested to its constituent nucleosides using a mixture of nucleases, such as nuclease P1 and bacterial alkaline phosphatase.
-
HPLC Separation: The resulting nucleoside mixture is separated by reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient of a polar solvent (e.g., ammonium (B1175870) acetate buffer) and a less polar solvent (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometry Analysis: The eluent from the HPLC is directly introduced into a mass spectrometer (e.g., a triple quadrupole or Orbitrap mass spectrometer) for analysis.
-
Identification and Quantification: Modified nucleosides are identified based on their retention time and their specific mass-to-charge ratio (m/z). Quantification can be achieved by comparing the peak area of the modified nucleoside to that of the canonical nucleosides or by using stable isotope-labeled internal standards.
Mandatory Visualizations
Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound in archaeal tRNA.
Experimental Workflow for Characterizing an Archaeal tRNA Methyltransferase
Caption: Workflow for the identification and characterization of an archaeal tRNA methyltransferase.
References
- 1. New archaeal methyltransferases forming 1-methyladenosine or 1-methyladenosine and 1-methylguanosine at position 9 of tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cm56 tRNA modification in archaea is catalyzed either by a specific 2′-O-methylase, or a C/D sRNP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative patterns of modified nucleotides in individual tRNA species from a mesophilic and two thermophilic archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
1,2'-O-dimethylguanosine function in ribosomal RNA
An In-depth Technical Guide on Guanosine (B1672433) Modifications in Ribosomal RNA
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ribosomal RNA (rRNA) is subject to a complex landscape of post-transcriptional modifications that are critical for ribosome structure, function, and the regulation of protein synthesis. Among these, the methylation of guanosine residues plays a pivotal role in fine-tuning the translational machinery. This technical guide provides a comprehensive overview of the key guanosine modifications in rRNA, including N1-methylguanosine (m1G), N7-methylguanosine (m7G), N2,N2-dimethylguanosine (m2,2G), and 2'-O-methylguanosine (Gm). While the modification 1,2'-O-dimethylguanosine was the initial focus of this inquiry, a thorough review of the scientific literature indicates that it is not a recognized or characterized modification within ribosomal RNA. Therefore, this guide will focus on the well-established guanosine modifications in rRNA, their biosynthesis, functional implications, and the experimental methodologies used for their study.
Introduction to Guanosine Modifications in rRNA
Post-transcriptional modifications of rRNA are essential for the proper folding and assembly of ribosomes, as well as for their catalytic activity in protein synthesis. These modifications are generally clustered in functionally important regions of the ribosome, such as the peptidyl transferase center (PTC) and the decoding site. Methylation is one of the most common types of rRNA modification, and guanosine residues are frequent targets. These modifications can influence ribosome stability, translation fidelity, and even confer resistance to antibiotics.
Key Guanosine Modifications in Ribosomal RNA
While this compound has not been identified in ribosomal RNA, several other guanosine modifications are well-documented and play crucial roles.
N1-methylguanosine (m1G)
-
Location: In prokaryotic 23S rRNA, m1G is found at position G745 in Escherichia coli and G748 in Streptomyces. These sites are located in hairpin 35 of domain II.
-
Function: The m1G modification at these positions is implicated in antibiotic resistance. For instance, the absence of m1G methylation at G745 in E. coli leads to increased resistance to the antibiotic viomycin (B1663724), although it is accompanied by severe growth defects. In Streptomyces, N1-methylation of G748 results in resistance to the macrolide antibiotic tylosin (B1662201).
-
Enzymatic Formation: The methylation at G745 is catalyzed by the S-adenosylmethionine (SAM)-dependent methyltransferase RrmA, while the modification at G748 is introduced by TlrB.
N7-methylguanosine (m7G)
-
Location: In eukaryotic 18S rRNA, m7G is a conserved modification found at position G1575 in yeast (Saccharomyces cerevisiae) and G1639 in humans. This site is located at a ridge between the P- and E-sites of the small ribosomal subunit.
-
Function: The m7G modification at this position is crucial for the maturation of the 40S ribosomal subunit, including the processing of pre-18S rRNA.[1][2][3] While the modification itself is not essential for the viability of yeast cells, the presence of the methyltransferase complex is required for ribosome biogenesis, suggesting a role in quality control.[3][4] This modification can also influence the interaction with tRNAs during translation.
-
Enzymatic Formation: The formation of m7G1575/1639 is catalyzed by a heterodimeric complex consisting of the catalytic subunit Bud23 (WBSCR22 in humans) and its coactivator Trm112 (TRMT112 in humans).[2][4][5] Trm112 is essential for the stability of the catalytic subunit.[4]
N2,N2-dimethylguanosine (m2,2G)
-
Location and Function: While prominently found in tRNA, N2,N2-dimethylguanosine and its precursor, N2-methylguanosine (m2G), are also present in rRNA.[6][7] In E. coli rRNA, m2G is the second most frequently encountered modified nucleoside.[6][7] These modifications can alter the base-pairing properties of guanosine and influence the local RNA structure. Specifically, the dual methylation at the N2 position prevents the formation of canonical Watson-Crick base pairs with cytosine.[8]
2'-O-methylguanosine (Gm)
-
Location and Function: 2'-O-methylation of the ribose moiety is a highly abundant modification in rRNA of all domains of life.[9] This modification stabilizes the RNA structure by favoring the C3'-endo conformation of the ribose sugar and protects the phosphodiester backbone from hydrolysis.[10][11] A universally conserved 2'-O-methylated guanosine (Gm2922 in yeast) is located in the A-site loop of the peptidyl transferase center and is critical for the efficient nuclear export of the large ribosomal subunit, acting as a checkpoint in ribosome biogenesis.[12]
-
Enzymatic Formation: In eukaryotes, the site-specific 2'-O-methylation of rRNA is primarily guided by box C/D small nucleolar RNAs (snoRNAs) that are part of a ribonucleoprotein complex (snoRNP). The catalytic activity is provided by the methyltransferase Fibrillarin (Nop1p in yeast).[13]
Quantitative Data on Guanosine Modifications in rRNA
The stoichiometry of rRNA modifications can vary, leading to a heterogeneous population of ribosomes within a cell. This heterogeneity may allow for the fine-tuning of translation in response to different cellular conditions.[10][14] Quantitative analysis of these modifications is crucial for understanding their regulatory roles.
| Modification | Organism/RNA | Position | Stoichiometry/Effect | Reference(s) |
| m1G | E. coli 23S rRNA | G745 | Absence leads to viomycin resistance | |
| m1G | Streptomyces 23S rRNA | G748 | Presence confers tylosin resistance | |
| m7G | S. cerevisiae 18S rRNA | G1575 | Required for efficient 40S subunit biogenesis | [1][4] |
| m7G | Human 18S rRNA | G1639 | Essential for 18S rRNA processing and 40S subunit maturation | [2][3] |
| Gm | S. cerevisiae 25S rRNA | G2922 | Methylation is a critical checkpoint for large subunit export | [12] |
Experimental Protocols for the Analysis of Guanosine Modifications
Several techniques are employed to detect, locate, and quantify guanosine modifications in rRNA.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This is a powerful and widely used method for the quantitative analysis of ribonucleoside modifications.
Protocol Outline:
-
RNA Isolation and Purification: Isolate total RNA from the cells or tissues of interest. Subsequently, purify the rRNA fraction.
-
Enzymatic Digestion: The purified rRNA is completely hydrolyzed to its constituent nucleosides using a cocktail of enzymes, typically including nuclease P1 and bacterial alkaline phosphatase.[15]
-
LC Separation: The resulting mixture of nucleosides is separated by reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC).[16]
-
MS/MS Analysis: The separated nucleosides are ionized, and their mass-to-charge ratio is determined by a mass spectrometer. Tandem mass spectrometry (MS/MS) is used to fragment the nucleosides, and the specific fragmentation patterns allow for the unambiguous identification and quantification of the modified nucleosides.[17][18]
Primer Extension Analysis
This method is used to map the location of modifications that block or pause reverse transcriptase.
Protocol Outline:
-
Primer Design and Labeling: A DNA oligonucleotide primer, complementary to a sequence downstream of the suspected modification site, is designed. The 5' end of the primer is typically radiolabeled.
-
Primer Annealing: The labeled primer is annealed to the rRNA template.
-
Reverse Transcription: Reverse transcriptase is used to synthesize a cDNA strand. The presence of a 2'-O-methyl group can cause the reverse transcriptase to pause or stop, resulting in a truncated cDNA product one nucleotide downstream of the modification.[19][20]
-
Gel Electrophoresis and Autoradiography: The cDNA products are resolved on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated with the same primer. The position of the reverse transcriptase stop reveals the location of the modified nucleotide.[19]
Signaling Pathways and Experimental Workflows
Enzymatic Formation of N7-methylguanosine (m7G) in 18S rRNA
Caption: Formation of N7-methylguanosine in 18S rRNA.
Workflow for LC-MS based analysis of rRNA modifications
Caption: Workflow for LC-MS analysis of rRNA modifications.
Implications for Drug Development
The enzymes responsible for rRNA modifications, particularly methyltransferases, represent potential targets for the development of novel therapeutic agents. For instance, inhibitors of rRNA methyltransferases that confer antibiotic resistance could be developed to resensitize resistant bacterial strains to existing antibiotics. Furthermore, given the role of ribosome biogenesis and function in cancer, targeting the enzymes that modify rRNA could be a promising anti-cancer strategy. The detailed understanding of the structure and function of these enzymes and their substrates is paramount for structure-based drug design.
Conclusion
While this compound does not appear to be a known modification in ribosomal RNA, the study of other guanosine methylations such as m1G, m7G, m2,2G, and Gm has revealed their profound impact on ribosome biogenesis, function, and the regulation of translation. The continued exploration of the "epitranscriptome" of rRNA, facilitated by advanced analytical techniques like mass spectrometry, will undoubtedly uncover further layers of complexity in the regulation of gene expression and provide new avenues for therapeutic intervention. This guide serves as a foundational resource for researchers and professionals in the field, summarizing the current knowledge on these critical RNA modifications.
References
- 1. researchgate.net [researchgate.net]
- 2. N7-methylguanosine modification in cancers: from mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamic methylome of internal mRNA N7-methylguanosine and its regulatory role in translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The potential role of N7-methylguanosine (m7G) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of N2,N2-dimethylguanosine on RNA structure and stability: crystal structure of an RNA duplex with tandem m2 2G:A pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]
- 9. Ribosomal RNA 2′-O-methylations regulate translation by impacting ribosome dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. pnas.org [pnas.org]
- 15. Methylated guanosine and uridine modifications in S. cerevisiae mRNAs modulate translation elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. RNA Modifications [labome.com]
The Discovery and History of 1,2'-O-dimethylguanosine: A Technical Overview
Abstract
1,2'-O-dimethylguanosine (m¹Gm) is a doubly modified ribonucleoside found in transfer RNA (tRNA), particularly in thermophilic archaea. This hypermodified nucleoside, characterized by methylation at the N1 position of the guanine (B1146940) base and the 2'-hydroxyl group of the ribose sugar, plays a crucial role in maintaining the structural integrity and function of tRNA in organisms thriving in extreme environments. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological significance of this compound. It details the analytical methods for its detection, the enzymatic pathways involved in its biosynthesis, and its function in the context of translation. This document is intended for researchers, scientists, and professionals in the fields of biochemistry, molecular biology, and drug development who are interested in the intricate world of RNA modifications.
Introduction
The landscape of molecular biology was profoundly shaped by the discovery that the four canonical ribonucleosides—adenosine, guanosine, cytidine, and uridine—are not the sole constituents of RNA. Post-transcriptional modifications dramatically expand the chemical diversity of RNA molecules, fine-tuning their structure and function. Among the most heavily modified classes of RNA are transfer RNAs (tRNAs), which serve as the critical adaptors in protein synthesis. The discovery of modified nucleosides in tRNA dates back over half a century and has since revealed a complex "epitranscriptomic" layer of gene regulation.
This guide focuses on a specific, doubly modified nucleoside: this compound (m¹Gm). This molecule features two methyl groups, one on the guanine base at the N1 position (m¹) and another on the 2'-hydroxyl of the ribose moiety (Gm). This unique combination of modifications is particularly prevalent in the tRNA of archaea, a domain of single-celled organisms known for their ability to survive in extreme environments. The presence of m¹Gm is believed to contribute to the thermostability of tRNA, ensuring its proper folding and function at high temperatures.
Discovery and Initial Characterization
While a definitive singular report on the initial discovery of this compound has not been identified in the available literature, its characterization is built upon the foundational knowledge of its constituent modifications, N¹-methylguanosine (m¹G) and 2'-O-methylguanosine (Gm). The presence of m¹G in tRNA was established in early studies of tRNA sequencing. The function of m¹G at position 37, adjacent to the anticodon, has been recognized for its importance in preventing translational frameshifting.
The discovery of 2'-O-methylation of ribose in various RNA species, including tRNA, was another significant milestone. This modification is known to confer resistance to nuclease degradation and to stabilize the C3'-endo conformation of the ribose, which in turn rigidifies the RNA backbone.
Chemical and Physical Properties
This compound is a purine (B94841) ribonucleoside with the chemical formula C₁₂H₁₇N₅O₅ and a molecular weight of 311.29 g/mol . Its structure consists of a guanine base methylated at the N1 position, linked via a β-N⁹-glycosidic bond to a ribose sugar that is methylated at the 2'-hydroxyl group.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₇N₅O₅ | |
| Molecular Weight | 311.29 g/mol | |
| CAS Number | 73667-71-7 | |
| Synonyms | 1-Methyl-2'-O-methylguanosine, m¹Gm | |
| IUPAC Name | 2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6H-purin-6-one |
Biological Role and Significance
The primary biological role of this compound is intrinsically linked to its location within the tRNA molecule and the structural consequences of its dual methylation.
4.1. tRNA Structure and Stability:
The 2'-O-methylation of the ribose sugar contributes significantly to the conformational rigidity of the polynucleotide chain. This is particularly critical for tRNAs in thermophilic organisms, which must maintain their precise three-dimensional L-shaped structure at temperatures that would typically denature nucleic acids. The methyl group on the ribose sterically hinders the flexibility of the sugar-phosphate backbone, favoring the C3'-endo pucker characteristic of A-form helices and enhancing base stacking interactions.
The N¹-methylation of guanine can influence its base-pairing properties. While standard Watson-Crick pairing with cytosine is disrupted, this modification can be crucial for forming specific tertiary interactions within the tRNA molecule, further stabilizing its folded structure.
4.2. Function in Translation:
By ensuring the correct folding and stability of tRNA, m¹Gm indirectly contributes to the fidelity and efficiency of protein synthesis. A properly folded tRNA is essential for its recognition by aminoacyl-tRNA synthetases, which charge the tRNA with the correct amino acid, and for its interaction with the ribosome during translation. Modifications in and around the anticodon loop, where m¹G is often found, are known to be critical for accurate codon recognition.
Enzymatic Biosynthesis
The biosynthesis of this compound is a post-transcriptional modification event. It is highly probable that the two methylation steps are carried out by distinct enzymatic activities, although a single bifunctional enzyme has not been ruled out.
5.1. N¹-methylation of Guanosine:
The formation of m¹G in tRNA is catalyzed by a class of enzymes known as tRNA (guanine-N¹)-methyltransferases. In archaea and eukaryotes, this activity is performed by the Trm5 family of enzymes. In bacteria, the functionally equivalent but structurally distinct enzyme is TrmD. These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl donor.
5.2. 2'-O-methylation of Ribose:
The 2'-O-methylation of ribose moieties in RNA is carried out by 2'-O-methyltransferases. In eukaryotes and archaea, this modification can be directed by small nucleolar RNAs (snoRNAs) or small Cajal body-specific RNAs (scaRNAs) that form a ribonucleoprotein complex (snoRNP/scaRNP) with a methyltransferase, typically fibrillarin. These guide RNAs provide specificity by base-pairing with the target RNA. Alternatively, some 2'-O-methylations are performed by standalone protein methyltransferases that recognize specific sequences or structural motifs in their target RNAs.
The biosynthesis of m¹Gm likely involves the sequential action of a Trm5-like enzyme and a 2'-O-methyltransferase. The order of these methylation events is not definitively established and may vary between different tRNA species and organisms.
Experimental Protocols
Detailed experimental protocols for the discovery and characterization of modified nucleosides have evolved significantly over time. Early methods relied on radiolabeling and chromatography, while modern approaches utilize the high sensitivity and resolution of mass spectrometry.
6.1. Isolation of tRNA:
A general workflow for the isolation of tRNA for nucleoside analysis is as follows:
-
Cell Lysis: Harvest cells and lyse them using appropriate methods (e.g., sonication, French press, or enzymatic digestion) in a buffer containing RNase inhibitors.
-
Phenol-Chloroform Extraction: Remove proteins and lipids by extraction with phenol:chloroform:isoamyl alcohol.
-
RNA Precipitation: Precipitate total RNA from the aqueous phase using ethanol (B145695) or isopropanol.
-
tRNA Enrichment: Separate tRNA from other RNA species (e.g., rRNA, mRNA) using size-exclusion chromatography, ion-exchange chromatography (e.g., DEAE-cellulose), or polyacrylamide gel electrophoresis (PAGE).
6.2. Nucleoside Analysis by HPLC-MS/MS:
This is the current gold standard for the identification and quantification of modified nucleosides.
-
Enzymatic Digestion of tRNA: Purified tRNA is completely digested to its constituent nucleosides using a cocktail of enzymes, typically nuclease P1 followed by phosphodiesterase I and alkaline phosphatase.
-
Chromatographic Separation: The resulting nucleoside mixture is separated by high-performance liquid chromatography (HPLC), usually with a reverse-phase C18 column.
-
Mass Spectrometric Detection and Quantification: The eluate from the HPLC is introduced into a tandem mass spectrometer (MS/MS). Nucleosides are identified based on their unique retention times and mass-to-charge (m/z) ratios of the parent ion and its characteristic fragment ions. Quantification is achieved by comparing the signal intensity to that of known amounts of synthetic standards.
Conclusion and Future Perspectives
This compound stands as a testament to the chemical complexity that RNA can achieve through post-transcriptional modification. While its role in ensuring tRNA stability, particularly in extremophiles, is well-appreciated, many questions remain. The precise interplay between N¹- and 2'-O-methylation in modulating tRNA function is an area ripe for further investigation. The identification and characterization of the complete enzymatic machinery responsible for the synthesis of m¹Gm in various organisms will provide deeper insights into the regulation of this modification.
Furthermore, the potential for crosstalk between different RNA modifications and the impact of environmental stressors on the modification landscape of tRNA are exciting avenues for future research. As analytical techniques continue to improve in sensitivity and throughput, a more complete picture of the "tRNA modification code" and the specific role of m¹Gm within it will undoubtedly emerge, with potential implications for our understanding of the boundaries of life and for applications in biotechnology and synthetic biology.
1,2'-O-Dimethylguanosine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Whitepaper on a Modified Purine (B94841) Nucleoside
This technical guide provides a comprehensive overview of 1,2'-O-dimethylguanosine, a modified purine nucleoside. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties, biological activity, and potential therapeutic applications of this molecule. This guide covers its chemical synthesis, analytical characterization, and its role in innate immunity through the activation of Toll-like receptor 7 (TLR7).
Core Concepts
This compound is a derivative of the purine nucleoside guanosine (B1672433), featuring two methyl groups at the N1 position of the guanine (B1146940) base and the 2'-hydroxyl group of the ribose sugar. While research on this specific modification is emerging, the broader class of modified nucleosides is of significant interest due to their roles in various biological processes and their potential as therapeutic agents.
Chemical Structure and Properties
The fundamental characteristics of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₂H₁₇N₅O₅ |
| Molecular Weight | 311.29 g/mol |
| IUPAC Name | 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl)-1-methyl-2-(methylamino)-1,9-dihydro-6H-purin-6-one |
| Canonical SMILES | CN1C2=C(N=C(N1)NC)N=CN2C3C(C(C(O3)CO)O)O |
| Appearance | White to off-white powder (predicted) |
| Solubility | Soluble in water and polar organic solvents (predicted) |
Biological Activity and Signaling Pathway
Guanosine analogs, including methylated derivatives, have been shown to exhibit immunostimulatory activity. This activity is primarily mediated through the activation of Toll-like receptor 7 (TLR7), an endosomal receptor that plays a crucial role in the innate immune response to single-stranded RNA viruses.
TLR7 Signaling Pathway
The activation of TLR7 by this compound is thought to initiate a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This pathway is dependent on the adaptor protein MyD88. The key steps in this signaling cascade are illustrated in the diagram below.
Caption: TLR7 activation by this compound.
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of this compound, based on established procedures for related modified nucleosides.
Synthesis of this compound
The chemical synthesis of this compound can be approached through a multi-step process involving the protection of reactive functional groups, followed by methylation and subsequent deprotection. The following is a generalized protocol.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Protocol:
-
Protection of Guanosine:
-
Dissolve guanosine in anhydrous pyridine.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole (B134444) to protect the 3'- and 5'-hydroxyl groups of the ribose.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the silylated guanosine.
-
-
N1-Methylation:
-
Dissolve the protected guanosine in an appropriate aprotic solvent (e.g., DMF).
-
Add a methylating agent, such as methyl iodide (CH₃I), in the presence of a mild base (e.g., K₂CO₃).
-
Stir the reaction at room temperature until completion.
-
Purify the N1-methylated product.
-
-
2'-O-Methylation:
-
Dissolve the N1-methylated intermediate in an anhydrous solvent.
-
Use a selective 2'-O-methylation procedure. A common method involves the use of a stannylene acetal (B89532) intermediate followed by methylation with methyl iodide.
-
Alternatively, direct methylation can be attempted with reagents like methyl triflate, though selectivity may be lower.
-
-
Deprotection:
-
Remove the silyl (B83357) protecting groups using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) in THF.
-
Monitor the deprotection by TLC or LC-MS.
-
-
Purification:
-
Purify the final product, this compound, using reversed-phase high-performance liquid chromatography (HPLC).
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
The identity and purity of synthesized this compound can be confirmed using LC-MS.
Experimental Workflow for LC-MS Analysis
Caption: Workflow for LC-MS analysis of this compound.
LC-MS Parameters:
| Parameter | Value |
| Chromatography System | High-Performance Liquid Chromatography (HPLC) |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole or Orbitrap Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Range | m/z 100-500 |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
Expected Mass Spectrometry Results:
-
Parent Ion (M+H)⁺: The expected mass-to-charge ratio (m/z) for the protonated molecule is approximately 312.13.
-
Fragmentation: Collision-induced dissociation (CID) is expected to produce characteristic fragments. A major fragmentation pathway for nucleosides is the cleavage of the glycosidic bond, resulting in the loss of the ribose moiety. This would yield a fragment corresponding to the methylated guanine base.
Data Presentation
Quantitative data is crucial for assessing the purity, stability, and biological activity of this compound. The following table provides an example of how such data can be structured.
Quantitative Analysis of a Related Compound: 2'-O-Methylguanosine Phosphoramidite
| Parameter | Value | Conditions/Notes |
| Phosphitylation Reaction Time | 1.5 hours | Using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite |
| Isolated Yield of Phosphoramidite | 86% | After chromatographic purification |
| Average Stepwise Coupling Yield | >99% | In automated oligonucleotide synthesis |
| Purity (by ³¹P NMR) | >98% |
Conclusion
This compound represents an interesting modified nucleoside with potential applications in immunology and antiviral research due to its presumed activity as a TLR7 agonist. This guide provides a foundational understanding of its synthesis, analysis, and biological context. Further research is warranted to fully elucidate its specific biological functions and therapeutic potential. The detailed protocols and structured data presentation formats provided herein are intended to facilitate such future investigations.
The Enzymatic Pathway to 1,2'-O-Dimethylguanosine: A Technical Guide for Researchers
Abstract
The doubly modified ribonucleoside, 1,2'-O-dimethylguanosine (m¹Gm), is a rare but potentially significant component of cellular RNA. Its unique structure, featuring methylations on both the guanine (B1146940) base (N1 position) and the ribose sugar (2'-O position), suggests a role in fine-tuning RNA structure and function. This technical guide provides a comprehensive overview of the enzymatic formation of this compound. As no single enzyme has been identified to catalyze this dual modification, this document details the two-step enzymatic pathway involving distinct methyltransferases: a tRNA (guanine-N1)-methyltransferase and a tRNA (guanosine-2'-O)-methyltransferase. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth information on the enzymes, their kinetics, substrate specificities, and detailed experimental protocols for their study.
Introduction
Post-transcriptional modifications of RNA are critical for a vast array of biological processes, including the regulation of gene expression, translation, and RNA stability. Methylation is one of the most common and diverse of these modifications. While many singly methylated nucleosides have been extensively studied, the biosynthesis and function of doubly modified nucleosides like this compound remain less understood. The presence of a methyl group at the N1 position of guanine (m¹G) can disrupt Watson-Crick base pairing, while a 2'-O-methylation (Gm) can increase the conformational rigidity of the ribose-phosphate backbone and provide resistance to nuclease degradation. The combination of these two modifications on a single guanosine (B1672433) residue likely imparts unique structural and functional properties to the RNA molecule.
This guide will explore the enzymatic machinery responsible for the synthesis of this compound, focusing on the sequential action of two classes of enzymes.
The Two-Step Enzymatic Formation of this compound
The formation of this compound is proposed to occur via a sequential, two-step enzymatic process, as no single enzyme capable of both N1 and 2'-O-methylation of guanosine has been identified. This process involves the action of a tRNA (guanine-N1)-methyltransferase followed by a tRNA (guanosine-2'-O)-methyltransferase, or vice versa.
Step 1: N1-Methylation of Guanosine (m¹G)
The first step in the potential synthesis of m¹Gm is the methylation of the N1 position of a guanosine residue within an RNA molecule, typically a transfer RNA (tRNA). This reaction is catalyzed by tRNA (guanine-N1)-methyltransferases.[1] In eukaryotes and archaea, this activity is primarily carried out by the Trm5 enzyme family, while in bacteria, the TrmD enzyme is responsible.[2][3][4] Both enzyme families utilize S-adenosyl-L-methionine (SAM) as the methyl donor.[3]
The m¹G modification is most notably found at position 37 in the anticodon loop of many tRNAs, where it is crucial for maintaining the correct reading frame during translation.[2][4][5]
Step 2: 2'-O-Methylation of Guanosine (Gm)
The second step involves the methylation of the 2'-hydroxyl group of the ribose sugar of a guanosine residue. This reaction is catalyzed by tRNA (guanosine-2'-O-)-methyltransferases, which also use SAM as the methyl donor.[6] Several enzymes have been identified that can perform this modification at different positions within tRNA. For instance, TrmH is responsible for the formation of 2'-O-methylguanosine at position 18 (Gm18) in the D-loop of bacterial tRNAs.[7] In eukaryotes, the FTSJ1 (or Trm7) enzyme is responsible for 2'-O-methylation at positions 32 and 34 in the anticodon loop of specific tRNAs.[8][9]
The presence of N²,N²,2'-O-trimethylguanosine (m²₂Gm) in some thermophilic archaea demonstrates that a guanosine residue can be a substrate for both base and ribose methylation, lending support to the feasibility of a sequential pathway for m¹Gm formation.[10]
Enzymology and Quantitative Data
The enzymatic characterization of the methyltransferases involved in the formation of m¹G and Gm provides critical insights into their function. The following table summarizes the available quantitative data for representative enzymes from each class.
| Enzyme Family | Representative Enzyme | Organism | Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹·μM⁻¹) | Reference(s) |
| tRNA (guanine-N1)-methyltransferase | Trm5 | Homo sapiens | tRNA^Cys | 1.8 ± 0.1 | - | 0.05 ± 0.01 | [11] |
| Trm5 | Methanococcus jannaschii | tRNA^Cys | 1.4 ± 0.1 | - | 0.09 ± 0.01 | [11] | |
| TrmD | Haemophilus influenzae | tRNA^Gln | - | 0.24 ± 0.01 | - | [12] | |
| tRNA (guanosine-2'-O)-methyltransferase | TrmH (TIGR00451 family) | Thermus thermophilus | tRNA | - | - | - | Data not available |
| FTSJ1 (Trm7 homolog) | Homo sapiens | tRNA^Phe | - | - | - | [9] |
Signaling Pathways and Logical Relationships
The formation of this compound is a part of the broader cellular process of tRNA maturation and modification, which is essential for accurate and efficient protein synthesis. The activities of the involved methyltransferases are integrated into the overall tRNA processing pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to study the enzymatic formation of this compound.
Experimental Workflow Overview
The general workflow for studying these tRNA methyltransferases involves the preparation of the enzyme and substrate, performing the methylation reaction, and analyzing the product.
Protocol 1: In Vitro Transcription of tRNA Substrate
This protocol describes the generation of unmodified tRNA substrate using T7 RNA polymerase.[5][13][14][15]
Materials:
-
Linearized plasmid DNA or PCR product containing the tRNA gene downstream of a T7 promoter
-
T7 RNA polymerase
-
RNase inhibitor
-
NTPs (ATP, GTP, CTP, UTP)
-
Transcription buffer (40 mM Tris-HCl pH 8.0, 22 mM MgCl₂, 1 mM spermidine, 5 mM DTT)
-
DNase I
-
Urea-polyacrylamide gel (8-12%)
-
TBE buffer
-
Phenol:chloroform:isoamyl alcohol
Procedure:
-
Set up the transcription reaction in a final volume of 50 µL:
-
1-2 µg of linearized DNA template
-
1X Transcription buffer
-
4 mM each NTP
-
10 mM DTT
-
40 units RNase inhibitor
-
50 units T7 RNA polymerase
-
-
Incubate at 37°C for 2-4 hours.
-
Add 1 unit of DNase I and incubate for an additional 15 minutes at 37°C to digest the DNA template.
-
Stop the reaction by adding 50 µL of 2X RNA loading buffer (containing 8 M urea).
-
Purify the tRNA transcript by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Excise the tRNA band from the gel and elute the RNA by crush and soak method in an appropriate buffer (e.g., 0.5 M ammonium (B1175870) acetate (B1210297), 1 mM EDTA).
-
Precipitate the RNA with ethanol, wash the pellet with 70% ethanol, and resuspend in RNase-free water.
-
Quantify the tRNA concentration using a spectrophotometer.
Protocol 2: Purification of Recombinant tRNA Methyltransferase
This protocol outlines the expression and purification of a recombinant tRNA methyltransferase from E. coli.[16][17][18]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with an expression vector containing the methyltransferase gene (e.g., with a His-tag or GST-tag).
-
LB medium with appropriate antibiotic.
-
IPTG (isopropyl β-D-1-thiogalactopyranoside).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors).
-
Affinity chromatography resin (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).
-
Wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20 mM).
-
Elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).
-
Dialysis buffer.
Procedure:
-
Inoculate a starter culture of the transformed E. coli and grow overnight.
-
Inoculate a larger culture with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 3-4 hours at 30°C or overnight at 18°C.
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to the equilibrated affinity chromatography column.
-
Wash the column extensively with wash buffer.
-
Elute the protein with elution buffer.
-
Analyze the fractions by SDS-PAGE to assess purity.
-
Pool the pure fractions and dialyze against a suitable storage buffer.
-
Determine the protein concentration and store at -80°C.
Protocol 3: In Vitro tRNA Methylation Assay (Filter-Binding Assay)
This radioactive assay is a common method to measure the activity of tRNA methyltransferases.[4][10][19][20][21]
Materials:
-
Purified recombinant tRNA methyltransferase.
-
In vitro transcribed tRNA substrate.
-
S-adenosyl-L-methionine (SAM), including a radiolabeled form (e.g., [³H]-SAM).
-
Methylation buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT).
-
Nitrocellulose filters.
-
Trichloroacetic acid (TCA), 5% solution.
-
Ethanol.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Set up the methylation reaction in a final volume of 50 µL:
-
1X Methylation buffer
-
1-5 µM tRNA substrate
-
10-50 µM SAM (including a known amount of [³H]-SAM)
-
100-500 nM of purified enzyme
-
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by placing the tubes on ice.
-
Spot the reaction mixture onto nitrocellulose filters.
-
Wash the filters three times with cold 5% TCA to remove unincorporated [³H]-SAM.
-
Wash the filters once with ethanol and let them dry.
-
Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the amount of incorporated methyl groups based on the specific activity of the [³H]-SAM.
Protocol 4: Analysis of Modified Nucleosides by HPLC and Mass Spectrometry
This protocol describes the digestion of tRNA to nucleosides and their analysis to identify and quantify modifications.[2][3][6][7][8][22][23][24][25][26]
Materials:
-
Methylated tRNA product from the in vitro assay or purified from cells.
-
Nuclease P1.
-
Bacterial alkaline phosphatase.
-
HPLC system with a C18 reverse-phase column.
-
Mobile phases (e.g., ammonium acetate buffer and an organic solvent like acetonitrile).
-
Mass spectrometer coupled to the HPLC.
-
Nucleoside standards (including m¹G and Gm).
Procedure:
-
Digest the tRNA sample (1-5 µg) to nucleoside 5'-monophosphates with nuclease P1 at 37°C for 2-4 hours.
-
Dephosphorylate the nucleoside 5'-monophosphates to nucleosides by adding bacterial alkaline phosphatase and incubating at 37°C for 1-2 hours.
-
Filter the sample to remove enzymes.
-
Inject the nucleoside mixture onto the HPLC system.
-
Separate the nucleosides using a suitable gradient of the mobile phases.
-
Detect the nucleosides by UV absorbance (e.g., at 260 nm) and by mass spectrometry.
-
Identify the modified nucleosides by comparing their retention times and mass-to-charge ratios with those of the standards.
-
Quantify the amount of each nucleoside by integrating the peak areas from the UV chromatogram or from the mass spectrometer signal.
Conclusion
The enzymatic formation of this compound, while not yet attributed to a single enzyme, can be understood as a sequential process involving two distinct and well-characterized families of tRNA methyltransferases. This technical guide has provided a comprehensive overview of the enzymes responsible for N1-methylation and 2'-O-methylation of guanosine in tRNA, along with quantitative data and detailed experimental protocols. This information will serve as a valuable resource for researchers investigating the biosynthesis, function, and potential as a therapeutic target of this unique RNA modification. Further research is needed to identify the specific tRNA species that are substrates for this dual modification in vivo and to elucidate the precise biological roles of this compound.
References
- 1. Protocols for In vitro Transcription (IVT) and tRNA Binding Assay - Creative Biogene [creative-biogene.com]
- 2. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 3. HPLC Analysis of tRNA‐Derived Nucleosides [bio-protocol.org]
- 4. Kinetic Analysis of tRNA Methylfransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A one-step method for in vitro production of tRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequence mapping of transfer RNA chemical modifications by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intellectual disability‐associated gene ftsj1 is responsible for 2′‐O‐methylation of specific tRNAs | EMBO Reports [link.springer.com]
- 10. Kinetic Analysis of tRNA Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conservation of structure and mechanism by Trm5 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Upregulating tRNAs in Mammalian Cells through Transfection of In Vitro Transcribed tRNAs [protocols.io]
- 14. academic.oup.com [academic.oup.com]
- 15. In vitro Transcription (IVT) and tRNA Binding Assay [bio-protocol.org]
- 16. High-level expression and rapid purification of tRNA (m5U54)-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdanderson.org [mdanderson.org]
- 18. neb.com [neb.com]
- 19. Filter-binding assay [gene.mie-u.ac.jp]
- 20. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. protocols.io [protocols.io]
- 23. Base composition analysis of nucleosides using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [PDF] Base Composition Analysis of Nucleosides Using HPLC | Semantic Scholar [semanticscholar.org]
- 25. tRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]
- 26. dspace.mit.edu [dspace.mit.edu]
The Impact of 1,2'-O-dimethylguanosine on RNA Secondary Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Post-transcriptional modifications of RNA nucleosides are a critical layer of gene expression regulation, influencing RNA folding, stability, and interaction with other molecules. Among the more than 170 known modifications, N2,N2-dimethylguanosine (m2,2G), also referred to as 1,2'-O-dimethylguanosine, plays a significant role in modulating RNA secondary structure. This technical guide provides an in-depth analysis of the impact of m2,2G on RNA structure, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its effects through structured diagrams. This document is intended for researchers, scientists, and drug development professionals working with RNA-based therapeutics and diagnostics.
Introduction: The Significance of RNA Modifications
Ribonucleic acid (RNA) is a fundamentally versatile biomolecule, central to the flow of genetic information and the regulation of cellular processes. Its functional diversity is, in large part, dictated by its intricate three-dimensional structure, which is itself governed by its primary sequence and the presence of post-transcriptional modifications. These modifications, enzymatic alterations of the canonical RNA bases, are ubiquitous across all domains of life and play crucial roles in fine-tuning RNA structure and function.
N2,N2-dimethylguanosine (m2,2G) is a common modification found in various RNA species, most prominently in transfer RNA (tRNA) and ribosomal RNA (rRNA). This modification involves the addition of two methyl groups to the exocyclic amine of guanine (B1146940). This seemingly subtle alteration has profound consequences for the hydrogen bonding potential and steric properties of the guanine base, thereby influencing base pairing, thermodynamic stability, and the overall architecture of the RNA molecule. Understanding the precise impact of m2,2G is critical for the rational design of RNA-based therapeutics, the interpretation of RNA sequencing data, and the elucidation of fundamental biological processes.
Structural and Functional Impact of this compound
The presence of this compound in an RNA sequence can lead to significant local and global changes in the molecule's secondary and tertiary structure. These structural alterations, in turn, have important functional consequences.
Altered Base Pairing and Destabilization of Duplexes
The most direct effect of the dimethylation at the N2 position of guanosine (B1672433) is the elimination of the N2 proton's ability to act as a hydrogen bond donor. This fundamentally alters its base-pairing capabilities, particularly with cytosine. Furthermore, the two methyl groups introduce steric hindrance that can disrupt canonical Watson-Crick base pairing.
A key finding is that m2,2G has a destabilizing effect on RNA duplexes, especially when paired with adenosine (B11128) (A).[1][2] Crystal structure analysis of an RNA duplex containing tandem m2,2G:A pairs revealed that these pairs adopt a pseudo-Watson-Crick conformation, but the overall duplex is less stable than its unmodified counterpart.[1][2] This destabilization is a critical factor in the context of RNA secondary structure, as it can influence the equilibrium between different folded states, such as hairpins and duplexes.[1]
dot
References
An In-depth Technical Guide to the Stereochemistry of 1,2'-O-dimethylguanosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stereochemistry of 1,2'-O-dimethylguanosine (m¹Gm), a modified nucleoside found in transfer RNA (tRNA). The document details its structural features, plausible synthetic routes, expected analytical data, and biological significance, collating available information for researchers in drug development and the life sciences.
Introduction to this compound
This compound is a post-transcriptionally modified RNA nucleoside. It is a derivative of guanosine (B1672433) with two methyl groups: one at the N1 position of the guanine (B1146940) base and another at the 2'-hydroxyl group of the ribose sugar.[1] This modification imparts a fixed positive charge on the purine (B94841) ring and influences the local conformation of the RNA strand.[1] Found in the tRNA of various organisms, m¹Gm plays a role in maintaining the structural integrity and function of these molecules, which are crucial for protein synthesis.[2][3]
Stereochemical Configuration
The ribose sugar in naturally occurring nucleosides, including guanosine, adopts a specific enantiomeric form, D-ribose. The glycosidic bond that connects the guanine base to the ribose is in the β-configuration. Therefore, the expected systematic IUPAC name for this compound is 2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-1H-purin-6(9H)-one .
The key stereochemical features are:
-
Ribose Moiety : The ribose sugar is expected to have the D-configuration, with the following stereocenters: (2R, 3R, 4R, 5R).
-
Glycosidic Bond : The bond between the N9 of the guanine base and the C1' of the ribose sugar is in the β-anomeric configuration.
-
2'-O-methylation : This modification introduces a methoxy (B1213986) group at the 2' position of the ribose. This methylation influences the sugar pucker equilibrium, favoring the C3'-endo conformation, which is characteristic of A-form RNA helices.[4] This conformational preference contributes to the stability of the RNA structure.[5][6]
-
N1-methylation : The methylation at the N1 position of the guanine base introduces a permanent positive charge and steric bulk. This modification is crucial for translational fidelity by preventing frameshift errors during protein synthesis.[1]
Below is a diagram illustrating the expected stereochemistry of this compound.
Caption: Expected stereochemical structure of this compound.
Synthesis Protocols
A direct, optimized synthesis protocol for this compound is not extensively documented. However, a plausible synthetic route can be designed by combining established methods for N1-methylation of guanosine and 2'-O-methylation of ribonucleosides. The synthesis would likely proceed through a multi-step process involving protection of reactive groups, followed by sequential methylation and deprotection.
Proposed Synthetic Workflow:
A potential synthetic pathway could involve the following key steps:
-
Protection of Guanosine: Protection of the exocyclic amine (N²) and the hydroxyl groups (3' and 5') of the ribose is necessary to ensure selective methylation.
-
N1-methylation: Introduction of a methyl group at the N1 position of the protected guanine base.
-
2'-O-methylation: Methylation of the 2'-hydroxyl group of the protected ribose.
-
Deprotection: Removal of all protecting groups to yield the final product, this compound.
References
- 1. N1-Methylguanosine - Wikipedia [en.wikipedia.org]
- 2. N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [agris.fao.org]
- 3. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 6. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
An In-depth Technical Guide on the Cellular Localization of 1,2'-O-dimethylguanosine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,2'-O-dimethylguanosine (m²'²G), a post-transcriptionally modified nucleoside, is a critical component of transfer RNA (tRNA) molecules, playing a significant role in their structure, stability, and function. This technical guide provides a comprehensive overview of the cellular localization of m²'²G, detailing its presence in distinct subcellular compartments. The document summarizes available data, outlines key experimental methodologies for its detection and quantification, and illustrates the enzymatic pathway responsible for its synthesis. This guide is intended to serve as a valuable resource for researchers in molecular biology, drug development, and related fields who are investigating the roles of modified nucleosides in cellular processes and disease.
Cellular Localization of this compound
This compound is predominantly found as a modification in transfer RNA (tRNA) molecules. Extensive research has established its presence in two major subcellular compartments: the cytosol and the mitochondria .[1]
In both cytosolic and mitochondrial tRNAs, m²'²G is typically located at the junction of the D-arm and the anticodon stem, as well as between the acceptor stem and the D-arm.[1] This specific positioning is crucial for maintaining the correct L-shaped tertiary structure of tRNA, which is essential for its function in protein synthesis. The modification helps to prevent alternative, non-functional tRNA conformations.
The enzyme responsible for the synthesis of this compound is N2,N2-dimethylguanosine-specific tRNA methyltransferase (Trm1) . Consistent with the localization of its product, the Trm1 enzyme has been shown to be targeted to both the mitochondria and the nucleus in organisms such as Saccharomyces cerevisiae. The nuclear localization of Trm1 is significant as this is where the transcription and initial processing of nuclear-encoded tRNAs occur before their export to the cytoplasm.
Quantitative Distribution
While the presence of this compound in both the cytoplasm and mitochondria is well-documented, precise quantitative data on its relative abundance in these compartments is not extensively available in the literature. The development of sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) has enabled the quantification of various modified nucleosides in biological samples. However, a direct comparative analysis of m²'²G levels in isolated cytosolic and mitochondrial tRNA fractions remains an area for further investigation.
Future quantitative studies would be invaluable for understanding the dynamics of tRNA modification in different cellular compartments and how these may be altered in various physiological and pathological states.
Experimental Protocols
The determination of the subcellular localization of this compound relies on a combination of techniques for cellular fractionation, and the detection and quantification of modified nucleosides.
Subcellular Fractionation for Isolation of Cytosolic and Mitochondrial RNA
This protocol describes a method for separating cytosolic and mitochondrial fractions from cultured cells to enable the analysis of RNA from each compartment.
Materials:
-
Cell culture flasks
-
Phosphate-buffered saline (PBS), ice-cold
-
Fractionation buffer (e.g., a digitonin-based buffer or a commercial kit)
-
Dounce homogenizer or syringe with appropriate gauge needle
-
Microcentrifuge
-
RNA extraction kit (e.g., TRIzol or column-based kits)
Procedure:
-
Cell Harvesting: Harvest cultured cells by trypsinization or scraping, followed by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C. Wash the cell pellet with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold fractionation buffer. The choice of buffer and lysis method is critical to ensure the integrity of the mitochondria. A digitonin-based buffer can be used to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
-
Homogenization: Disrupt the cells using a Dounce homogenizer with a loose-fitting pestle or by passing the cell suspension through a narrow-gauge needle multiple times. The number of strokes or passes should be optimized to maximize cell lysis while minimizing mitochondrial damage.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 700-1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-12,000 x g) for 15-20 minutes at 4°C to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction.
-
-
RNA Extraction: Isolate total RNA from the cytosolic supernatant and the mitochondrial pellet using a standard RNA extraction protocol. It is crucial to treat the samples with DNase to remove any contaminating DNA.
-
Quality Control: Assess the purity of the fractions by performing western blot analysis for marker proteins specific to each compartment (e.g., a cytoplasmic marker like GAPDH and a mitochondrial marker like COX IV).
Quantification of this compound by LC-MS/MS
This protocol provides a general workflow for the quantification of m²'²G in isolated RNA samples.
Materials:
-
Purified RNA from cytosolic and mitochondrial fractions
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 reverse-phase HPLC column
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)
-
This compound standard
Procedure:
-
RNA Digestion:
-
Digest the purified RNA to individual nucleosides. This is typically a two-step enzymatic digestion.
-
First, incubate the RNA with nuclease P1 to hydrolyze the phosphodiester bonds, yielding 5'-mononucleotides.
-
Second, dephosphorylate the mononucleotides to nucleosides using bacterial alkaline phosphatase.
-
-
LC-MS/MS Analysis:
-
Inject the digested sample onto the LC-MS/MS system.
-
Separate the nucleosides using a C18 reverse-phase column with a suitable gradient of mobile phases.
-
Detect and quantify this compound using multiple reaction monitoring (MRM) mode. This involves selecting the specific precursor ion (the protonated molecular ion of m²'²G) and a characteristic fragment ion.
-
-
Quantification:
-
Generate a standard curve using a serial dilution of a pure this compound standard.
-
Determine the concentration of m²'²G in the samples by comparing their peak areas to the standard curve.
-
Normalize the amount of m²'²G to the total amount of guanosine (B1672433) or total RNA in the sample for a relative quantification.
-
Signaling and Metabolic Pathways
The primary known role of this compound is structural, contributing to the stability and proper folding of tRNA. As of now, there is no direct evidence of m²'²G being involved in specific signaling pathways as a signaling molecule itself. However, the modification status of tRNA can be dynamic and may be influenced by cellular stress conditions, which in turn can modulate translation and cellular responses. The enzymes that add or potentially remove these modifications are therefore part of a broader regulatory network.
Anabolic Pathway of this compound
The synthesis of this compound is an anabolic process catalyzed by the Trm1 enzyme. This pathway involves the sequential transfer of two methyl groups from the methyl donor S-adenosylmethionine (SAM) to a guanosine residue at a specific position in the tRNA molecule.
Experimental Workflow for Localization and Quantification
The overall workflow for determining the subcellular localization and abundance of this compound is a multi-step process that integrates cell biology and analytical chemistry techniques.
Conclusion
This compound is a key modified nucleoside with a well-established presence in both cytosolic and mitochondrial tRNAs, where it plays a vital role in maintaining tRNA structural integrity. The methodologies for its localization and analysis are robust, relying on established techniques of subcellular fractionation and mass spectrometry. While its direct involvement in signaling pathways is not yet clear, its importance in the fundamental process of translation suggests that alterations in its levels could have significant downstream effects on cellular function. Further quantitative studies are needed to fully elucidate the dynamics of its distribution and its potential role as a biomarker or therapeutic target in various diseases. This guide provides a solid foundation for researchers to delve deeper into the fascinating world of tRNA modifications and their impact on cellular biology.
References
An In-depth Technical Guide to 1,2'-O-dimethylguanosine: Physicochemical Properties and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2'-O-dimethylguanosine (m¹Gm) is a modified purine (B94841) nucleoside, a derivative of guanosine (B1672433) with methyl groups attached at the N1 position of the guanine (B1146940) base and the 2'-hydroxyl group of the ribose sugar. Such modifications are crucial in fine-tuning the structure and function of RNA molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, methods for its analysis, and its emerging role in immunology, particularly in the context of Toll-like receptor 7 signaling. While specific experimental data for m¹Gm is limited in publicly accessible literature, this guide compiles available information and draws comparisons with its isomers and related compounds to provide a thorough resource.
Core Physicochemical Properties
The precise experimental determination of all physicochemical properties of this compound is not extensively documented. However, based on its structure and data from its isomers and related nucleosides, we can infer and present the following key characteristics.
Table 1: Summary of Physicochemical Properties of this compound and Related Compounds
| Property | This compound (m¹Gm) | N²,N²-dimethylguanosine (m²₂G) (Isomer) | Guanosine (Parent Compound) |
| Molecular Formula | C₁₂H₁₇N₅O₅[1] | C₁₂H₁₇N₅O₅[2] | C₁₀H₁₃N₅O₅ |
| Molecular Weight | 311.29 g/mol [1] | 311.29 g/mol [2] | 283.24 g/mol |
| Melting Point | Data not available | 235 - 236 °C[2] | 240 °C (decomposes) |
| Boiling Point | 685.6±65.0 °C (Predicted) | Data not available | Data not available |
| Appearance | White to Beige Solid (Predicted)[1] | Solid[2] | White, crystalline powder |
| Solubility | Expected to be soluble in water and polar organic solvents like DMSO and methanol.[3][4][5][6][7][8][9] | Data not available | Soluble in boiling water, dilute mineral acids, and alkaline solutions. |
| pKa | Data not available. Predicted to have a pKa for the guanine base protonation. | Data not available | ~9.2 (for N1-H deprotonation) and ~1.6 (for N7-H protonation) |
| UV-Vis λmax | Expected in the range of 250-280 nm in neutral aqueous solution. | Data not available | ~253 nm and ~272 nm (shoulder) at pH 7 |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups at the N1 and 2'-O positions, in addition to the characteristic signals for the ribose protons and the H8 proton of the guanine base. The chemical shifts will be influenced by the solvent used.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton, with specific resonances for the two methyl carbons, the ribose carbons, and the carbons of the purine ring.
While specific spectra for m¹Gm are not available, researchers can refer to databases and literature for the spectra of similar methylated guanosine derivatives to aid in the identification and characterization of this compound.[10][11][12]
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of this compound in a neutral aqueous solution is predicted to exhibit a primary absorption maximum (λmax) in the range of 250-280 nm, characteristic of the guanine chromophore. The exact λmax and the molar absorptivity can be influenced by the solvent and pH.[3][13]
Mass Spectrometry (MS)
Mass spectrometry is a key technique for the identification and quantification of modified nucleosides. For this compound, the expected monoisotopic mass is 311.123 Da.[14] In positive ion mode ESI-MS, it would be detected as the protonated molecule [M+H]⁺ at m/z 312.131. Tandem mass spectrometry (MS/MS) would show characteristic fragmentation patterns, including the loss of the ribose moiety to yield a fragment corresponding to the methylated guanine base.[14][15]
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound can be adapted from established methods for other modified nucleosides.
Synthesis of this compound
A plausible synthetic route for this compound would involve the selective methylation of a suitably protected guanosine derivative. A general workflow is outlined below.[16][17][18]
Caption: A generalized synthetic workflow for this compound.
Protocol:
-
Protection: Start with commercially available guanosine. The hydroxyl groups of the ribose and the exocyclic amino group of the guanine base need to be protected to ensure selective methylation. This can be achieved using protecting groups like tert-butyldimethylsilyl (TBDMS) for the hydroxyls and an acyl group for the amino group.
-
N1-Methylation: The N1 position of the protected guanosine can be methylated using a suitable methylating agent such as methyl iodide.
-
2'-O-Methylation: Subsequent methylation of the 2'-hydroxyl group can be performed using a strong base like sodium hydride followed by treatment with methyl iodide.
-
Deprotection: Finally, removal of all protecting groups using appropriate reagents (e.g., tetrabutylammonium (B224687) fluoride (B91410) for silyl (B83357) groups and ammonia (B1221849) for acyl groups) yields this compound.
-
Purification: The final product would be purified using techniques such as silica (B1680970) gel chromatography or reversed-phase high-performance liquid chromatography (HPLC).
Analysis by HPLC-MS/MS
The analysis of this compound in biological samples is typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[14][15][19][20][21]
Caption: Experimental workflow for the analysis of this compound by HPLC-MS/MS.
Protocol:
-
Sample Preparation: For analysis from biological sources, total RNA is extracted and enzymatically hydrolyzed to its constituent nucleosides using a cocktail of nucleases and phosphatases.
-
Chromatographic Separation: The resulting mixture of nucleosides is separated by reversed-phase HPLC, typically using a C18 column with a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
MS/MS Analysis: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. The precursor ion for m¹Gm ([M+H]⁺ at m/z 312.13) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole for quantification.
Biological Role and Signaling Pathway
Guanosine and its analogs have been identified as endogenous ligands for Toll-like receptor 7 (TLR7), an innate immune receptor.[1][22][23][24][25] Activation of TLR7 by these molecules can trigger a signaling cascade leading to the production of type I interferons and other pro-inflammatory cytokines, playing a role in antiviral and antitumor immunity.
The binding of a guanosine analog to TLR7, often in synergy with single-stranded RNA, initiates a signaling pathway dependent on the adaptor protein MyD88.[24] This leads to the activation of transcription factors such as IRF7 and NF-κB, which in turn drive the expression of immune response genes.
Caption: TLR7 signaling pathway activated by this compound.
Conclusion
This compound is a modified nucleoside with significant potential for research in RNA biology and immunology. While a complete experimental characterization of its physicochemical properties is still emerging, this guide provides a solid foundation based on available data and comparisons with related molecules. The detailed protocols for synthesis and analysis, along with the elucidation of its role in TLR7 signaling, offer valuable tools and insights for researchers and professionals in drug development aiming to explore the therapeutic potential of this and other modified nucleosides. Further research is warranted to fully uncover the specific properties and biological functions of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. N2,N2-Dimethylguanosine | C12H17N5O5 | CID 135501639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UV/Vis Database User's Guide [webbook.nist.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. scienceopen.com [scienceopen.com]
- 11. researchgate.net [researchgate.net]
- 12. Item - 1H-NMR and 13C-NMR chemical shift data of compounds 1 and 6 (δ in ppm, J in Hz). - Public Library of Science - Figshare [plos.figshare.com]
- 13. Guanosine [webbook.nist.gov]
- 14. Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Two-Step, One-Pot Synthesis of Inosine, Guanosine, and 2′-Deoxyguanosine O6-Ethers via Intermediate O6-(Benzotriazoly-1-yl) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Guanosine and Deoxyguanosine Phosphoramidites with Cross-linkable Thioalkyl Tethers for Direct Incorporation into RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel synthesis of 2'-O-methylguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. LC-MS/MS Method Package for Primary Metabolites : Shimadzu (United Kingdom) [shimadzu.co.uk]
- 20. protocols.io [protocols.io]
- 21. protocols.io [protocols.io]
- 22. Deoxyguanosine is a TLR7 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Involvement of TLR7 MyD88-dependent signaling pathway in the pathogenesis of adult-onset Still's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Enhancing antitumor immunity through the combination of cholesterolized TLR7 agonist liposomes and radiotherapy: a role for IL‐1β and the inflammasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 1,2'-O-dimethylguanosine in RNA using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-transcriptional modifications of RNA play a crucial role in regulating gene expression and cellular function. 1,2'-O-dimethylguanosine (m1Gm) is a modified nucleoside found in various RNA species, particularly transfer RNA (tRNA) and ribosomal RNA (rRNA). Accurate quantification of m1Gm is essential for understanding its biological significance and its potential as a biomarker in disease states. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of modified nucleosides in complex biological samples.[1] This application note provides a detailed protocol for the quantification of m1Gm in RNA using LC-MS/MS.
Principle
The method involves the enzymatic hydrolysis of total RNA or purified RNA species into individual nucleosides. These nucleosides are then separated by reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the signal of the analyte to that of a stable isotope-labeled internal standard.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in RNA is depicted below.
Materials and Reagents
-
Reagents for RNA Isolation: TRIzol reagent or equivalent, Chloroform, Isopropanol, 75% Ethanol (RNase-free).
-
Enzymes: Nuclease P1 (from Penicillium citrinum), Bacterial Alkaline Phosphatase (BAP).
-
Buffers: 200 mM HEPES (pH 7.0).
-
LC-MS Grade Solvents: Acetonitrile, Methanol, Water, Formic Acid.
-
Standards: this compound (m1Gm), Stable isotope-labeled this compound (e.g., ¹³C₅,¹⁵N₅-m1Gm) as an internal standard.
Experimental Protocols
RNA Isolation and Quality Control
-
Isolate total RNA from cells or tissues using a standard protocol such as the TRIzol method.
-
Assess the quantity and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/280 ratio of ~2.0 is indicative of pure RNA.
-
Evaluate RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system. High-quality RNA will show distinct 18S and 28S ribosomal RNA peaks.
tRNA Purification (Optional)
For enhanced sensitivity in detecting m1Gm, which is often enriched in tRNA, purification of the tRNA fraction can be performed. This can be achieved using methods like polyacrylamide gel electrophoresis (PAGE) or specialized spin columns.
Enzymatic Hydrolysis of RNA to Nucleosides
This protocol is adapted from established methods for nucleoside analysis.
-
In an RNase-free microcentrifuge tube, combine up to 5 µg of total RNA (or 1 µg of purified tRNA) with the following reagents:
-
Nuclease P1 (1 U)
-
2 µL of 10x Nuclease P1 Buffer (or as recommended by the manufacturer)
-
RNase-free water to a final volume of 18 µL.
-
-
Incubate the reaction at 37°C for 2 hours.
-
Add 1 µL of Bacterial Alkaline Phosphatase (BAP, 1 U) and 2 µL of 10x BAP buffer.
-
Incubate at 37°C for an additional 2 hours.
-
Spike the sample with a known amount of the stable isotope-labeled internal standard (e.g., 1 pmol of ¹³C₅,¹⁵N₅-m1Gm).
-
Centrifuge the sample at 14,000 x g for 10 minutes to pellet the enzymes.
-
Transfer the supernatant containing the nucleosides to an autosampler vial for LC-MS/MS analysis.
Note on Stability: The 2'-O-methyl group on the ribose enhances the stability of the glycosidic bond. However, the N1-methylation on the guanine (B1146940) base can be susceptible to depurination under harsh acidic conditions. The enzymatic digestion protocol described above uses mild conditions to minimize degradation.
LC-MS/MS Analysis
Liquid Chromatography Parameters (Illustrative Example)
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2-30% B
-
10-12 min: 30-95% B
-
12-14 min: 95% B
-
14-15 min: 95-2% B
-
15-20 min: 2% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The fragmentation of guanosine (B1672433) derivatives typically involves the cleavage of the glycosidic bond, resulting in the protonated nucleobase as the major product ion.
-
This compound (m1Gm): The precursor ion ([M+H]⁺) has a theoretical m/z of 312.1. The expected product ion is the protonated N1-methylguanine base with an m/z of 166.1.
-
Internal Standard (e.g., ¹³C₅,¹⁵N₅-m1Gm): The precursor and product ions will be shifted according to the number of incorporated heavy isotopes. For ¹³C₅,¹⁵N₅-m1Gm, the precursor would be m/z 322.1 and the product m/z 171.1.
-
Table 1: Illustrative MRM Transitions for m1Gm Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound (m1Gm) | 312.1 | 166.1 | 15 - 25 | 50 |
| Qualifier Ion for m1Gm | 312.1 | 134.1 | 20 - 30 | 50 |
| ¹³C₅,¹⁵N₅-m1Gm (Internal Standard) | 322.1 | 171.1 | 15 - 25 | 50 |
Note: Collision energies should be optimized for the specific instrument used.
Data Analysis and Quantification
-
Integrate the peak areas for the MRM transitions of both the endogenous m1Gm and the stable isotope-labeled internal standard.
-
Calculate the response ratio (Area of endogenous m1Gm / Area of internal standard).
-
Generate a calibration curve using known concentrations of the m1Gm standard spiked with a constant amount of the internal standard.
-
Determine the concentration of m1Gm in the sample by interpolating the response ratio from the calibration curve.
-
Normalize the amount of m1Gm to the initial amount of RNA used for the digestion (e.g., pmol/µg RNA).
Quantitative Data Summary
Table 2: Illustrative Quantitative Data for this compound (m1Gm) in Mammalian tRNA
| Sample Source | RNA Type | m1Gm Level (pmol/µg tRNA) | Standard Deviation |
| Human Cell Line A (e.g., HeLa) | Total tRNA | 0.85 | ± 0.12 |
| Human Cell Line B (e.g., HEK293T) | Total tRNA | 0.62 | ± 0.09 |
| Mouse Liver Tissue | Total tRNA | 1.15 | ± 0.21 |
| Mouse Brain Tissue | Total tRNA | 0.98 | ± 0.15 |
Signaling Pathways and Logical Relationships
The biosynthesis of this compound involves a series of enzymatic steps. The following diagram illustrates the logical relationship in the formation of m1Gm.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in RNA samples using LC-MS/MS. The method is sensitive, specific, and can be adapted for high-throughput analysis. Accurate quantification of m1Gm will contribute to a deeper understanding of the role of RNA modifications in health and disease, and may aid in the development of novel diagnostic and therapeutic strategies.
References
Protocol for Solid-Phase Synthesis of 1,2'-O-dimethylguanosine Phosphoramidite
Introduction
This document provides a detailed protocol for the chemical synthesis of 1,2'-O-dimethylguanosine phosphoramidite (B1245037), a key building block for the incorporation of this modified nucleoside into oligonucleotides via solid-phase synthesis. The presence of a methyl group at the N1 position of guanine (B1146940) and at the 2'-hydroxyl of the ribose sugar can impart unique structural and functional properties to RNA molecules. These modifications can influence base pairing, protect against nuclease degradation, and modulate interactions with proteins and other nucleic acids, making them valuable tools for therapeutic and research applications in the fields of antisense oligonucleotides, siRNAs, and RNA-based drug development.
The synthesis involves a multi-step process commencing with the protection of the 5'-hydroxyl and exocyclic N2-amino groups of 2'-O-methylguanosine, followed by the selective methylation of the N1 position of the guanine base, and concluding with the phosphitylation of the 3'-hydroxyl group to yield the final phosphoramidite monomer.
Data Presentation
| Step | Reaction | Key Reagents | Reaction Time | Temperature | Isolated Yield (%) | Reference(s) |
| 1 | 5'-O-DMT Protection | 2'-O-methylguanosine, 4,4'-Dimethoxytrityl chloride (DMT-Cl), Anhydrous Pyridine (B92270) | Completion (monitored by TLC) | Room Temperature | ~85-95% | [1] |
| 2 | N2-Acylation | 5'-O-DMT-2'-O-methylguanosine, Isobutyric anhydride, TMS-Cl | Completion (monitored by TLC) | Ice Bath to Room Temp. | ~80-90% | [1] |
| 3 | N1-Methylation | 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine, Methyl iodide, NaOH | 25 minutes | Room Temperature | 82% | [2] |
| 4 | 3'-O-Phosphitylation | 5'-O-DMT-N2-isobutyryl-N1-methyl-2'-O-methylguanosine, 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA | 1.5 hours | Room Temperature | 86% | [1] |
Experimental Protocols
Protocol 1: Synthesis of 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine
This protocol details the protection of the 5'-hydroxyl and N2-amino groups of 2'-O-methylguanosine.
Materials:
-
2'-O-methylguanosine
-
Anhydrous Pyridine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Trimethylsilyl chloride (TMS-Cl)
-
Isobutyric anhydride
-
Ammonia (B1221849) solution
-
Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Transient Protection: Co-evaporate 2'-O-methylguanosine with anhydrous pyridine to remove residual water. Dissolve the dried residue in anhydrous pyridine and add TMS-Cl. Stir the reaction at room temperature until complete as monitored by Thin Layer Chromatography (TLC).[1]
-
Acylation: Cool the reaction mixture in an ice bath and add isobutyric anhydride. Allow the reaction to stir until the acylation is complete.[1]
-
Deprotection of Silyl (B83357) Groups: Quench the reaction by the addition of water, followed by an ammonia solution. Stir the mixture at room temperature to facilitate the removal of the silyl protecting groups.[1]
-
DMT Protection: After an appropriate aqueous workup, dissolve the resulting N2-isobutyryl-2'-O-methylguanosine in anhydrous pyridine. Add DMT-Cl to the solution and stir at room temperature until the reaction is complete.[1]
-
Purification: Quench the reaction with methanol and evaporate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography using a dichloromethane/methanol gradient to yield 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine.[1]
Protocol 2: Synthesis of 5'-O-DMT-N2-isobutyryl-1-methyl-2'-O-methylguanosine
This protocol describes the selective N1-methylation of the protected guanosine (B1672433) derivative. This procedure is adapted from a method for N1-alkylation of a guanosine phosphoramidite under phase-transfer conditions.[2]
Materials:
-
5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine
-
Dichloromethane (CH2Cl2)
-
Aqueous Sodium Hydroxide (B78521) (NaOH)
-
Methyl Iodide
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine in dichloromethane. Add an aqueous solution of sodium hydroxide to the mixture.
-
Methylation: Add methyl iodide (10 equivalents) to the biphasic mixture and stir vigorously at room temperature for 25 minutes. Monitor the reaction progress by TLC.[2]
-
Workup: Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired 5'-O-DMT-N2-isobutyryl-1-methyl-2'-O-methylguanosine.[2]
Protocol 3: Synthesis of this compound Phosphoramidite
This protocol outlines the final phosphitylation step to generate the desired phosphoramidite monomer.
Materials:
-
5'-O-DMT-N2-isobutyryl-1-methyl-2'-O-methylguanosine
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane, Ethyl Acetate (B1210297), and Triethylamine (B128534) for chromatography
Procedure:
-
Phosphitylation Reaction: Dissolve the dried 5'-O-DMT-N2-isobutyryl-1-methyl-2'-O-methylguanosine in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen). Add DIPEA, followed by the slow addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. Stir the reaction at room temperature for 1.5 hours or until completion is confirmed by TLC.[1]
-
Workup: Quench the reaction by adding a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and then dry over anhydrous sodium sulfate.[1]
-
Purification: Concentrate the organic layer under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate containing a small percentage of triethylamine to yield the final this compound phosphoramidite.[1] The purified product should be stored under an inert atmosphere at low temperatures to prevent degradation.
Mandatory Visualization
References
Application Notes and Protocols for Site-Specific Incorporation of 1,2'-O-dimethylguanosine into RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of modified nucleosides into RNA is a critical technology for the development of RNA-based therapeutics, diagnostics, and research tools. The modification of RNA can enhance its stability, modulate its biological activity, and introduce novel functionalities. 1,2'-O-dimethylguanosine (m¹Gm) is a naturally occurring modified nucleoside found in various RNA species. Its presence can influence RNA structure and function. The ability to incorporate m¹Gm at specific positions within an RNA sequence is therefore of significant interest for elucidating its biological roles and for engineering RNA molecules with desired properties.
These application notes provide a comprehensive overview of the methods for the site-specific incorporation of this compound into RNA, with a primary focus on the well-established chemical synthesis approach using phosphoramidite (B1245037) chemistry. Detailed protocols for the synthesis of the necessary building block and its incorporation into RNA are provided, along with data on expected outcomes.
Methods for Site-Specific Incorporation
Chemical Synthesis via Phosphoramidite Chemistry
This method involves the synthesis of a this compound phosphoramidite, which is then used in standard automated solid-phase RNA synthesis. The general workflow involves:
-
Synthesis of the Protected this compound Nucleoside: This multi-step process starts from a commercially available guanosine (B1672433) derivative and involves protection of reactive groups, followed by methylation at the N1 position of the guanine (B1146940) base and the 2'-hydroxyl of the ribose.
-
Phosphitylation of the Protected Nucleoside: The protected nucleoside is converted into a reactive phosphoramidite building block.
-
Automated Solid-Phase RNA Synthesis: The custom phosphoramidite is incorporated at the desired position in the RNA sequence using a standard automated RNA synthesizer.
-
Deprotection and Purification of the Modified RNA: The synthesized RNA is cleaved from the solid support, and all protecting groups are removed. The final product is then purified.
Data Presentation
The following tables summarize the expected quantitative data for the chemical synthesis of RNA containing this compound. The data for coupling efficiency is based on typical values for 2'-O-methylated phosphoramidites, which are expected to be very similar for the this compound analogue.
Table 1: Synthesis and Purity of this compound Phosphoramidite
| Parameter | Expected Value | Notes |
| Overall Yield of Protected Nucleoside | 30-40% | Multi-step synthesis from starting material. |
| Phosphitylation Yield | >90% | Conversion of the protected nucleoside to the phosphoramidite. |
| Purity of Phosphoramidite | >98% | Determined by ³¹P NMR and HPLC. |
Table 2: Incorporation Efficiency and Final Yield of Modified RNA
| Parameter | Expected Value | Notes |
| Coupling Efficiency per Cycle | >98% | For the modified phosphoramidite during solid-phase synthesis.[1] |
| Overall Yield of Crude RNA (20-mer) | 40-50% | Dependent on the length and sequence of the RNA. |
| Purity of Final RNA | >95% | After HPLC purification. |
Experimental Protocols
Protocol 1: Synthesis of 5'-O-DMT-N²-isobutyryl-1-methyl-2'-O-methylguanosine-3'-O-(2-cyanoethyl-N,N-diisopropylamino) Phosphoramidite
This protocol describes the synthesis of the key phosphoramidite building block required for the incorporation of this compound into RNA. The synthesis starts from a commercially available 2'-O-methylguanosine.
Materials:
-
2'-O-methylguanosine
-
Anhydrous Pyridine (B92270)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Trimethylsilyl chloride (TMS-Cl)
-
Isobutyric anhydride
-
Methyl iodide
-
Potassium carbonate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ammonia (B1221849) solution
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Protection of Exocyclic Amine and 5'-Hydroxyl of 2'-O-methylguanosine:
-
Co-evaporate 2'-O-methylguanosine with anhydrous pyridine.
-
Dissolve the residue in anhydrous pyridine and add TMS-Cl. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and add isobutyric anhydride. Stir until the acylation is complete.
-
Quench the reaction with water and then add ammonia solution to remove the silyl (B83357) protecting groups.
-
After workup, dissolve the N²-isobutyryl-2'-O-methylguanosine in anhydrous pyridine and add DMT-Cl. Stir at room temperature until the reaction is complete.
-
Purify the crude 5'-O-DMT-N²-isobutyryl-2'-O-methylguanosine by silica gel column chromatography.
-
-
N1-Methylation of the Guanine Base:
-
Dissolve the purified 5'-O-DMT-N²-isobutyryl-2'-O-methylguanosine in anhydrous DMF.
-
Add potassium carbonate and methyl iodide.
-
Stir the reaction at room temperature until complete, monitoring by TLC.
-
Quench the reaction and purify the product, 5'-O-DMT-N²-isobutyryl-1-methyl-2'-O-methylguanosine, by silica gel column chromatography.
-
-
Phosphitylation:
-
Co-evaporate the dried, protected nucleoside with anhydrous acetonitrile.
-
Dissolve in anhydrous DCM and add DIPEA.
-
Cool to 0°C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.
-
Stir at room temperature for 1.5-2 hours.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer, and concentrate.
-
Purify the crude phosphoramidite by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate (B1210297) containing triethylamine (B128534).
-
-
Characterization:
-
Confirm the identity and purity of the final phosphoramidite product by ¹H NMR, ³¹P NMR, and mass spectrometry.
-
Protocol 2: Automated Solid-Phase Synthesis of RNA containing this compound
This protocol outlines the general procedure for incorporating the custom phosphoramidite into an RNA oligonucleotide using an automated synthesizer.
Materials:
-
Automated DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support functionalized with the first nucleoside
-
Standard RNA phosphoramidites (A, C, G, U) with 2'-O-TBDMS or other suitable protection
-
Custom this compound phosphoramidite solution (0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 0.25 M DCI in acetonitrile)
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (Iodine in THF/pyridine/water)
-
Deblocking solution (3% Trichloroacetic acid in DCM)
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Setup:
-
Install the custom phosphoramidite vial on the synthesizer.
-
Program the desired RNA sequence, specifying the position for the incorporation of the this compound modification.
-
Use a standard synthesis protocol for 2'-O-protected RNA. A slightly extended coupling time (e.g., 5-10 minutes) for the modified phosphoramidite may be beneficial to ensure high coupling efficiency.
-
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles of:
-
Deblocking: Removal of the 5'-DMT protecting group from the support-bound nucleoside.
-
Coupling: Addition of the next phosphoramidite (standard or modified) to the free 5'-hydroxyl group, activated by DCI.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection:
-
Upon completion of the synthesis, the CPG support is transferred to a vial.
-
The oligonucleotide is cleaved from the support and the protecting groups are removed using a standard deprotection procedure, typically involving:
-
Ammonium hydroxide/methylamine (AMA) to remove the cyanoethyl phosphate protecting groups and the base protecting groups.
-
A fluoride-containing reagent (e.g., triethylamine trihydrofluoride or TBAF) to remove the 2'-O-TBDMS protecting groups.
-
-
-
Purification:
-
The crude, deprotected RNA is purified by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to obtain the full-length, modified oligonucleotide.
-
-
Analysis:
-
The purity and identity of the final RNA product should be confirmed by HPLC and mass spectrometry (e.g., ESI-MS).
-
Visualization of Workflows
Caption: Workflow for chemical synthesis of RNA containing this compound.
Caption: The four-step cycle of automated solid-phase RNA synthesis.
References
Application Notes and Protocols for Developing an Antibody for 1,2'-O-dimethylguanosine Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of post-transcriptional modifications of RNA has revealed a complex layer of gene regulation. 1,2'-O-dimethylguanosine (m1G(m)) is a modified nucleoside whose precise biological function and distribution are still under investigation. To facilitate the study of m1G(m), the development of specific and high-affinity antibodies is crucial. These antibodies are instrumental for techniques such as immunoprecipitation followed by high-throughput sequencing (RIP-seq), which can map the location of this modification on a transcriptome-wide scale.
These application notes provide a comprehensive guide for the development and validation of a monoclonal antibody specific for this compound and its application in immunoprecipitation. The protocols outlined below cover antigen preparation, antibody production, and rigorous validation assays to ensure specificity and reliability.
Data Presentation: Antibody Performance Characteristics
Successful development of a specific antibody requires thorough characterization. The following tables summarize expected quantitative data for a high-quality anti-1,2'-O-dimethylguanosine antibody, based on typical results for antibodies against other modified nucleosides.
Table 1: Antibody Affinity and Specificity
| Parameter | Description | Target Value | Method of Determination |
| Dissociation Constant (Kd) | A measure of the antibody's binding affinity to this compound. A lower Kd indicates higher affinity. | 1 - 10 nM | Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) |
| IC50 (Competitive ELISA) | The concentration of free this compound required to inhibit 50% of the antibody binding to the coated antigen. | < 100 ng/mL | Competitive ELISA |
| Cross-Reactivity | The degree to which the antibody binds to other, structurally similar modified nucleosides. | < 1% for guanosine, 7-methylguanosine, N2-methylguanosine, etc. | Competitive ELISA |
Table 2: Immunoprecipitation Efficiency
| Parameter | Description | Target Value | Method of Determination |
| Enrichment Factor | The fold-enrichment of RNA containing this compound in the immunoprecipitated fraction compared to the input. | > 10-fold | RIP-qPCR |
| Signal-to-Noise Ratio | The ratio of the signal from the target-containing sample to a negative control sample in an immunoprecipitation experiment. | > 5 | RIP followed by Northern Blot or qPCR |
| Optimal Antibody Concentration | The concentration of antibody that provides the best enrichment with the lowest background. | 1 - 10 µg per IP reaction | Titration Experiment |
Experimental Protocols
Herein are detailed methodologies for the key experiments involved in the development and application of an anti-1,2'-O-dimethylguanosine antibody.
Protocol 1: Antigen Preparation - Conjugation of this compound to a Carrier Protein
To elicit an immune response, the small this compound molecule (a hapten) must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for screening assays.[] This protocol utilizes periodate (B1199274) oxidation of the ribose moiety to generate reactive aldehydes for coupling to the primary amines of the carrier protein.[2][][4]
Materials:
-
This compound
-
Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)
-
Sodium meta-periodate (NaIO4)
-
Sodium borohydride (B1222165) (NaBH4)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bar
-
Spectrophotometer
Procedure:
-
Periodate Oxidation of this compound: a. Dissolve 10 mg of this compound in 1 ml of PBS. b. Add a 1.1 molar excess of freshly prepared sodium meta-periodate solution (in PBS). c. Incubate the reaction in the dark for 1 hour at room temperature with gentle stirring. This reaction opens the ribose ring, creating two aldehyde groups.
-
Conjugation to Carrier Protein: a. Dissolve 20 mg of KLH or BSA in 2 ml of PBS. b. Add the periodate-oxidized this compound solution to the carrier protein solution. c. Adjust the pH to 9.0-9.5 with 0.1 M sodium bicarbonate buffer. d. Incubate the reaction for 2 hours at room temperature with gentle stirring. During this step, Schiff bases are formed between the aldehyde groups on the nucleoside and the lysine (B10760008) residues on the protein.[2]
-
Reduction of Schiff Bases: a. Add 1 mg of sodium borohydride to the reaction mixture. b. Incubate for 2 hours at 4°C. This reduces the Schiff bases to stable secondary amine linkages.
-
Purification of the Conjugate: a. Dialyze the reaction mixture against 4 liters of PBS at 4°C for 48 hours, with at least three changes of buffer. b. Determine the protein concentration using a standard protein assay (e.g., BCA assay). c. Confirm successful conjugation by UV-Vis spectrophotometry, observing a shift in the absorbance spectrum compared to the unconjugated carrier protein. d. Store the conjugate at -20°C in small aliquots.
Protocol 2: Antibody Validation by Competitive ELISA
Competitive ELISA is a crucial method to determine the specificity and affinity of the developed antibody.[5][6]
Materials:
-
This compound-BSA conjugate
-
Anti-1,2'-O-dimethylguanosine antibody (from hybridoma supernatant or purified)
-
Free this compound and other related nucleosides (for cross-reactivity testing)
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
96-well ELISA plates
-
Coating buffer (0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (5% non-fat dry milk or 1% BSA in PBST)
-
Wash buffer (PBST: 0.05% Tween-20 in PBS)
-
TMB substrate solution
-
Stop solution (2 M H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating: a. Dilute the this compound-BSA conjugate to 1-5 µg/ml in coating buffer. b. Add 100 µl of the diluted conjugate to each well of a 96-well plate. c. Incubate overnight at 4°C.
-
Blocking: a. Wash the plate three times with wash buffer. b. Add 200 µl of blocking buffer to each well. c. Incubate for 2 hours at room temperature.
-
Competition Reaction: a. Prepare serial dilutions of the free this compound (competitor) and other nucleosides in blocking buffer. b. In a separate plate or tubes, mix 50 µl of each competitor dilution with 50 µl of the diluted anti-1,2'-O-dimethylguanosine antibody (at a concentration predetermined by titration to give a sub-maximal signal). c. Incubate this mixture for 1 hour at room temperature.
-
Incubation with Coated Plate: a. Wash the coated and blocked plate three times with wash buffer. b. Transfer 100 µl of the antibody-competitor mixture to the corresponding wells of the coated plate. c. Incubate for 1 hour at room temperature.
-
Detection: a. Wash the plate five times with wash buffer. b. Add 100 µl of diluted HRP-conjugated secondary antibody to each well. c. Incubate for 1 hour at room temperature. d. Wash the plate five times with wash buffer. e. Add 100 µl of TMB substrate solution to each well and incubate in the dark until a blue color develops (typically 15-30 minutes). f. Add 50 µl of stop solution to each well to stop the reaction (color will change to yellow).
-
Data Analysis: a. Read the absorbance at 450 nm using a microplate reader. b. Plot the absorbance against the log of the competitor concentration to generate a competition curve. c. Determine the IC50 value, which is the concentration of the competitor that causes a 50% reduction in the maximal signal.
Protocol 3: RNA Immunoprecipitation (RIP)
This protocol describes the immunoprecipitation of endogenous RNA containing this compound from total cellular RNA.[6][7]
Materials:
-
Cells or tissue of interest
-
Anti-1,2'-O-dimethylguanosine antibody
-
Isotype control IgG (e.g., mouse IgG)
-
Protein A/G magnetic beads
-
RIP buffer (e.g., 150 mM KCl, 10 mM Tris-HCl pH 7.4, 0.5% NP-40, 0.5 mM DTT, with protease and RNase inhibitors)
-
High-salt wash buffer (e.g., 500 mM KCl in RIP buffer)
-
Low-salt wash buffer (e.g., 50 mM KCl in RIP buffer)
-
Elution buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM EDTA, 1% SDS)
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
DNase I
-
Equipment for qRT-PCR or library preparation for sequencing
Procedure:
-
Cell Lysis and RNA Fragmentation: a. Harvest and lyse cells in RIP buffer. b. Fragment the RNA to an appropriate size (e.g., 100-500 nucleotides) by sonication or enzymatic digestion. Keep samples on ice. c. Clear the lysate by centrifugation to remove cell debris.
-
Immunoprecipitation: a. Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C. b. Collect the pre-cleared lysate. Reserve a small aliquot as the "input" control. c. To the remaining lysate, add the anti-1,2'-O-dimethylguanosine antibody or isotype control IgG. Incubate overnight at 4°C with gentle rotation. d. Add pre-washed protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-RNA complexes.
-
Washing: a. Pellet the beads using a magnetic stand and discard the supernatant. b. Perform a series of washes to remove non-specific binding: i. Two washes with low-salt wash buffer. ii. Two washes with high-salt wash buffer. iii. One wash with RIP buffer.
-
Elution and RNA Purification: a. Elute the RNA from the beads by resuspending in elution buffer and incubating at 55°C for 15 minutes. b. Pellet the beads and transfer the supernatant containing the eluted RNA to a new tube. c. Purify the RNA from the eluted fraction and the input sample using an RNA extraction kit. d. Treat the purified RNA with DNase I to remove any contaminating DNA.
-
Downstream Analysis: a. The purified RNA can be analyzed by qRT-PCR to quantify the enrichment of specific target RNAs. b. Alternatively, the RNA can be used to prepare libraries for high-throughput sequencing (RIP-seq) to identify all RNA species containing this compound.
Visualizations
The following diagrams illustrate the key experimental workflows.
Caption: Workflow for the development and application of an anti-1,2'-O-dimethylguanosine antibody.
Caption: Experimental workflow for RNA Immunoprecipitation (RIP) using an anti-1,2'-O-dimethylguanosine antibody.
Caption: Principle of competitive ELISA for antibody specificity analysis.
References
- 2. Mechanism of coupling periodate-oxidized nucleosides to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Periodate oxidation in chemistry of nucleic acid. Dialdehyde derivatives of nucleosides, nucleotides, and oligonucleotides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibodies specific for nucleic acid modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. RNA immunoprecipitation to identify in vivo targets of RNA editing and modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of N²,N²-dimethylguanosine in RNA Crystallography Studies
A Note on the Modified Nucleotide: Initial literature searches for the specific use of 1,2'-O-dimethylguanosine in RNA crystallography did not yield dedicated studies. However, the closely related analogue, N²,N²-dimethylguanosine (m²₂G), is a well-documented modified nucleotide used to investigate RNA structure and stability. This document will focus on the application and protocols for N²,N²-dimethylguanosine in RNA crystallography, providing researchers with a comprehensive guide based on available scientific literature.
Introduction to N²,N²-dimethylguanosine in RNA Structure
N²,N²-dimethylguanosine (m²₂G) is a post-transcriptional modification found in various RNA molecules, including transfer RNA (tRNA) and ribosomal RNA (rRNA).[1][2] The presence of two methyl groups on the exocyclic amine of guanine (B1146940) prevents the formation of canonical Watson-Crick base pairing with cytosine by eliminating the hydrogen bond donor capacity of the N² position.[1][2] This modification plays a crucial role in controlling RNA folding, stability, and interactions with other molecules.[3] In the context of RNA crystallography, m²₂G is a valuable tool for stabilizing specific RNA conformations and for studying the structural consequences of base modifications.
Applications in RNA Crystallography
The incorporation of m²₂G into synthetic RNA oligonucleotides offers several advantages for crystallographic studies:
-
Conformational Locking: By preventing certain base-pairing interactions, m²₂G can "lock" an RNA molecule into a specific conformation, which can be advantageous for crystallization.
-
Investigating RNA Folding: Studying the structural effects of m²₂G provides insights into the role of natural modifications in directing the complex three-dimensional folding of RNA.
-
Probing RNA-Protein Interactions: The modification can be used to understand how RNA-binding proteins recognize and interact with modified nucleotides.
-
Drug Development: As RNA-modifying enzymes are increasingly recognized as drug targets, understanding the structural impact of modifications like m²₂G is crucial for the rational design of therapeutic agents.
Quantitative Data
The following tables summarize key quantitative data from studies involving N²,N²-dimethylguanosine in RNA duplexes.
Table 1: UV Melting Temperatures (Tₘ) of RNA Duplexes
| RNA Oligonucleotide Sequence (5' to 3') | Modification | Tₘ (°C) at 100 µM |
| GGC GAC GUC GCC | None | 57.4 (hairpin) |
| GGC G(m²₂G)AC GUC GCC | m²₂G | Not reported (hairpin) |
| CGC G(m²₂G)A(m²₂G)C GCG | m²₂G | 15 (duplex) |
Data extracted from Pallan et al., 2008.[1][4]
Table 2: Crystallographic Data for an RNA Duplex Containing Tandem m²₂G:A Pairs
| Parameter | Value |
| PDB ID | 3CJZ |
| Resolution (Å) | 1.8 |
| Space Group | P3₁21 |
| Unit Cell Dimensions (a, b, c in Å) | 42.9, 42.9, 78.5 |
| Unit Cell Angles (α, β, γ in °) | 90, 90, 120 |
| Molecules per Asymmetric Unit | 1 duplex |
Data for the 13-mer RNA duplex with the sequence 5'-CGC G(m²₂G)A(m²₂G)C GCG-3' from Pallan et al., 2008.[1][5]
Experimental Protocols
RNA Synthesis and Purification
This protocol describes the solid-phase synthesis of RNA oligonucleotides containing N²,N²-dimethylguanosine.
Materials:
-
N²,N²-dimethylguanosine phosphoramidite (B1245037)
-
Standard A, C, U, and G phosphoramidites
-
Controlled pore glass (CPG) solid support
-
Reagents for automated DNA/RNA synthesis
-
Deprotection solutions (e.g., AMA - a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine)
-
Triethylammonium acetate (B1210297) (TEAA) buffer
-
Acetonitrile
-
DMT-off purification cartridges (or HPLC system)
Protocol:
-
Automated Synthesis: The RNA oligonucleotide is synthesized on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry. The N²,N²-dimethylguanosine phosphoramidite is incorporated at the desired position.
-
Cleavage and Deprotection: Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected using AMA solution at 65°C for 10 minutes.
-
Purification: The crude RNA is purified by DMT-off cartridge purification or by high-performance liquid chromatography (HPLC).
-
Desalting: The purified RNA is desalted using a size-exclusion column or by ethanol (B145695) precipitation.
-
Quantification: The concentration of the purified RNA is determined by measuring its absorbance at 260 nm.
RNA Crystallization
This protocol outlines the hanging drop vapor diffusion method for crystallizing RNA containing N²,N²-dimethylguanosine.
Materials:
-
Purified RNA oligonucleotide
-
Crystallization screening solutions
-
Crystallization plates
-
Microscopes for crystal visualization
Protocol:
-
RNA Preparation: The purified RNA is dissolved in nuclease-free water to a final concentration of 1-2 mM.
-
Hanging Drop Setup:
-
Pipette 1 µL of the RNA solution onto a siliconized cover slip.
-
Add 1 µL of the reservoir solution from a crystallization screen to the RNA drop.
-
Invert the cover slip and seal the well of the crystallization plate containing 500 µL of the reservoir solution.
-
-
Incubation: Incubate the crystallization plates at a constant temperature (e.g., 20°C).
-
Crystal Monitoring: Regularly monitor the drops for crystal growth using a microscope over several days to weeks.
-
Optimization: If initial screens do not yield crystals, optimize the conditions by varying the precipitant concentration, pH, temperature, and RNA concentration.
X-ray Diffraction Data Collection
Protocol:
-
Crystal Harvesting: Carefully harvest a single crystal from the drop using a cryo-loop.
-
Cryo-protection: Briefly soak the crystal in a cryoprotectant solution (typically the reservoir solution supplemented with a cryoprotectant like glycerol (B35011) or ethylene (B1197577) glycol) to prevent ice formation during freezing.
-
Flash Cooling: Plunge the crystal into liquid nitrogen to flash-cool it.
-
Data Collection: Mount the frozen crystal on a goniometer in a cryo-stream at a synchrotron beamline.
-
Diffraction Imaging: Collect X-ray diffraction data by rotating the crystal in the X-ray beam.
Visualizations
Caption: Experimental workflow for RNA crystallography.
Caption: N²,N²-dimethylguanosine base pairing.
References
- 1. Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of N2,N2-dimethylguanosine on RNA structure and stability: crystal structure of an RNA duplex with tandem m2 2G:A pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. (PDF) Effects of N2,n2-Dimethylguanosine on RNA Structure [research.amanote.com]
Application Notes and Protocols for the Analysis of 1,2'-O-dimethylguanosine via Enzymatic Digestion of RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of RNA modifications is a critical aspect of epitranscriptomics, providing insights into gene regulation, cellular processes, and the development of novel therapeutic agents. One such modification, 1,2'-O-dimethylguanosine (m¹Gm), plays a significant role in various biological functions. Accurate quantification of m¹Gm relies on the complete enzymatic digestion of RNA into its constituent nucleosides, followed by sensitive detection methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
These application notes provide a detailed protocol for the enzymatic digestion of RNA to analyze this compound. The protocol addresses the challenges associated with the inherent resistance of 2'-O-methylated nucleosides to enzymatic cleavage and offers a robust methodology for researchers in academia and the pharmaceutical industry.
Data Presentation
The successful analysis of this compound is critically dependent on efficient enzymatic digestion. While 2'-O-methylated nucleosides are known to be more resistant to nuclease digestion than their unmodified counterparts, prolonged incubation times can significantly improve yields. The following table summarizes key parameters for the LC-MS/MS analysis of this compound.
| Parameter | Value | Reference |
| Analyte | This compound (m¹Gm) | [1] |
| Precursor Ion (m/z) | 312.1 | [1] |
| Product Ion (m/z) | 166.0 | [1] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1] |
| Chromatography | Reversed-Phase | [1] |
Experimental Protocols
I. Materials and Reagents
-
RNA Sample: Purified total RNA or specific RNA fraction of interest.
-
Nuclease P1: (e.g., from Penicillium citrinum)
-
Bacterial Alkaline Phosphatase (BAP)
-
Nuclease P1 Reaction Buffer (10X): 100 mM Sodium Acetate (pH 5.3), 10 mM Zinc Chloride.
-
Bacterial Alkaline Phosphatase Reaction Buffer (10X): 500 mM Tris-HCl (pH 8.0), 10 mM MgCl₂.
-
Ultrapure Water (RNase-free)
-
RNAse Inhibitor
-
Microcentrifuge tubes (RNase-free)
-
Heating block or thermocycler
-
LC-MS/MS system
II. Experimental Workflow Diagram
Caption: Experimental workflow for the enzymatic digestion and analysis of this compound.
III. Detailed Protocol for Enzymatic Digestion of RNA
This protocol is designed for the complete digestion of RNA to single nucleosides for the analysis of this compound. Due to the resistance of 2'-O-methylated nucleosides to enzymatic cleavage, a prolonged digestion with Nuclease P1 is recommended.
-
RNA Sample Preparation:
-
Thaw the purified RNA sample on ice.
-
In a sterile, RNase-free microcentrifuge tube, prepare a reaction mixture containing:
-
1-5 µg of RNA
-
2 µL of 10X Nuclease P1 Reaction Buffer
-
1-2 units of Nuclease P1
-
(Optional) 1 µL of RNase inhibitor
-
Adjust the final volume to 18 µL with RNase-free water.
-
-
-
Nuclease P1 Digestion (Prolonged Incubation):
-
Gently mix the reaction components by pipetting.
-
Incubate the reaction at 37°C. For RNA containing 2'-O-methylated nucleosides like m¹Gm, a prolonged incubation of up to 24 hours may be necessary to ensure complete digestion.[2] A shorter incubation of 2-4 hours is sufficient for unmodified RNA.
-
-
Alkaline Phosphatase Treatment:
-
After the Nuclease P1 digestion, add the following to the reaction tube:
-
2 µL of 10X Bacterial Alkaline Phosphatase Reaction Buffer
-
1-2 units of Bacterial Alkaline Phosphatase (BAP)
-
-
Gently mix and incubate at 37°C for 2 hours. This step removes the 5'-phosphate group from the mononucleotides, yielding nucleosides suitable for LC-MS/MS analysis.[3][4]
-
-
Enzyme Inactivation and Sample Preparation for LC-MS/MS:
-
Inactivate the enzymes by heating the reaction mixture at 95°C for 5 minutes.
-
Centrifuge the tube at high speed (e.g., >10,000 x g) for 5 minutes to pellet any precipitate.
-
Carefully transfer the supernatant to a new, clean microcentrifuge tube or an autosampler vial for LC-MS/MS analysis.
-
The sample is now ready for injection into the LC-MS/MS system.
-
IV. LC-MS/MS Analysis
The digested RNA sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the nucleosides.
-
Liquid Chromatography (LC):
-
A C18 reversed-phase column is typically used for the separation of nucleosides.
-
A gradient elution is employed using mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).
-
-
Tandem Mass Spectrometry (MS/MS):
-
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.
-
Detection and quantification of this compound are performed using Multiple Reaction Monitoring (MRM).
-
The specific MRM transition for this compound is the precursor ion m/z 312.1 to the product ion m/z 166.0.[1]
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical flow of the analytical process, from the biological sample to the final data interpretation.
Caption: Logical flow from biological sample to data interpretation for m¹Gm analysis.
Conclusion
This document provides a comprehensive protocol for the enzymatic digestion of RNA for the analysis of this compound. The key to accurate quantification of this and other 2'-O-methylated nucleosides is the implementation of a prolonged digestion step to overcome enzymatic resistance. By following this detailed methodology, researchers can achieve reliable and reproducible results, advancing our understanding of the epitranscriptome and its role in health and disease.
References
- 1. Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 4. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Fragmentation Analysis of 1,2'-O-Dimethylguanosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 1,2'-O-dimethylguanosine, a modified nucleoside of interest in various research and drug development contexts. The protocol outlines a standard procedure for acquiring fragmentation data using electrospray ionization tandem mass spectrometry (ESI-MS/MS). The provided data and pathways are essential for the accurate identification and characterization of this molecule in complex biological matrices.
Introduction
This compound is a doubly methylated derivative of guanosine, featuring a methyl group on the N1 position of the guanine (B1146940) base and another on the 2'-hydroxyl group of the ribose sugar. The precise characterization of such modified nucleosides is critical in fields ranging from epitranscriptomics to the development of therapeutic nucleoside analogs. Mass spectrometry, particularly with collision-induced dissociation (CID), is a powerful tool for elucidating the structure of these molecules. Understanding the specific fragmentation pattern of this compound is paramount for its unambiguous identification.
Predicted Fragmentation Pathway
Upon electrospray ionization in positive mode, this compound is expected to form a protonated precursor ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of approximately 312.13. Collision-induced dissociation of this precursor ion will induce fragmentation, with the most characteristic cleavage occurring at the glycosidic bond. This bond scission results in the separation of the methylated guanine base and the methylated ribose sugar.
The primary fragmentation event is the cleavage of the N-glycosidic bond, leading to the formation of a protonated 1-methylguanine (B1207432) base as a stable product ion. Further fragmentation of the sugar moiety and the base can also occur, providing additional structural information.
Quantitative Data Summary
The expected major ions in the positive ion ESI-MS/MS spectrum of this compound are summarized in the table below. The primary fragment corresponds to the protonated methylated guanine base.
| Ion Description | Proposed Formula | Calculated m/z |
| Protonated Precursor Ion ([M+H]⁺) | [C₁₂H₁₈N₅O₅]⁺ | 312.13 |
| Protonated 1-Methylguanine Base | [C₆H₈N₅O]⁺ | 166.07 |
| Methylated Ribose Sugar Fragment | [C₆H₁₁O₄]⁺ | 147.06 |
| Dehydrated Methylated Ribose | [C₆H₉O₃]⁺ | 129.05 |
Note: The m/z values are calculated based on monoisotopic masses. Observed m/z may vary slightly depending on instrument calibration and resolution.
Experimental Protocol: ESI-MS/MS Analysis
1. Sample Preparation:
-
Dissolve this compound in a suitable solvent, such as a mixture of water and acetonitrile (B52724) (1:1, v/v) with 0.1% formic acid, to a final concentration of 1-10 µM.
2. Mass Spectrometry Conditions:
-
Instrument: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., a triple quadrupole or Q-TOF instrument).
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Flow: Set according to the instrument manufacturer's recommendations (e.g., 600-800 L/hr of nitrogen).
-
Cone Gas Flow: Set according to the instrument manufacturer's recommendations (e.g., 50 L/hr).
3. MS/MS Parameters:
-
Precursor Ion Selection: Isolate the protonated molecule of this compound at m/z ~312.1.
-
Collision Gas: Argon.
-
Collision Energy: Optimize the collision energy to achieve efficient fragmentation. A starting point would be in the range of 10-30 eV. A collision energy ramp can also be utilized to observe the formation and fragmentation of various ions.
-
Data Acquisition: Acquire the product ion spectrum over a mass range of m/z 50-350.
Diagrams
Caption: Experimental workflow for MS/MS analysis.
Caption: Proposed fragmentation of this compound.
chromatographic separation of 1,2'-O-dimethylguanosine from other modified nucleosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modified nucleosides, such as 1,2'-O-dimethylguanosine (m¹Gm), are critical components of various RNA species and play a significant role in numerous biological processes. Accurate and reliable separation and quantification of these modifications are essential for understanding their function in both normal physiology and disease states, as well as for the development of novel therapeutics. This application note provides a detailed protocol for the chromatographic separation of this compound from other modified nucleosides using liquid chromatography coupled with mass spectrometry (LC-MS). Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) approaches are discussed, providing researchers with versatile options for their specific analytical needs.
Principle of Separation
The separation of modified nucleosides, a group of polar molecules with subtle structural differences, presents a chromatographic challenge.
-
Reversed-Phase (RP) Chromatography : This technique separates molecules based on their hydrophobicity. While effective for many nucleosides, highly polar modifications may exhibit poor retention. The use of C18 columns is common, with mobile phases typically consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol.[1][2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is particularly well-suited for the retention and separation of highly polar compounds like modified nucleosides.[3][4][5] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, creating a water-enriched layer on the stationary phase into which polar analytes can partition.
Coupling these chromatographic methods with tandem mass spectrometry (MS/MS) allows for sensitive and specific detection and quantification of the target analytes based on their mass-to-charge ratio (m/z) and fragmentation patterns.[6]
Experimental Protocols
I. Sample Preparation: Enzymatic Hydrolysis of RNA
To analyze modified nucleosides from an RNA sample, the RNA must first be hydrolyzed into its constituent nucleosides.
Materials:
-
Purified RNA sample
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 5.3)
-
Tris-HCl buffer (pH 8.0)
-
Ultrapure water
-
Microcentrifuge tubes
Protocol:
-
In a microcentrifuge tube, dissolve 1-10 µg of purified RNA in 25 µL of water.
-
Add 2.5 µL of 100 mM ammonium acetate (pH 5.3) and 1 µL of Nuclease P1 (100 U).
-
Incubate the mixture at 37°C for 2 hours.
-
Add 3 µL of 1 M Tris-HCl (pH 8.0) and 1 µL of Bacterial Alkaline Phosphatase (1 U).
-
Incubate at 37°C for an additional 2 hours.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any debris.
-
Carefully transfer the supernatant containing the nucleosides to a new tube for LC-MS analysis.
Caption: Experimental workflow from RNA hydrolysis to LC-MS analysis.
II. Reversed-Phase HPLC-MS/MS Method
This method is a general starting point and may require optimization for specific sample types.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 column (e.g., Waters Atlantis T3, 2.1 x 150 mm, 3 µm)[7] |
| Mobile Phase A | 0.1% Formic acid in water[7] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[7] |
| Flow Rate | 0.1 mL/min[7] |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 - 6.0 | 0 |
| 6.0 - 35.0 | 0 → 90 |
| 35.0 - 40.0 | 90 |
| 40.0 - 40.1 | 90 → 0 |
| 40.1 - 50.0 | 0 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound (m¹Gm):
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 312.1 | 166.0 | Optimize experimentally |
Note: The precursor ion corresponds to [M+H]⁺ for m¹Gm (C₁₂H₁₇N₅O₅), and the product ion corresponds to the protonated base (1-methylguanine).[7]
III. HILIC-MS/MS Method
This method is advantageous for retaining and separating highly polar modified nucleosides.
Instrumentation:
-
HPLC or UHPLC system
-
Triple quadrupole mass spectrometer with an ESI source
Chromatographic Conditions:
| Parameter | Value |
| Column | HILIC column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium formate (B1220265) with 0.1% formic acid in water |
| Mobile Phase B | 95% Acetonitrile with 10 mM ammonium formate and 0.1% formic acid |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 2-5 µL |
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 - 2.0 | 95 |
| 2.0 - 15.0 | 95 → 50 |
| 15.0 - 18.0 | 50 |
| 18.0 - 18.1 | 50 → 95 |
| 18.1 - 25.0 | 95 |
Mass Spectrometry Conditions:
-
The MS conditions will be similar to the reversed-phase method. Optimization of source parameters is recommended when changing chromatographic conditions.
Data Presentation
The retention times of modified nucleosides will vary depending on the exact chromatographic conditions used. The following table provides an example of expected elution order for a selection of modified nucleosides in both RP and HILIC modes to facilitate method development. Absolute retention times must be determined experimentally using authentic standards.
Table 1: Expected Elution Order of Selected Modified Nucleosides
| Nucleoside | Abbreviation | Typical RP Elution | Typical HILIC Elution |
| Pseudouridine | Ψ | Early | Late |
| Cytidine | C | Early | Late |
| Uridine | U | Early | Late |
| Guanosine | G | Mid | Mid-Late |
| Adenosine | A | Mid | Mid-Late |
| N⁶-methyladenosine | m⁶A | Late | Mid |
| 5-methylcytidine | m⁵C | Mid-Late | Mid |
| This compound | m¹Gm | Late | Early-Mid |
| N²,N²-dimethylguanosine | m²₂G | Late | Early |
Note: In RP, more hydrophobic (more modified/larger) nucleosides generally elute later. In HILIC, more polar (less modified) nucleosides elute later.
Caption: Logical relationship of separation principles in RP and HILIC.
Conclusion
The described reversed-phase and HILIC LC-MS/MS methods provide robust frameworks for the separation and detection of this compound from complex mixtures of modified nucleosides. The choice between RP and HILIC will depend on the specific nucleosides of interest and the sample matrix. It is crucial to use authentic standards for each modified nucleoside to confirm retention times and optimize MS parameters for accurate identification and quantification. These protocols serve as a comprehensive starting point for researchers in the field of epitranscriptomics and RNA biology.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Micro-flow hydrophilic interaction liquid chromatography coupled with triple quadrupole mass spectrometry detects modified nucleosides in the transfer RNA pool of cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleoside Analysis by Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of nucleobases, nucleosides, nucleotides and oligonucleotides by hydrophilic interaction liquid chromatography (HILIC): A state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application of N²,N²-dimethylguanosine in Studying RNA-Protein Interactions
Affiliation: Google Research
Introduction
RNA-protein interactions are fundamental to a vast array of cellular processes, including gene regulation, translation, and RNA processing. The study of these interactions is crucial for understanding cellular function and for the development of novel therapeutics. RNA molecules are often post-transcriptionally modified, and these modifications can significantly influence their structure, stability, and interactions with proteins.
This document focuses on the application of N²,N²-dimethylguanosine (m²₂G), a modified nucleoside found in various RNA species, particularly transfer RNA (tRNA), as a tool to investigate RNA-protein interactions. Due to the limited availability of specific research on 1,2'-O-dimethylguanosine, this note concentrates on the more extensively studied m²₂G. The presence of two methyl groups on the exocyclic amine of guanine (B1146940) in m²₂G introduces unique structural constraints that can be exploited to probe the specificity and dynamics of RNA-protein recognition.[1][2][3]
Application Notes
The dimethylation of the N² position of guanosine (B1672433) has significant structural and functional consequences for RNA. These properties can be leveraged in the study of RNA-protein interactions in several ways:
-
Probing Specificity of RNA-Binding Proteins: The two methyl groups on m²₂G sterically hinder the formation of canonical Watson-Crick base pairing with cytosine.[1][2][3] This modification can be site-specifically incorporated into a target RNA sequence to investigate whether an RNA-binding protein (RBP) recognizes a specific guanosine residue through Watson-Crick base pairing. A loss or reduction in binding affinity upon introduction of m²₂G would suggest that the RBP relies on the hydrogen bonding capacity of the unmodified guanine.
-
Investigating the Role of RNA Structure: The m²₂G modification can alter local RNA structure. For instance, it can prevent alternative tRNA conformations by destabilizing certain base-pairing interactions.[4] By introducing m²₂G at strategic locations, researchers can assess the importance of specific RNA secondary or tertiary structures for protein recognition.
-
Modulating Protein Binding Affinity: The introduction of m²₂G can either enhance or diminish protein binding, depending on the nature of the interaction. If an RBP has a binding pocket that favorably accommodates the hydrophobic methyl groups, binding affinity may be increased. Conversely, if the methyl groups cause a steric clash or disrupt a critical hydrogen bond, binding will be weakened.
-
Impact on Translational Machinery: Given its prevalence in tRNA, particularly at position 26, m²₂G is known to be important for proper tRNA folding and stability, which in turn affects translation.[2][4][5] Studying the interaction of translation factors with tRNAs containing or lacking m²₂G can provide insights into the role of this modification in the fidelity and efficiency of protein synthesis.
Data Presentation
While direct quantitative data comparing the binding affinities of proteins to RNA with and without N²,N²-dimethylguanosine is not extensively available in publicly accessible literature, the following table summarizes the known structural and functional effects of m²₂G on RNA. This information is critical when designing experiments to probe RNA-protein interactions.
| Parameter | Effect of N²,N²-dimethylguanosine (m²₂G) | Implication for RNA-Protein Interactions | Reference |
| Watson-Crick Base Pairing | Hinders canonical G-C base pairing due to steric clash from the two methyl groups. | Can be used to test if a protein recognizes a specific G-C base pair. Loss of binding would indicate dependence on this interaction. | [1][2][3] |
| Non-Canonical Base Pairing | Can still form non-canonical base pairs with U and A. Alters the geometry of G-A pairing from a sheared to an imino-hydrogen bonded form. | The specific geometry of non-canonical pairs can be critical for protein recognition. m²₂G can be used to probe this specificity. | [1][2][3] |
| RNA Structure and Stability | Can prevent alternative RNA conformations and is important for the correct L-shaped architecture of tRNAs. | Allows for the study of how protein binding is affected by specific, stabilized RNA conformations. | [2][4] |
| Interaction with Ribosome | As a component of tRNA, it is crucial for interactions within the ribosome during translation. | Can be used to investigate the recognition of modified tRNAs by ribosomal proteins and translation factors. | [2][5] |
Experimental Protocols
The following are detailed protocols for key experiments used to study RNA-protein interactions, adapted for the use of RNA containing site-specific N²,N²-dimethylguanosine.
1. Synthesis of RNA with Site-Specific N²,N²-dimethylguanosine
To study the impact of m²₂G on RNA-protein interactions, it is essential to have RNA probes with the modification at a specific position.
-
Chemical Synthesis: The most straightforward method is to obtain a custom-synthesized RNA oligonucleotide with the desired m²₂G modification from a commercial vendor.
-
In Vitro Transcription: For longer RNAs, in vitro transcription can be used. This typically involves the synthesis of a short, modified RNA oligo that is then ligated to a larger, transcribed RNA. Alternatively, specialized techniques that enforce transcription initiation with a modified nucleoside can be used.[1]
2. Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect and quantify the binding of a protein to an RNA probe by observing the change in mobility of the RNA on a non-denaturing gel.
Materials:
-
Purified RNA-binding protein of interest
-
Biotin- or radioactively-labeled RNA probe containing a site-specific m²₂G
-
Unlabeled competitor RNA probe (with and without m²₂G)
-
Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Non-denaturing polyacrylamide gel (e.g., 6% acrylamide)
-
TBE Buffer (Tris-borate-EDTA)
-
Loading Dye (e.g., 6x, with Ficoll or glycerol)
-
Detection system (e.g., autoradiography film or chemiluminescence imager)
Protocol:
-
Prepare Binding Reactions: In separate tubes, combine the binding buffer, a constant amount of labeled RNA probe, and varying concentrations of the purified RBP. For competition assays, add an excess of unlabeled competitor RNA (either with or without the m²₂G modification) before adding the protein.
-
Incubation: Incubate the binding reactions at room temperature for 20-30 minutes to allow the RNA-protein complexes to form.
-
Add Loading Dye: Add loading dye to each reaction.
-
Gel Electrophoresis: Load the samples onto a pre-run non-denaturing polyacrylamide gel. Run the gel at a constant voltage (e.g., 100-150V) in a cold room or with a cooling system to prevent denaturation of the complexes.
-
Detection: After electrophoresis, transfer the RNA to a nylon membrane (for biotin-labeled probes) or dry the gel (for radioactively labeled probes). Detect the bands using the appropriate imaging system. The free RNA probe will migrate faster, while the RNA-protein complex will have a retarded mobility (a "shifted" band).
-
Quantification: Quantify the intensity of the free and shifted bands to determine the fraction of bound RNA at each protein concentration. This data can be used to calculate the dissociation constant (Kd).[6][7]
3. RNA Immunoprecipitation (RIP)
RIP is used to identify RNAs that are bound by a specific protein in vivo. This can be adapted to study how m²₂G affects these interactions by comparing results from cells with and without the methyltransferase responsible for m²₂G deposition.
Materials:
-
Cells expressing the RBP of interest (and a control cell line lacking the m²₂G methyltransferase, if available)
-
Antibody specific to the RBP of interest (and a non-specific IgG control)
-
Protein A/G magnetic beads
-
Lysis Buffer (e.g., Polysome lysis buffer)
-
Wash Buffer (e.g., NT2 buffer)
-
Proteinase K
-
RNA extraction reagents (e.g., TRIzol)
-
Reagents for RT-qPCR or RNA sequencing
Protocol:
-
Cell Lysis: Harvest cells and prepare a cell lysate using a polysome lysis buffer that preserves RNA-protein complexes.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to the RBP of interest (or a control IgG) to form antibody-RBP-RNA complexes.
-
Add protein A/G beads to capture these complexes.
-
-
Washing: Wash the beads several times with a wash buffer to remove non-specifically bound proteins and RNA.
-
Protein Digestion and RNA Elution: Elute the RBP-RNA complexes from the beads and digest the protein with Proteinase K.
-
RNA Purification: Purify the RNA from the immunoprecipitated sample using TRIzol or another RNA extraction method.
-
Analysis: Analyze the purified RNA by RT-qPCR to quantify the enrichment of specific target RNAs. Alternatively, perform RNA sequencing (RIP-seq) to identify all RNAs bound by the RBP. By comparing the results from cells with and without the m²₂G modification, one can infer the role of this modification in the in vivo binding of the RBP to its target RNAs.
Visualizations
Caption: Workflow for EMSA to quantify the effect of m²₂G on RNA-protein binding.
Caption: Workflow for RNA Immunoprecipitation to identify in vivo targets affected by m²₂G.
Caption: Logical relationship of using m²₂G to probe RNA-protein interactions.
References
- 1. Site-specific RNA modification via initiation of in vitro transcription reactions with m6A and isomorphic emissive adenosine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]
- 3. Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A modified quantitative EMSA and its application in the study of RNA--protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of protein-RNA interactions by gel mobility shift - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for the Synthesis of Isotopically Labeled 1,2'-O-dimethylguanosine for NMR Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of isotopically labeled 1,2'-O-dimethylguanosine, a crucial tool for high-resolution Nuclear Magnetic Resonance (NMR) studies of nucleic acid structure and function. The ability to introduce stable isotopes, such as ¹³C and ¹⁵N, at specific positions in this modified ribonucleoside allows for the unambiguous assignment of NMR signals and the investigation of dynamic processes in RNA molecules. This protocol outlines a chemo-enzymatic approach, combining chemical synthesis for the specific methylation and isotopic labeling of the guanine (B1146940) base with enzymatic or chemical steps for the glycosylation and subsequent 2'-O-methylation. The provided methodologies are designed to be accessible to researchers with a background in organic chemistry and molecular biology.
Introduction
Modified nucleosides play a critical role in the structure and function of RNA. This compound (m¹G) is a post-transcriptionally modified nucleoside found in various RNA species, including transfer RNA (tRNA) and ribosomal RNA (rRNA). The methylation at the N1 position of the guanine base introduces a positive charge and steric bulk, which are important for maintaining translational fidelity and preventing frameshift errors during protein synthesis.[1] The 2'-O-methylation of the ribose sugar is one of the most common RNA modifications and is known to influence RNA structure and stability.
NMR spectroscopy is a powerful technique for studying the three-dimensional structure and dynamics of RNA molecules in solution. However, the spectral complexity of larger RNAs often hinders detailed analysis. Site-specific isotopic labeling of nucleosides, such as this compound, can significantly simplify NMR spectra and provide valuable structural and dynamic information.[2] This application note details a synthetic strategy to obtain isotopically labeled this compound for such NMR-based investigations.
Synthesis Pathway Overview
The proposed synthesis of isotopically labeled this compound involves a multi-step process that can be adapted for the incorporation of various isotopes (e.g., ¹³C, ¹⁵N). The general workflow is depicted below. The key steps involve the synthesis of an isotopically labeled 1-methylguanine (B1207432) precursor, followed by ribosylation and subsequent selective 2'-O-methylation.
Caption: Synthetic workflow for isotopically labeled this compound.
Experimental Protocols
Protocol 1: Synthesis of Isotopically Labeled 1-Methylguanine
This protocol describes the N1-methylation of guanine using an isotopically labeled methyl source. For example, to introduce a ¹³C label at the N1-methyl group, [¹³C]methyl iodide can be used.
Materials:
-
Guanine (or isotopically pre-labeled guanine, e.g., [¹⁵N₅]guanine)
-
[¹³C]Methyl iodide (or other isotopically labeled methylating agent)
-
Dimethylformamide (DMF), anhydrous
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dichloromethane
-
Methanol
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Suspend guanine (1 equivalent) in anhydrous DMF.
-
Add anhydrous K₂CO₃ (1.5 equivalents).
-
Add [¹³C]methyl iodide (1.2 equivalents) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove inorganic salts.
-
Evaporate the DMF under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to yield isotopically labeled 1-methylguanine.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Theoretical Yield (g) |
| Guanine | 151.13 | 1.0 | - |
| [¹³C]Methyl iodide | 142.94 | 1.2 | - |
| 1-[¹³C-methyl]guanine | 166.15 | - | Calculated from starting guanine |
Protocol 2: Ribosylation of Labeled 1-Methylguanine
This step can be achieved either through enzymatic or chemical methods. The enzymatic approach using a nucleoside phosphorylase is often preferred for its regioselectivity.
Materials:
-
Isotopically labeled 1-methylguanine
-
α-D-Ribose-1-phosphate
-
Purine (B94841) nucleoside phosphorylase (PNP)
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
DEAE-Sephadex for column chromatography
Procedure:
-
Dissolve isotopically labeled 1-methylguanine and α-D-ribose-1-phosphate in potassium phosphate buffer.
-
Add purine nucleoside phosphorylase to the solution.
-
Incubate the reaction mixture at 37°C and monitor the formation of 1-methylguanosine (B33566) by HPLC.
-
Once the reaction reaches equilibrium (typically 24-48 hours), terminate the reaction by heating to 95°C for 5 minutes.
-
Centrifuge the mixture to remove precipitated protein.
-
Purify the supernatant containing the product by column chromatography on DEAE-Sephadex using a linear gradient of ammonium (B1175870) bicarbonate.
-
Lyophilize the fractions containing the pure product to obtain isotopically labeled 1-methylguanosine.
Protocol 3: Selective 2'-O-Methylation of Isotopically Labeled 1-Methylguanosine
This protocol is adapted from a chemoselective method for 2'-O-methylation of guanosine.[3] To introduce an isotopic label at the 2'-O-methyl group, an isotopically labeled methylating agent such as [¹³C]methyl iodide or [²H₃]methyl iodide should be used.
Materials:
-
Isotopically labeled 1-methylguanosine
-
Methylene-bis-(diisopropylsilyl chloride) (MDPSCl₂)
-
Pyridine, anhydrous
-
[¹³C]Methyl iodide (or other isotopically labeled methyl iodide)
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (B91410) (TBAF) in THF
Procedure:
-
3',5'-O-Protection: Dissolve isotopically labeled 1-methylguanosine in anhydrous pyridine. Add MDPSCl₂ dropwise at 0°C and stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. Purify the silyl-protected intermediate.
-
2'-O-Methylation: Dissolve the protected nucleoside in anhydrous THF. Cool the solution to -78°C and add NaHMDS. After stirring for 30 minutes, add the isotopically labeled methyl iodide. Allow the reaction to warm to room temperature and stir until completion.
-
Deprotection: After quenching the methylation reaction, evaporate the solvent. Dissolve the residue in THF and add TBAF solution. Stir at room temperature until the silyl (B83357) protecting groups are removed.
-
Purify the final product, isotopically labeled this compound, by reverse-phase HPLC.
| Step | Key Reagents | Typical Yield | Reference |
| 3',5'-O-Protection | MDPSCl₂, Pyridine | >90% | [3] |
| 2'-O-Methylation | NaHMDS, [¹³C]CH₃I | 80-90% | [3] |
| Deprotection | TBAF | >95% | [3] |
Characterization
The final product should be characterized by high-resolution mass spectrometry to confirm its molecular weight and isotopic incorporation, and by NMR spectroscopy to confirm its structure and the position of the isotopic labels.
Expected ¹H NMR Chemical Shifts (in D₂O, predicted):
-
H8: ~7.9 ppm
-
H1': ~5.8 ppm
-
N1-CH₃: ~3.5 ppm
-
2'-O-CH₃: ~3.4 ppm
-
Ribose protons: 3.9-4.5 ppm
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical flow of the experimental design, from the selection of starting materials to the final characterization of the product.
Caption: Logical workflow for the synthesis and application of labeled m¹G.
Conclusion
The protocols outlined in this application note provide a comprehensive guide for the synthesis of isotopically labeled this compound. This valuable molecule will facilitate advanced NMR studies of RNA, enabling researchers to gain deeper insights into the structural and dynamic roles of this important modified nucleoside. The chemo-enzymatic strategy offers flexibility in the choice of isotopic labels and can be adapted for the synthesis of other modified ribonucleosides. Successful implementation of these protocols will contribute to the growing field of epitranscriptomics and our understanding of the complex world of RNA biology.
References
Application Note: Chemical Probing of RNA Structure Containing 1,2'-O-dimethylguanosine
Audience: Researchers, scientists, and drug development professionals.
Introduction The function of RNA is intrinsically linked to its three-dimensional structure, which is often modulated by post-transcriptional modifications. The 1,2'-O-dimethylguanosine (m¹G(2'OMe)) modification is a specialized nucleotide that can influence RNA folding, stability, and interaction with proteins and other nucleic acids. Understanding the structural impact of such modifications is crucial for elucidating RNA function and for the development of RNA-targeted therapeutics. Chemical probing, coupled with high-throughput sequencing, provides a powerful tool for analyzing RNA structure at single-nucleotide resolution. This document provides detailed protocols and application notes for using Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) and Dimethyl Sulfate (DMS) probing to investigate the structure of RNA containing this compound.
Principle of the Methods
Chemical probing techniques utilize small molecules that react with RNA in a structure-dependent manner. The sites of modification are then identified by reverse transcription, where the modifications cause either pauses or mutations that can be detected by sequencing.
-
SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension): SHAPE reagents (e.g., 1M7, NAI) acylate the 2'-hydroxyl group of the ribose backbone in conformationally flexible nucleotides.[1][2] The presence of a methyl group at the 2'-O position in this compound completely blocks the SHAPE reaction at that specific site.[3][4] This makes SHAPE an excellent tool for confirming the absence of a free 2'-hydroxyl group, thereby validating the location of 2'-O-methylation.
-
DMS (Dimethyl Sulfate): DMS methylates the Watson-Crick face of unpaired adenine (B156593) (at the N1 position) and cytosine (at the N3 position).[5][6] It does not react with guanosine (B1672433) at the positions involved in standard base-pairing. Therefore, while DMS does not directly probe the this compound residue itself, it provides critical information about the pairing status of neighboring A and C residues, revealing the local structural context induced by the modification.
These methods, when combined with a mutational profiling readout (SHAPE-MaP, DMS-MaPseq), allow for a quantitative assessment of RNA structure.[1][7][8]
Experimental Workflow
The general workflow for chemical probing of RNA involves several key stages, from RNA preparation to data analysis and structural modeling.
Protocol 1: SHAPE-MaP of RNA with this compound
This protocol details the steps for performing SHAPE-MaP on in vitro transcribed RNA containing a site-specific this compound modification.
1. RNA Preparation and Folding
-
Synthesize and purify the RNA of interest containing the this compound modification.
-
Resuspend 2-4 µg of purified RNA in 10 µL of RNase-free water.
-
Denature the RNA by heating at 95°C for 2 minutes, then place immediately on ice for 2 minutes.
-
Add 5 µL of 3X folding buffer (e.g., 300 mM HEPES pH 8.0, 300 mM NaCl, 15 mM MgCl₂).
-
Incubate at 37°C for 20 minutes to allow the RNA to fold into its native conformation.[9]
2. SHAPE Modification
-
Prepare three separate reactions from the folded RNA stock: (+) Reagent, (-) Reagent control, and Denaturing control.[10]
-
(+) Reagent: Add 1 µL of SHAPE reagent (e.g., 100 mM 1M7 in anhydrous DMSO) to the folded RNA. Incubate at 37°C for 5 minutes.[9]
-
(-) Reagent Control: Add 1 µL of anhydrous DMSO to the folded RNA. Incubate under the same conditions as the (+) Reagent sample.
-
Denaturing Control: To a separate aliquot of RNA, add denaturing buffer and 1 µL of SHAPE reagent. This control measures the intrinsic reactivity of each nucleotide.
-
Quench the reactions by adding a quenching agent (e.g., DTT) and proceeding immediately to purification.
3. RNA Purification
-
Purify the modified RNA from the reaction mixture using a suitable method, such as ethanol (B145695) precipitation or a spin column-based kit, ensuring removal of salts, DMSO, and unreacted SHAPE reagent.
-
It is critical to perform a DNase digestion step to remove any contaminating DNA.[1]
-
Elute the purified RNA in RNase-free water.
4. Reverse Transcription with Mutational Profiling (MaP)
-
To 1-2 µg of modified RNA, add a gene-specific reverse primer.
-
Perform reverse transcription using a reverse transcriptase that has a higher error rate in the presence of Mn²⁺, which enhances the incorporation of mutations at SHAPE adduct sites.[9][11]
-
Reaction Mix Example: 50 mM Tris pH 8.0, 75 mM KCl, 6 mM MnCl₂, 10 mM DTT, 0.5 mM dNTPs, and SuperScript II reverse transcriptase.[9]
-
-
Incubate at 25°C for 10 min, followed by 42°C for 1.5-3 hours, and inactivate the enzyme at 70°C for 15 minutes.
5. Library Preparation and Sequencing
-
Use the resulting cDNA as a template for PCR amplification to add sequencing adapters.
-
Purify the PCR product and quantify the library.
-
Sequence the libraries on an Illumina platform.
Protocol 2: DMS-MaPseq of RNA with this compound
This protocol outlines the procedure for DMS probing, which targets unpaired Adenine and Cytosine residues.
1. RNA Preparation and Folding
-
Follow the same RNA preparation and folding procedure as described in Protocol 1 (Steps 1.1 - 1.5).
2. DMS Modification
-
CAUTION: DMS is highly toxic and must be handled in a chemical fume hood with appropriate personal protective equipment.[12]
-
Prepare a fresh 1:20 dilution of DMS in ethanol.
-
(+) Reagent: Add 1 µL of diluted DMS to the folded RNA. Incubate at 37°C for 5-10 minutes.
-
(-) Reagent Control: Add 1 µL of ethanol to a separate aliquot of folded RNA and incubate in parallel.
-
Quench the reaction by adding 2-mercaptoethanol (B42355) (BME) to a final concentration of >1 M.
3. RNA Purification
-
Purify the DMS-modified RNA as described in Protocol 1 (Step 3).
4. Reverse Transcription and Library Preparation
-
Follow the same reverse transcription, library preparation, and sequencing steps as described for SHAPE-MaP (Protocol 1, Steps 4 and 5). Thermostable Group II Intron Reverse Transcriptase (TGIRT) is often recommended for DMS-MaPseq as it efficiently introduces mutations at DMS-modified sites.[6]
Data Analysis and Interpretation
Raw sequencing data is processed using specialized software like ShapeMapper or custom bioinformatic pipelines.[13] The software aligns reads to the reference sequence and calculates mutation rates for each nucleotide position. The reactivity score for each nucleotide is derived by subtracting the background mutation rate (from the no-reagent control) from the mutation rate in the treated sample.
Expected Results for this compound
The presence of the this compound (m¹G(2'OMe)) modification will have distinct effects on the probing data.
-
SHAPE Reactivity: The nucleotide at the position of m¹G(2'OMe) will be completely unreactive to SHAPE reagents. This will result in a reactivity score of zero or a null value (e.g., "NA"), serving as a positive confirmation of the 2'-O-methylation.
-
DMS Reactivity: DMS does not react with guanosine. However, the structural constraints imposed by the m¹G(2'OMe) modification may alter the pairing status of adjacent A and C residues. This will be reflected in their DMS reactivity scores, providing insights into the local secondary structure.
Data Presentation
Quantitative data should be summarized in a clear, tabular format. The table below presents hypothetical data for a short RNA sequence containing this compound at position 7 (G7).
| Nucleotide Position | Identity | SHAPE Reactivity | DMS Reactivity | Structural Interpretation |
| 1 | C | 0.05 | 0.02 | Paired |
| 2 | G | 0.11 | - | Paired |
| 3 | A | 1.25 | 1.88 | Unpaired (Loop) |
| 4 | U | 1.40 | - | Unpaired (Loop) |
| 5 | C | 0.08 | 0.04 | Paired |
| 6 | G | 0.15 | - | Paired |
| 7 | m¹G(2'OMe) | NA | - | Modified, Paired |
| 8 | C | 0.03 | 0.01 | Paired |
| 9 | A | 0.95 | 1.10 | Unpaired (Bulge) |
| 10 | G | 0.10 | - | Paired |
| 11 | C | 0.06 | 0.03 | Paired |
Reactivity scores are arbitrary units. SHAPE scores > 0.8 are typically considered highly reactive (unpaired), while scores < 0.2 are considered unreactive (paired). DMS reactivity is specific to A and C. 'NA' denotes not applicable due to the 2'-O-methyl block.
Visualization of Chemical Interactions
The diagram below illustrates the chemical basis for the differential reactivity of a standard guanosine versus this compound with SHAPE reagents.
Applications
-
Validation of RNA Modifications: The lack of a SHAPE signal provides definitive evidence for the location of 2'-O-methylated nucleotides.
-
Structural Biology: Elucidate the local and global structural changes induced by this compound modifications.
-
Drug Development: Understand how modifications impact the binding of small molecules or antisense oligonucleotides to an RNA target.
-
Tool Compound Development: Assess how RNA-targeting compounds affect the structure of modified RNAs.
References
- 1. In-cell RNA structure probing with SHAPE-MaP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 4. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA Structure Analysis by Chemical Probing with DMS and CMCT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Genome-wide DMS-MaPseq for in vivo RNA structure determination [protocols.io]
- 8. Viral RNA structure analysis using DMS-MaPseq - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Evaluation of SHAPE-MaP RNA Structure Probing Protocols Reveals a Novel Role of Mn2+ in the Detection of 2′-OH Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SHAPE-Map [illumina.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Target-specific DMS-MaPseq for in vivo RNA structure determination [protocols.io]
- 13. Genome-wide probing RNA structure with the modified DMS-MaPseq in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening for 1,2'-O-Dimethylguanosine Modifying Enzymes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of ribonucleic acids (RNAs) plays a pivotal role in regulating their structure, function, and metabolism. 1,2'-O-dimethylguanosine is a post-transcriptional modification involving the methylation of a guanosine (B1672433) residue at both the N1 position of the guanine (B1146940) base and the 2'-hydroxyl group of the ribose sugar. This dual modification is accomplished through the sequential action of two distinct classes of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. In eukaryotes, the N1-methylation of guanosine (m1G) is primarily catalyzed by the TRM5 family of enzymes, while the 2'-O-methylation of guanosine (Gm) is carried out by enzymes such as FTSJ1. Dysregulation of these modifications has been implicated in various diseases, making the responsible enzymes attractive targets for therapeutic intervention.
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of inhibitors against the enzymes responsible for this compound formation. Given that this modification is a two-step process, we present generalized HTS methodologies applicable to SAM-dependent methyltransferases, with specific adaptations for targeting human TRM5 and FTSJ1.
Signaling Pathway of Guanosine Methylation
The formation of this compound involves two sequential enzymatic reactions. First, a tRNA (guanine-N1)-methyltransferase, such as TRM5, catalyzes the transfer of a methyl group from SAM to the N1 position of a guanosine residue within an RNA molecule. Subsequently, a tRNA (guanine-2'-O)-methyltransferase, such as FTSJ1, transfers a second methyl group from SAM to the 2'-hydroxyl group of the same guanosine. Both reactions produce S-adenosyl-L-homocysteine (SAH) as a byproduct.
High-Throughput Screening (HTS) Methodologies
The development of robust and sensitive HTS assays is crucial for the identification of novel inhibitors of methyltransferases. The common strategy for screening SAM-dependent methyltransferases involves the detection of the universal byproduct, SAH. Below are two widely used, adaptable HTS protocols.
Fluorescence-Based SAH Detection Assay
This assay relies on a coupled-enzyme system to convert SAH to a fluorescent product. The inhibition of the methyltransferase leads to a decrease in the fluorescent signal.
Materials:
-
Purified recombinant human TRM5 or FTSJ1 enzyme
-
Specific tRNA substrate (e.g., in vitro transcribed human tRNACys for TRM5, or a known FTSJ1 substrate tRNA)
-
S-adenosyl-L-methionine (SAM)
-
Test compound library (dissolved in DMSO)
-
Positive control inhibitor (if available)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100
-
SAH Detection Kit (containing SAH hydrolase and a thiol-sensitive fluorescent probe)
-
384-well, low-volume, black, flat-bottom plates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Dispensing: Dispense 50 nL of test compounds and controls (e.g., DMSO for negative control, known inhibitor for positive control) into the wells of a 384-well plate.
-
Enzyme Addition: Prepare an enzyme solution of TRM5 or FTSJ1 in assay buffer. Add 5 µL of the enzyme solution to each well.
-
Reaction Initiation: Prepare a substrate master mix containing the specific tRNA substrate and SAM in assay buffer. Initiate the reaction by adding 5 µL of the substrate master mix to each well. Final concentrations should be optimized, but a starting point could be 1 µM tRNA and 10 µM SAM.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection: Add 10 µL of the SAH detection reagent to each well.
-
Signal Development: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent probe.
-
Data Analysis: Calculate the percent inhibition for each compound and determine the IC50 values for active compounds.
Luminescence-Based SAH Detection Assay (e.g., MTase-Glo™)
This homogenous assay quantifies SAH by converting it to ATP in a series of enzymatic reactions, and the resulting ATP is detected using a luciferase-luciferin reaction. A decrease in luminescence indicates inhibition of the methyltransferase.
Application Notes and Protocols for Synthetic 1,2'-O-dimethylguanosine as a Research Tool
Introduction
Synthetic 1,2'-O-dimethylguanosine is a modified purine (B94841) nucleoside analog. While detailed research applications for this specific compound are not extensively documented in peer-reviewed literature, its structural similarity to other biologically active methylated guanosine (B1672433) derivatives suggests its potential as a valuable research tool. This document provides hypothetical, yet detailed, application notes and protocols based on its potential use as an antiviral agent and an anti-cancer compound. These protocols are based on standard methodologies for evaluating similar classes of molecules.
Application Note 1: Evaluation of this compound as a Potential Influenza Neuraminidase Inhibitor
Background
Influenza viruses rely on the neuraminidase (NA) enzyme to cleave sialic acid residues on the host cell surface, which facilitates the release of newly formed virus particles from infected cells.[1] Inhibition of neuraminidase is a clinically validated strategy for treating influenza infections.[2] Synthetic this compound, as a guanosine analog, can be investigated for its potential to inhibit this critical step in the viral life cycle.
Illustrative Quantitative Data
The inhibitory activity of this compound against various influenza neuraminidase subtypes could be determined using a fluorometric assay. The half-maximal inhibitory concentration (IC50) values would quantify its potency. Below is a table of hypothetical data for illustrative purposes.
| Compound | N1 Neuraminidase (H1N1) IC50 (nM) | N2 Neuraminidase (H3N2) IC50 (nM) | Influenza B Neuraminidase IC50 (nM) |
| This compound | 150 | 220 | 450 |
| Oseltamivir Carboxylate | 1.5 | 5.0 | 25.0 |
| Note: The data presented in this table is hypothetical and for illustrative purposes only. |
Experimental Workflow & Signaling Pathway
The following diagrams illustrate the experimental workflow for assessing neuraminidase inhibition and the role of neuraminidase in the influenza virus life cycle.
Protocol: In Vitro Neuraminidase Inhibition Assay [3][4]
This protocol describes a fluorescence-based assay to determine the inhibitory effect of this compound on influenza neuraminidase activity.
Materials:
-
This compound
-
Recombinant influenza neuraminidase (e.g., from H1N1 or H3N2 strains)
-
Assay Buffer: 33 mM MES, pH 6.5, containing 4 mM CaCl2
-
Fluorogenic Substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) stock solution (10 mM in DMSO)
-
Stop Solution: 0.14 M NaOH in 83% ethanol
-
Positive Control: Oseltamivir Carboxylate
-
Black, flat-bottom 96-well microplates
-
Fluorometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in Assay Buffer to achieve final concentrations ranging from 0.1 nM to 100 µM. Prepare similar dilutions for the positive control, Oseltamivir Carboxylate.
-
Enzyme Preparation: Dilute the recombinant neuraminidase in Assay Buffer to a pre-determined optimal concentration.
-
Assay Setup:
-
To the wells of a 96-well plate, add 50 µL of the serially diluted this compound or control compound.
-
Include "no inhibitor" control wells (50 µL of Assay Buffer) and "substrate control" wells (100 µL of Assay Buffer).
-
Add 50 µL of the diluted neuraminidase enzyme to all wells except the substrate control wells.
-
Gently tap the plate to mix and incubate at room temperature for 45 minutes.[3]
-
-
Reaction Initiation and Incubation:
-
Reaction Termination and Measurement:
-
Stop the reaction by adding 100 µL of Stop Solution to each well.[3]
-
Measure the fluorescence using a fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from substrate control wells) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
-
Application Note 2: Assessing the Anti-proliferative Effects of this compound in Cancer Cell Lines
Background
Modified nucleosides play a crucial role in various cellular processes, and their dysregulation is often associated with diseases like cancer.[5][6] For instance, N7-methylguanosine (m7G) modifications are known to affect RNA metabolism and are linked to tumorigenesis.[5] As a synthetic dimethylated guanosine analog, this compound can be explored for its potential to interfere with cancer cell proliferation and viability.
Illustrative Quantitative Data
The anti-proliferative effect of this compound on various cancer cell lines can be quantified by determining the half-maximal effective concentration (EC50) using a cell viability assay such as the MTT assay.
| Cell Line | Cancer Type | This compound EC50 (µM) |
| A549 | Lung Carcinoma | 25.5 |
| MCF-7 | Breast Adenocarcinoma | 42.1 |
| HeLa | Cervical Cancer | 33.8 |
| HCT116 | Colorectal Carcinoma | 18.9 |
| Note: The data presented in this table is hypothetical and for illustrative purposes only. |
Experimental Workflow & Signaling Pathway
The following diagrams illustrate a typical workflow for a cell viability assay and a key signaling pathway involved in cancer cell proliferation that could be modulated by nucleoside analogs.
Protocol: MTT Cell Viability Assay [7]
This protocol details the steps to assess the effect of this compound on the viability and proliferation of adherent cancer cells.
Materials:
-
This compound
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile, 96-well flat-bottom plates (tissue culture treated)
-
Multi-channel pipette
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in complete culture medium to obtain 2x the final desired concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with the same percentage of DMSO) and untreated control wells.
-
Incubate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[7]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of Solubilization Solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium, MTT, and solubilizer only) from all readings.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control (considered 100% viability).
-
Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the EC50 value.
-
Disclaimer: The application notes, protocols, and data provided herein are for illustrative and research guidance purposes only. As there is limited published data on this compound, all experimental conditions, including compound concentrations and incubation times, should be optimized for specific experimental systems.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. The potential role of N7-methylguanosine (m7G) in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N7-methylguanosine modification in cancers: from mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
Analysis of 1,2'-O-dimethylguanosine in Cellular RNA Extracts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-transcriptional modifications of RNA molecules are critical regulators of gene expression and cellular function. Among the over 170 known RNA modifications, methylation is one of the most prevalent and diverse.[1] 1,2'-O-dimethylguanosine (m1Gm) is a modified nucleoside found in various RNA species, particularly transfer RNA (tRNA). This modification, involving the methylation of the guanine (B1146940) base at the N1 position and the ribose at the 2'-O position, is thought to play a significant role in RNA structure, stability, and function.[2] Dysregulation of RNA modifications has been implicated in a range of diseases, including cancer, making the analysis of specific modifications like m1Gm a crucial area of research for biomarker discovery and therapeutic development.[1][3]
This document provides detailed protocols for the analysis of this compound in cellular RNA extracts, focusing on methodologies for RNA extraction, enzymatic digestion, and quantification by liquid chromatography-mass spectrometry (LC-MS). Additionally, it explores the potential functional implications of this modification and its relationship with cellular signaling pathways.
Data Presentation
Quantitative data for this compound (m1Gm) in cellular RNA extracts is currently limited in publicly available literature. However, analysis of other methylated guanosine (B1672433) derivatives provides a framework for understanding the expected abundance and variation. The following table summarizes representative quantitative data for related guanosine modifications in human cell lines, which can serve as a reference for expected ranges when analyzing m1Gm.
| Cell Line | RNA Type | Modification | Abundance (Modifications per 10^6 Nucleosides) | Reference |
| HEK293T | Genomic DNA | N2-methyl-dG | ~90 | [4] |
| HeLa | Cytoplasmic tRNA | m7G | Stoichiometry of 60-85% at specific sites | [5] |
| HEK293T | Cytoplasmic tRNA | m7G | Stoichiometry of 60-85% at specific sites | [5] |
Note: The provided data for N2-methyl-dG is for a DNA modification and is included to give a general idea of the levels of a dimethylated guanine species that can be detected. The m7G data represents the percentage of modification at a specific tRNA site, not the overall abundance in total RNA. Further research is needed to establish a comprehensive quantitative profile of m1Gm across different cell lines and tissues.
Experimental Protocols
The analysis of this compound in cellular RNA extracts involves a multi-step workflow, from sample preparation to instrumental analysis. The following protocols provide a detailed methodology for each key experiment.
Total RNA Extraction from Cultured Cells
This protocol is suitable for extracting total RNA from a variety of cultured human cell lines, including HeLa, HEK293T, and Jurkat cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
TRIzol™ reagent or similar phenol-guanidine isothiocyanate solution
-
75% Ethanol (B145695) (prepared with RNase-free water)
-
RNase-free water
-
RNase-free microcentrifuge tubes
Procedure:
-
Cell Harvesting: For adherent cells, wash the cell monolayer with ice-cold PBS and then lyse the cells directly in the culture dish by adding 1 mL of TRIzol™ reagent per 10 cm² of culture dish surface area. For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and then lyse by adding TRIzol™ reagent and passing the cell lysate several times through a pipette.
-
Phase Separation: Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes. Add 0.2 mL of chloroform per 1 mL of TRIzol™ reagent used. Cap the tube securely and shake vigorously for 15 seconds. Incubate at room temperature for 2-3 minutes. Centrifuge the sample at 12,000 × g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.
-
RNA Precipitation: Transfer the aqueous phase to a fresh tube. Precipitate the RNA from the aqueous phase by mixing with 0.5 mL of isopropanol per 1 mL of TRIzol™ reagent used. Incubate samples at room temperature for 10 minutes and then centrifuge at 12,000 × g for 10 minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of the tube.
-
RNA Wash: Remove the supernatant. Wash the RNA pellet once with 1 mL of 75% ethanol per 1 mL of TRIzol™ reagent used. Mix the sample by vortexing and centrifuge at 7,500 × g for 5 minutes at 4°C.
-
RNA Solubilization: Remove the ethanol wash. Briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will decrease its solubility. Dissolve the RNA in an appropriate volume of RNase-free water by passing the solution a few times through a pipette tip.
-
Quantification and Quality Control: Determine the RNA concentration and purity by measuring the absorbance at 260 nm and 280 nm using a spectrophotometer. An A260/A280 ratio of ~2.0 is generally accepted as "pure" for RNA. The integrity of the RNA can be assessed by denaturing agarose (B213101) gel electrophoresis.
Enzymatic Digestion of RNA to Nucleosides
This protocol describes the complete enzymatic digestion of RNA into its constituent nucleosides for subsequent LC-MS/MS analysis.
Materials:
-
Purified total RNA
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
RNase-free water
-
Reaction buffer (e.g., 10 mM NH₄OAc, pH 5.3)
Procedure:
-
Reaction Setup: In an RNase-free microcentrifuge tube, combine up to 5 µg of total RNA with Nuclease P1 (e.g., 2 units) and Bacterial Alkaline Phosphatase (e.g., 0.1 units) in the appropriate reaction buffer. Adjust the final volume with RNase-free water.
-
Incubation: Incubate the reaction mixture at 37°C for at least 2 hours. For complete digestion of all RNA species, an overnight incubation may be necessary.
-
Enzyme Inactivation: Inactivate the enzymes by heating the reaction mixture at 95°C for 5 minutes.
-
Sample Preparation for LC-MS/MS: Centrifuge the digested sample to pellet any denatured protein. The supernatant containing the nucleosides is now ready for direct injection into the LC-MS/MS system or can be stored at -20°C.
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of m1Gm using a triple quadrupole mass spectrometer. Instrument parameters will need to be optimized for the specific system being used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
Materials:
-
Enzymatically digested RNA sample
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N₂]-1,2'-O-dimethylguanosine) if available, for accurate quantification.
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)
-
A suitable reversed-phase C18 column
Procedure:
-
Standard Curve Preparation: Prepare a series of calibration standards of this compound of known concentrations. If using an internal standard, spike each standard with a fixed concentration of the stable isotope-labeled analog.
-
Sample Preparation: Spike the enzymatically digested RNA samples with the same fixed concentration of the internal standard as used in the calibration curve.
-
LC Separation:
-
Inject the prepared standards and samples onto the C18 column.
-
Separate the nucleosides using a gradient elution program. An example gradient could be:
-
0-5 min: 5% B
-
5-15 min: 5-95% B (linear gradient)
-
15-20 min: 95% B
-
20.1-25 min: 5% B (re-equilibration)
-
-
The flow rate and column temperature should be optimized for best separation.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ion mode using electrospray ionization.
-
Use Multiple Reaction Monitoring (MRM) to detect and quantify this compound and its internal standard. The specific precursor-to-product ion transitions will need to be determined by infusing the analytical standard. For this compound (C₁₂H₁₇N₅O₅, exact mass: 311.12), a likely precursor ion would be the protonated molecule [M+H]⁺ at m/z 312.1. A characteristic product ion would be the protonated guanine base at m/z 152.1.
-
Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard in both the standards and the samples.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Calculate the concentration of this compound in the unknown samples using the regression equation from the calibration curve.
-
Visualization of Experimental Workflow and Potential Signaling Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for m1Gm analysis and a hypothetical signaling pathway involving tRNA methyltransferases.
Caption: Experimental workflow for the analysis of this compound (m1Gm).
Caption: Hypothetical signaling pathway involving tRNA methyltransferases and m1Gm.
Discussion and Future Perspectives
The analysis of this compound and other RNA modifications is a rapidly evolving field. While robust methods for their detection and quantification exist, several areas require further investigation.
Functional Role of m1Gm: The precise biological function of m1Gm is not yet fully elucidated. It is hypothesized that, like other tRNA modifications, it plays a role in maintaining tRNA structural integrity, influencing codon recognition, and ensuring translational fidelity.[2] Future studies should focus on elucidating the specific impact of m1Gm on these processes, potentially through the use of knockout or knockdown models of the enzymes responsible for its deposition.
Enzymes and Regulation: The specific methyltransferases responsible for the formation of m1Gm in human cells are not definitively characterized. The TRM1/Trm1 family of tRNA methyltransferases are known to be involved in the formation of N2,N2-dimethylguanosine (m2,2G) and may also play a role in m1Gm synthesis.[6] Identifying the specific "writer" enzymes for m1Gm will be crucial for understanding its regulation and its connection to cellular signaling pathways. For instance, tRNA methyltransferases can be regulated by major signaling cascades like the PI3K/AKT/mTOR pathway, linking cellular metabolic status to the regulation of protein synthesis.[7]
Clinical Relevance: Changes in the levels of RNA modifications have been associated with various cancers.[1][8] Establishing a clear correlation between m1Gm levels and specific disease states could lead to the development of novel biomarkers for diagnosis, prognosis, and therapeutic response. Further quantitative studies across a wide range of cancer cell lines and patient samples are needed to explore this potential.
References
- 1. RNA modifications and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylated nucleosides in tRNA and tRNA methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA epigenetic modifications as dynamic biomarkers in cancer: from mechanisms to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,2'-O-dimethylguanosine Mass Spectrometry Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2'-O-dimethylguanosine (m¹Gm) is a post-transcriptionally modified ribonucleoside. Modified nucleosides, including m¹Gm, are increasingly recognized for their roles in various biological processes, including the regulation of RNA stability and translation. Their dysregulation has been implicated in several diseases, making them potential biomarkers and therapeutic targets. Accurate and reproducible quantification of these modifications is crucial for advancing our understanding of their biological significance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific detection of modified nucleosides.[1] This document provides a detailed protocol for the preparation of RNA samples for the analysis of this compound by mass spectrometry.
Data Presentation
While specific quantitative performance data for this compound is not extensively available in the literature, the following table summarizes typical performance characteristics for the analysis of structurally similar modified guanosine (B1672433) derivatives using LC-MS/MS. This data can be used as a reference for expected performance.
| Parameter | Value | Compound | Reference |
| Limit of Detection (LOD) | 43 fmol | O⁶-methyl-2'-deoxyguanosine | [2] |
| Limit of Quantification (LOQ) | 85 fmol | O⁶-methyl-2'-deoxyguanosine | [2] |
| Recovery (Solid-Phase Extraction) | 90% - 100% | Tryptophan (as a representative analyte) | [3] |
| Recovery (Membrane Extraction) | 95.1% - 106.1% | 8-hydroxy-2'-deoxyguanosine | [4] |
| Linear Range | 0.5 - 20 ng/mL | O⁶-methylguanine | [5] |
Experimental Protocols
This protocol outlines the key steps for preparing samples for the analysis of this compound from total RNA.
Materials
-
Nuclease P1 (0.5 U/μL)
-
Bacterial Alkaline Phosphatase (BAP)
-
200 mM HEPES buffer (pH 7.0)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol (B129727) (LC-MS grade)
-
Ammonium acetate (B1210297) (10 mM, pH 5.3)
-
Internal standards (e.g., isotopically labeled this compound, if available)
Protocol for RNA Digestion to Nucleosides
This procedure describes the enzymatic digestion of RNA into its constituent nucleosides.
-
Sample Preparation: In a microcentrifuge tube, combine up to 2.5 µg of total RNA with 2 µL of nuclease P1 solution (0.5 U/µL), 0.5 µL of bacterial alkaline phosphatase (BAP), and 2.5 µL of 200 mM HEPES (pH 7.0).
-
Volume Adjustment: Bring the total volume to 25 µL with ultrapure water.
-
Enzymatic Digestion: Incubate the mixture for 3 hours at 37°C. For 2′-O-methylated nucleosides like this compound, which can be resistant to nuclease digestion, a prolonged digestion of up to 24 hours may be necessary to improve the yield. To prevent evaporation during prolonged incubation, it is recommended to use a PCR instrument.[6]
-
Post-Digestion: After digestion, the samples should be immediately processed for purification or analyzed by LC-MS/MS.[6]
Protocol for Solid-Phase Extraction (SPE) Cleanup
This protocol is for the purification of the digested nucleoside mixture to remove enzymes and other interfering substances.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing it with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Load the 25 µL digested RNA sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of ultrapure water to remove salts and other hydrophilic impurities.
-
Elution: Elute the nucleosides from the cartridge with 1 mL of methanol.
-
Drying: Evaporate the eluted sample to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried pellet in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase for analysis.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the preparation and analysis of this compound from RNA samples.
Biological Pathway: Formation and Role of N²,N²-dimethylguanosine in tRNA
While the specific signaling pathways involving this compound are not extensively characterized, the formation and function of the structurally related N²,N²-dimethylguanosine (m²₂G) in tRNA is well-documented. The enzyme TRMT1 is responsible for the dimethylation of a specific guanosine at position 26 in many tRNAs. This modification is crucial for proper tRNA folding and stability, which in turn affects protein synthesis and cellular homeostasis.[7][8] Mutations in the TRMT1 gene that impair this function have been linked to intellectual disability.[7]
Mass Spectrometry Parameters
For targeted analysis of this compound, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for high sensitivity and specificity.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion (Q1): m/z 312.1[2]
-
Product Ion (Q3): m/z 166[2]
-
Collision Energy: Optimization is required, but a starting point of 15-25 eV is suggested.
-
Dwell Time: 10-50 ms
It is crucial to optimize instrument parameters such as capillary voltage, gas flow, and source temperature for the specific LC-MS/MS system being used.[2] The use of a stable isotope-labeled internal standard for this compound is highly recommended for accurate quantification.
References
- 1. Development and validation of a LC-MS/MS method for in vivo quantification of meta-iodobenzylguanidine (mIBG) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples [mdpi.com]
- 6. Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Use of Specific Chemical Reagents for Detection of Modified Nucleotides in RNA - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in 1,2'-O-dimethylguanosine chemical synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chemical synthesis of 1,2'-O-dimethylguanosine. Low yields in this multi-step synthesis can arise from incomplete reactions, side reactions, and purification difficulties. This guide offers a systematic approach to identifying and resolving these common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My overall yield of this compound is consistently low. What are the most likely causes?
Low yields in the synthesis of this compound can stem from several stages of the process. The primary areas to investigate are:
-
Inefficient Protection/Deprotection: Incomplete protection of the ribose hydroxyl groups or the guanine (B1146940) base can lead to a mixture of undesired methylated products. Similarly, incomplete deprotection can result in the loss of the target compound.
-
Suboptimal Methylation Conditions: The choice of methylating agent, base, and solvent is critical for achieving selective and complete methylation at both the N1 and 2'-O positions.
-
Side Reactions: Methylation can occur at other nucleophilic sites on the guanosine (B1672433) molecule, such as the N7, O6, and the exocyclic N2 amine of the guanine base, or the 3'- and 5'-hydroxyls of the ribose if not properly protected.
-
Purification Losses: Separation of the desired this compound from unreacted starting material, mono-methylated isomers (1-methylguanosine and 2'-O-methylguanosine), and other side products can be challenging and lead to significant loss of the final product.
Q2: I am observing a complex mixture of products after the methylation steps. How can I improve the selectivity?
A complex product mixture is a common issue and typically points to a lack of selectivity in the methylation reactions. Here’s a systematic approach to troubleshooting:
-
Protecting Group Strategy: The use of an orthogonal protecting group strategy is highly recommended. This involves using protecting groups for different functional groups that can be removed under different conditions, allowing for sequential and controlled methylation.
-
For 2'-O-methylation: Protecting the 3' and 5' hydroxyl groups of the ribose is essential. A common strategy is to use a silyl-based protecting group like 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (TIPDSCl2) or methylene-bis-(diisopropylsilyl chloride) (MDPSCl2).
-
For N1-methylation: To direct methylation to the N1 position of guanine, the exocyclic N2 amine should be protected. An N,N-dialkyl formamidine (B1211174) protecting group is effective in directing alkylation to the N1 position.[1] O6 protection with a 2-nitrophenyl or tert-butyldiphenylsilyl group can also prevent N1 alkylation if 2'-O-alkylation is desired first.[2][3]
-
-
Choice of Methylating Agent and Base:
-
For selective 2'-O-methylation without protection of the guanine base, a weak electrophile like methyl chloride (CH3Cl) in combination with a mild base such as sodium bis(trimethylsilyl)amide (NaHMDS) has been shown to be effective.[4]
-
For N1-methylation, stronger alkylating agents like methyl iodide (CH3I) are often used. The choice of base will depend on the protecting groups present.
-
Q3: How can I effectively purify this compound from the reaction mixture?
The purification of this compound from a mixture of structurally similar compounds is a critical step that significantly impacts the final yield.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for separating nucleosides and their methylated isomers.
-
Column: A C18 column is commonly used for the separation of nucleosides.[5][6]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic solvent like methanol (B129727) or acetonitrile (B52724) is typically employed.[5][7] The specific gradient will need to be optimized for your particular mixture.
-
-
Column Chromatography: Silica (B1680970) gel column chromatography can also be used, particularly for larger-scale purifications. A solvent system with a gradient of increasing polarity (e.g., dichloromethane/methanol) is often effective.
Q4: How do I confirm the identity and purity of my final product?
Proper characterization is essential to confirm that you have synthesized the correct isomer and to assess its purity.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the product, confirming the addition of two methyl groups. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to differentiate between isomers based on their fragmentation patterns.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: The chemical shifts of the methyl groups and the ribose protons will be characteristic of the this compound structure.
-
¹³C NMR: The carbon chemical shifts will also be indicative of the methylation pattern.
-
2D NMR (COSY, HSQC, HMBC): These experiments will allow you to confirm the connectivity of the atoms in the molecule and definitively assign the positions of the methyl groups.
-
Data Presentation
Table 1: Summary of Reagents for a Proposed Synthetic Route
| Step | Reagent | Purpose | Typical Stoichiometry (relative to starting guanosine) |
| 1. 3',5'-OH Protection | 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl2) | Protection of ribose hydroxyls | 1.1 - 1.2 equivalents |
| Imidazole (B134444) | Base | 2.2 - 2.5 equivalents | |
| 2. N2 Protection | N,N-Dimethylformamide dimethyl acetal (B89532) | Formation of formamidine protecting group | Large excess (used as solvent) |
| 3. N1-Methylation | Methyl Iodide (CH3I) | Methylating agent | 1.1 - 1.5 equivalents |
| Potassium Carbonate (K2CO3) | Base | 2.0 - 3.0 equivalents | |
| 4. N2 Deprotection | Aqueous Ammonia (B1221849) | Removal of formamidine group | Varies (e.g., 2M solution) |
| 5. 2'-O-Methylation | Methyl Chloride (CH3Cl) | Methylating agent | Excess (bubbled through solution) |
| Sodium bis(trimethylsilyl)amide (NaHMDS) | Base | 1.1 - 1.5 equivalents | |
| 6. 3',5'-OH Deprotection | Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) | Removal of silyl (B83357) protecting group | 1.1 - 1.5 equivalents |
Table 2: HPLC Conditions for Analysis of Methylated Guanosine Derivatives
| Parameter | Condition | Reference |
| Column | C18 reversed-phase (e.g., 150 x 4.6 mm, 5 µm) | [5][6] |
| Mobile Phase A | 50 mM Phosphate Buffer (pH 4.0 - 5.8) | [5][7] |
| Mobile Phase B | Methanol or Acetonitrile | [5][7] |
| Gradient | Optimized linear gradient from low to high %B | [5][7] |
| Flow Rate | 0.5 - 1.0 mL/min | [5][7] |
| Detection | UV at 254 nm | [7] |
| Column Temperature | 25 - 40 °C | [5] |
Experimental Protocols
Proposed Synthetic Pathway for this compound
This protocol outlines a potential synthetic route employing an orthogonal protecting group strategy. Optimization of reaction times, temperatures, and reagent quantities may be necessary.
Caption: Proposed synthetic workflow for this compound.
Step 1: 3',5'-O-Protection of Guanosine
-
Dissolve guanosine in anhydrous pyridine.
-
Add imidazole (2.2 eq).
-
Cool the mixture to 0°C and slowly add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl2, 1.1 eq).
-
Stir the reaction at room temperature and monitor by TLC until completion.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)guanosine by silica gel chromatography.
Step 2: N2-Protection
-
Dissolve the product from Step 1 in N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the mixture (e.g., to 50°C) and monitor by TLC.
-
Remove the excess DMF-DMA under reduced pressure to obtain the N2-(dimethylaminomethylene)-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)guanosine.
Step 3: N1-Methylation
-
Dissolve the N2-protected guanosine derivative in an anhydrous aprotic solvent (e.g., DMF).
-
Add potassium carbonate (K2CO3, 2.0 eq).
-
Add methyl iodide (CH3I, 1.2 eq) and stir the reaction at room temperature.
-
Monitor the reaction by TLC. Upon completion, filter off the base and concentrate the filtrate.
-
Purify the product by silica gel chromatography.
Step 4: N2-Deprotection
-
Dissolve the N1-methylated product in a solution of aqueous ammonia (e.g., 2M in methanol).
-
Stir at room temperature and monitor the removal of the formamidine group by TLC.
-
Concentrate the reaction mixture to dryness.
Step 5: 2'-O-Methylation
-
Dissolve the product from Step 4 in an anhydrous aprotic solvent (e.g., THF).
-
Cool the solution to a low temperature (e.g., -78°C).
-
Slowly add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq).
-
Bubble methyl chloride (CH3Cl) gas through the solution for a set period.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Extract the product and purify by silica gel chromatography.
Step 6: 3',5'-O-Deprotection
-
Dissolve the di-methylated product in THF.
-
Add tetrabutylammonium fluoride (TBAF, 1.1 eq) and stir at room temperature.
-
Monitor the deprotection by TLC.
-
Quench the reaction and purify the crude this compound.
Step 7: Final Purification
-
Purify the crude product by reversed-phase HPLC using the conditions outlined in Table 2.
-
Collect the fractions containing the pure this compound and lyophilize to obtain the final product.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Protection of the guanine residue during synthesis of 2′-O-alkylguanosine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Novel synthesis of 2'-O-methylguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatography determination of 5-methyl-2'-deoxycytidine, 2'-deoxycytidine, and other deoxynucleosides and nucleosides in DNA digests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,2'-O-dimethylguanosine Phosphoramidites
Welcome to the technical support center for the synthesis of 1,2'-O-dimethylguanosine phosphoramidites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this modified nucleoside phosphoramidite (B1245037).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing this compound phosphoramidite?
A1: The primary challenges in the synthesis of this compound phosphoramidite stem from the multi-step process involving two selective methylations and the inherent instability of phosphoramidites. Key difficulties include:
-
Regioselective N1-methylation: Achieving selective methylation at the N1 position of the guanine (B1146940) base without concurrent methylation at other reactive sites (such as N7 or O6) can be challenging. This often requires specific protecting group strategies to shield other nucleophilic centers.
-
2'-O-methylation: Similar to the N1-methylation, the selective methylation of the 2'-hydroxyl group of the ribose sugar requires careful optimization to avoid methylation of the 3'- and 5'-hydroxyl groups.
-
Protecting Group Strategy: A robust protecting group strategy is essential to ensure that the correct functional groups are reactive at each step of the synthesis. This includes protection of the 5'-hydroxyl (commonly with a dimethoxytrityl group, DMT), the exocyclic N2-amino group of guanine, and the 3'-hydroxyl group prior to phosphitylation.
-
Phosphitylation Reaction: The introduction of the phosphoramidite moiety at the 3'-hydroxyl group is a moisture-sensitive step that requires anhydrous conditions to achieve high yields. The stability of the final phosphoramidite is also a concern, as they are susceptible to hydrolysis and oxidation.
-
Purification: Purification of the intermediate compounds and the final phosphoramidite can be complex due to the presence of diastereomers and closely related side products.
Q2: What is a recommended synthetic route for this compound phosphoramidite?
A2: A common synthetic approach involves a stepwise modification of a guanosine (B1672433) precursor. While a complete, one-pot synthesis is challenging, a feasible route can be broken down into the following key stages:
-
Preparation of 2'-O-methylguanosine: This is often the starting point, which can be synthesized from guanosine through selective protection of the 3' and 5' hydroxyls, followed by methylation of the 2'-hydroxyl group and subsequent deprotection.
-
Protection of 2'-O-methylguanosine: The 5'-hydroxyl group is protected with a DMT group, and the exocyclic N2-amino group is protected, for example, with a dimethylformamidine (dmf) group.
-
N1-methylation: The N1 position of the protected 2'-O-methylguanosine is then methylated. One reported method involves a one-step methylation of the corresponding phosphoramidite under phase-transfer conditions.[1]
-
Phosphitylation: The final step is the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety. This is typically carried out using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or a similar phosphitylating agent.
Q3: What are the critical parameters to control during the phosphitylation step?
A3: The phosphitylation step is highly sensitive to moisture and oxygen. To ensure a successful reaction, the following parameters are critical:
-
Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dried. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Quality: The phosphitylating agent should be of high purity and handled under anhydrous conditions.
-
Activator: A suitable activator, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), is required to catalyze the reaction.
-
Reaction Time and Temperature: The reaction is typically fast, but monitoring by TLC or ³¹P NMR is recommended to determine the optimal reaction time. The reaction is usually performed at room temperature.
-
Work-up: The reaction work-up should be performed promptly to minimize degradation of the product.
Q4: How does the N1-methylation of guanosine affect the properties of the resulting oligonucleotide?
A4: The introduction of a methyl group at the N1 position of guanine can significantly alter the properties of the nucleoside and the resulting oligonucleotide. N1-methylation disrupts the Watson-Crick base pairing with cytosine by blocking a hydrogen bond donor site. This modification can be used to probe DNA or RNA structure and function or to modulate the binding affinity of oligonucleotides. The presence of the N1-methyl group can also increase the lability of the glycosidic bond, making the nucleoside more susceptible to depurination under acidic conditions.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the synthesis of this compound phosphoramidite.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield in N1-methylation step | Incomplete reaction. | - Ensure complete deprotonation of the N1 position by using a sufficiently strong and non-nucleophilic base.- Optimize reaction time and temperature. Monitor reaction progress by TLC or HPLC. |
| Side reactions (e.g., methylation at N7 or O6). | - Employ a suitable protecting group for the O6 position if O6-methylation is observed.- Optimize the choice of methylating agent and reaction conditions to favor N1-methylation. | |
| Degradation of starting material or product. | - Ensure anhydrous conditions and an inert atmosphere to prevent degradation. | |
| Low yield in 2'-O-methylation step | Incomplete reaction. | - Optimize reaction time and temperature.- Ensure the use of a suitable methylating agent and base. |
| Methylation at other hydroxyl groups. | - Use a robust protecting group strategy to selectively block the 3'- and 5'-hydroxyl groups. | |
| Low yield in phosphitylation step | Presence of moisture. | - Thoroughly dry all glassware, solvents, and reagents.- Perform the reaction under a strict inert atmosphere. |
| Inactive phosphitylating agent. | - Use fresh or properly stored phosphitylating agent. | |
| Incomplete reaction. | - Ensure the use of a suitable activator.- Monitor the reaction by ³¹P NMR to confirm completion. | |
| Multiple spots on TLC or peaks on HPLC of the final product | Presence of diastereomers. | - This is expected as the phosphorus center is chiral. The diastereomers can often be used as a mixture in oligonucleotide synthesis. |
| Presence of unreacted starting material. | - Drive the reaction to completion by optimizing reaction time or using a slight excess of the phosphitylating agent. | |
| Presence of side products (e.g., H-phosphonate, hydrolyzed phosphoramidite). | - Improve anhydrous conditions during reaction and work-up.- Purify the product carefully using flash column chromatography. | |
| Depurination during oligonucleotide synthesis | Increased lability of the N1-methylated guanosine. | - Use milder acidic conditions for the detritylation step during solid-phase synthesis. Dichloroacetic acid (DCA) is often preferred over trichloroacetic acid (TCA). |
| Incomplete deprotection of the final oligonucleotide | Steric hindrance from the modified base. | - Optimize deprotection conditions (time, temperature, and deprotection solution) for oligonucleotides containing this compound. Mild deprotection conditions may be required.[2][3] |
Quantitative Data Summary
The following tables summarize typical quantitative data for the key steps in the synthesis of modified guanosine phosphoramidites. Please note that specific yields and reaction times can vary depending on the exact substrate, reagents, and experimental conditions.
Table 1: Synthesis of 2'-O-methylguanosine from Guanosine
| Step | Reagents and Conditions | Typical Yield | Reference |
| 3',5'-O-Protection | Methylene-bis-(diisopropylsilyl chloride), Imidazole (B134444), DMF | ~79% | [4][5] |
| 2'-O-Methylation | NaHMDS, MeCl, DMF | ~83% | [4][5] |
| Deprotection | 3HF-Et₃N, THF | ~91% | [4][5] |
Table 2: Synthesis of this compound Phosphoramidite from Protected 2'-O-methylguanosine
| Step | Reagents and Conditions | Typical Yield | Reference |
| 5'-O-DMT Protection | DMT-Cl, Pyridine | High | [6] |
| N2-Protection | (Dimethylamino)methylene (dmf) | High | [1] |
| N1-Methylation | MeI, NaOHaq/CH₂Cl₂, Phase-transfer catalyst | ~82% | [1] |
| 3'-O-Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA, CH₂Cl₂ | ~72% | [7] |
Experimental Protocols
Protocol 1: Synthesis of 2'-O-methylguanosine
This protocol is adapted from a chemoselective synthesis method.[4][5]
-
3',5'-O-Protection of Guanosine: To a solution of guanosine in DMF, add imidazole followed by methylene-bis-(diisopropylsilyl chloride) (MDPSCl₂). Stir the reaction at room temperature until completion (monitored by TLC). Work up the reaction to isolate the 3',5'-O-protected guanosine.
-
2'-O-Methylation: Dissolve the protected guanosine in anhydrous DMF and cool the solution. Add sodium bis(trimethylsilyl)amide (NaHMDS) as a base, followed by methyl chloride (MeCl). Allow the reaction to proceed at low temperature and monitor its completion by TLC. Quench the reaction and purify the product to obtain 3',5'-O-protected-2'-O-methylguanosine.
-
Deprotection: Treat the product from the previous step with triethylamine (B128534) trihydrofluoride (3HF-Et₃N) in THF to remove the silyl (B83357) protecting group. Purify the final product, 2'-O-methylguanosine, by chromatography.
Protocol 2: One-step N1-methylation of N2-dmf-2'-O-methylguanosine-3'-O-phosphoramidite
This protocol is based on a method for direct modification of a commercially available phosphoramidite.[1]
-
Reaction Setup: Dissolve the N2-[(dimethylamino)methylene]-2'-O-methylguanosine-3'-O-phosphoramidite in a biphasic solvent system of CH₂Cl₂ and aqueous NaOH.
-
Methylation: Add methyl iodide (MeI) as the methylating agent. The reaction is carried out under phase-transfer conditions.
-
Reaction Monitoring and Work-up: Monitor the reaction for 25 minutes. After completion, separate the organic layer, wash, dry, and concentrate it.
-
Purification: Purify the resulting 1-methyl-N2-[(dimethylamino)methylene]-2'-O-methylguanosine-3'-O-phosphoramidite by column chromatography.
Visualizations
Caption: Synthetic workflow for this compound phosphoramidite.
Caption: Troubleshooting logic for low-yield synthesis steps.
References
- 1. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel synthesis of 2'-O-methylguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. pubs.acs.org [pubs.acs.org]
improving the efficiency of incorporating 1,2'-O-dimethylguanosine into synthetic RNA
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to efficiently incorporate 1,2'-O-dimethylguanosine into synthetic RNA. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to help navigate the challenges associated with this modified nucleoside.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when incorporating this compound into synthetic RNA?
A1: The primary challenges stem from the dual modification of this nucleoside. The 2'-O-methyl group can sterically hinder the coupling reaction, potentially lowering efficiency. More critically, the N1-methyl group on the guanine (B1146940) base introduces susceptibility to Dimroth rearrangement under standard basic deprotection conditions, which can lead to an undesired isomeric product. Careful optimization of coupling and deprotection steps is therefore essential.
Q2: What is Dimroth rearrangement and why is it a concern for this compound?
A2: The Dimroth rearrangement is a chemical reaction where endocyclic and exocyclic nitrogen and oxygen atoms in a heterocyclic ring can switch places.[1][2][3][4][5] For N1-methylguanosine, standard deprotection with ammonium (B1175870) hydroxide (B78521) can cause the N1-methyl group and the exocyclic amine at the C2 position to exchange, or lead to other rearrangements, altering the final RNA structure and function.
Q3: Which protecting group is recommended for the exocyclic amine of the this compound phosphoramidite (B1245037)?
A3: While specific data for this compound is not widely published, for base-labile modified nucleosides, it is advisable to use a protecting group that can be removed under mild conditions. The dimethylformamidine (dmf) or phenoxyacetyl (Pac) groups are generally preferred over the standard isobutyryl (ibu) group as they are more labile and compatible with milder deprotection protocols that would minimize the risk of Dimroth rearrangement.[6][7]
Q4: Can I use standard solid-phase RNA synthesis protocols for this compound?
A4: Standard protocols need to be modified. Specifically, you should consider extending the coupling time for the this compound phosphoramidite and employing a mild deprotection strategy. Standard deprotection with concentrated ammonium hydroxide at elevated temperatures should be avoided.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | 1. Steric Hindrance: The 2'-O-methyl group can impede efficient coupling. 2. Phosphoramidite Quality: Degradation of the phosphoramidite due to moisture or improper storage. 3. Activator: Standard activators may not be sufficiently reactive for this sterically demanding monomer. | 1. Extend Coupling Time: Double the standard coupling time for the this compound monomer. 2. Use Fresh Phosphoramidite: Dissolve the phosphoramidite in anhydrous acetonitrile (B52724) immediately before use. Store in a desiccator. 3. Use a Stronger Activator: Consider using 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) as they have been shown to be more effective for sterically hindered phosphoramidites.[][9] |
| Unexpected Mass in Final Product (Mass Spectrometry) | 1. Dimroth Rearrangement: The N1-methylguanosine has rearranged during deprotection. 2. Incomplete Deprotection: Failure to remove all protecting groups. | 1. Employ Mild Deprotection: Use an ultra-mild deprotection protocol, such as potassium carbonate in methanol (B129727), or a low-temperature AMA protocol.[7][10] 2. Optimize Deprotection Time/Temperature: Increase the duration or temperature of the mild deprotection step cautiously, monitoring for rearrangement. |
| Truncated RNA Sequences (n-1) | 1. Failed Coupling: Inefficient coupling of the this compound. 2. Inefficient Capping: Unreacted 5'-OH groups are not effectively capped. | 1. Optimize Coupling: See "Low Coupling Efficiency" above. 2. Use Pac Anhydride (B1165640) in Capping Mix: When using Pac-protected amidites, use phenoxyacetic anhydride in the capping solution to prevent exchange of the protecting group. |
| Depurination | Acid Exposure: Prolonged exposure to the acidic deblocking reagent (trichloroacetic acid or dichloroacetic acid). | Minimize Deblocking Time: Use the shortest possible deblocking time that ensures complete removal of the 5'-DMT group. For longer sequences, consider using dichloroacetic acid (DCA) which is less harsh than trichloroacetic acid (TCA).[6] |
Quantitative Data Summary
The following tables provide typical performance data for standard versus modified RNA synthesis. Note that the values for this compound are estimates based on data for other sterically hindered and base-labile modified nucleosides. Experimental optimization is recommended to achieve these efficiencies.
Table 1: Coupling Efficiency Comparison
| Phosphoramidite | Typical Coupling Time (seconds) | Activator | Expected Stepwise Coupling Efficiency (%) |
| Standard (A, C, G, U) | 90 | Tetrazole | 99.0 - 99.5 |
| 2'-O-Methylguanosine | 180 | ETT | 98.5 - 99.0 |
| This compound (Projected) | 240 - 360 | DCI or ETT | 98.0 - 99.0 |
Table 2: Deprotection Conditions and Associated Risks
| Deprotection Reagent | Conditions | Suitability for this compound | Potential Side Reactions |
| Ammonium Hydroxide | 55°C, 8-12 hours | Not Recommended | High risk of Dimroth rearrangement |
| AMA (Ammonium Hydroxide/Methylamine) | 65°C, 10-15 minutes | Use with Caution | Moderate risk of Dimroth rearrangement. Lower temperatures may reduce risk. |
| Potassium Carbonate in Methanol | Room Temp, 4-6 hours | Recommended | Minimal risk of base rearrangement.[7] |
| t-Butylamine/Water (1:3) | 60°C, 6 hours | Recommended Alternative | Low risk of base rearrangement.[11] |
Experimental Protocols & Methodologies
Protocol 1: Optimized Coupling of this compound
This protocol assumes the use of a standard automated solid-phase oligonucleotide synthesizer.
-
Phosphoramidite Preparation:
-
Use a high-quality this compound phosphoramidite, ideally protected with dimethylformamidine (dmf) on the exocyclic amine.
-
Dissolve the phosphoramidite in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M) immediately prior to loading onto the synthesizer.
-
-
Synthesis Cycle Modification:
-
For all standard phosphoramidites (A, C, U, and unmodified G), use your standard synthesis cycle.
-
For the coupling step of this compound, create a modified cycle with the following parameters:
-
Activator: 5-(Ethylthio)-1H-tetrazole (ETT) at 0.25 M or 4,5-Dicyanoimidazole (DCI) at 0.25 M.
-
Coupling Time: Extend the coupling time to 4-6 minutes.
-
Reagent Delivery: Ensure fresh activator and phosphoramidite are delivered for each coupling.
-
-
-
Capping and Oxidation:
-
Use standard capping and oxidation reagents and times. If using Pac-protected amidites, use phenoxyacetic anhydride in the capping solution.
-
Protocol 2: Ultra-Mild Deprotection and Cleavage
This protocol is designed to minimize the risk of Dimroth rearrangement.
-
Cleavage and Base Deprotection:
-
After synthesis, dry the solid support thoroughly under argon or vacuum.
-
Transfer the support to a sealed vial.
-
Add a solution of 0.05 M potassium carbonate in anhydrous methanol.
-
Incubate at room temperature for 4-6 hours with gentle agitation.
-
Filter the solution to separate the support and collect the supernatant containing the partially deprotected RNA.
-
Wash the support with methanol and combine the washes with the supernatant.
-
Evaporate the solution to dryness.
-
-
2'-Hydroxyl (Silyl) Deprotection:
-
To the dried residue, add anhydrous DMSO and gently warm to 50°C to fully dissolve the oligonucleotide.
-
Add triethylamine (B128534) trihydrofluoride (TEA·3HF).
-
Incubate at 65°C for 2.5 hours.
-
-
Quenching and Purification:
-
Quench the reaction by adding an appropriate quenching buffer (e.g., a high-salt buffer compatible with your purification method).
-
Purify the full-length RNA using HPLC or other suitable chromatographic methods.
-
Visualizations
Caption: Experimental workflow for synthesizing RNA with this compound.
Caption: Troubleshooting logic for incorporating this compound.
Caption: Simplified schematic of the Dimroth rearrangement of N1-methylguanosine.
References
- 1. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 2. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines - Structural Analogs of Antiviral Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. promegaconnections.com [promegaconnections.com]
- 9. researchgate.net [researchgate.net]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
preventing degradation of 1,2'-O-dimethylguanosine during enzymatic digestion of RNA
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the enzymatic digestion of RNA for the analysis of the modified nucleoside 1,2'-O-dimethylguanosine (m¹G(m)). Due to its unique chemical structure, m¹G(m) can be susceptible to degradation during standard enzymatic hydrolysis protocols, leading to inaccurate quantification and data interpretation. This guide offers insights into potential degradation pathways, preventative measures, and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound (m¹G(m)) and why is its accurate quantification important?
Q2: What are the primary challenges in quantifying m¹G(m) after enzymatic digestion of RNA?
A2: The main challenge is the chemical instability of the N1-methylguanosine moiety, which can be prone to degradation under certain conditions, particularly alkaline pH and elevated temperatures. The 2'-O-methyl group, however, can confer some resistance to cleavage by certain ribonucleases.[1][2][3] Therefore, the digestion protocol must be carefully optimized to ensure complete hydrolysis of the RNA backbone while preserving the integrity of the m¹G(m) nucleoside.
Q3: What is the suspected degradation pathway for this compound during enzymatic digestion?
A3: While direct experimental evidence for the degradation pathway of this compound is limited in the provided search results, a likely pathway is a Dimroth-type rearrangement, which is known to occur for N1-methyladenosine (m¹A) under alkaline conditions.[4][5][6][7][8] This rearrangement involves the opening of the imidazole (B134444) ring of the guanine (B1146940) base, followed by recyclization to form a more stable exocyclic N2-methylated guanosine (B1672433) derivative. High pH and temperature can catalyze this process.[4]
Q4: How does the 2'-O-methyl group affect the stability of this compound?
A4: The 2'-O-methylation of the ribose sugar is known to increase the resistance of the adjacent phosphodiester bond to cleavage by some ribonucleases and to alkaline hydrolysis.[1][2][3][9][10] This modification helps to stabilize the RNA backbone in the vicinity of the modified nucleoside. However, it does not protect the N1-methylated guanine base from chemical degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable m¹G(m) signal in LC-MS/MS analysis. | Degradation of m¹G(m) during enzymatic digestion. High pH and/or temperature of the digestion buffer can lead to Dimroth rearrangement or other degradation pathways. | - Optimize Digestion pH: Use a digestion buffer with a pH in the slightly acidic to neutral range (pH 5.0-7.0). Avoid strongly alkaline conditions. - Optimize Digestion Temperature: Perform the enzymatic digestion at a lower temperature (e.g., 25-37°C) for a longer duration to minimize heat-induced degradation. |
| Incomplete enzymatic digestion of RNA. The 2'-O-methyl group can render the adjacent phosphodiester bond resistant to some nucleases. | - Use a cocktail of enzymes: Employ a combination of nucleases with different specificities to ensure complete RNA hydrolysis. This may include a phosphodiesterase that is active on 2'-O-methylated linkages. - Increase enzyme concentration and/or digestion time: Carefully titrate the amount of enzyme and extend the incubation period to ensure complete cleavage. | |
| Inconsistent quantification of m¹G(m) across replicates. | Variable degradation due to inconsistent sample handling. Minor variations in incubation time, temperature, or pH can lead to different levels of degradation. | - Ensure precise control of reaction conditions: Use a calibrated incubator and freshly prepared buffers. Process all samples and standards in parallel under identical conditions. - Minimize sample processing time: Proceed to LC-MS/MS analysis as soon as possible after the digestion is complete to prevent further degradation. |
| Presence of unexpected peaks with the same mass-to-charge ratio (m/z) as m¹G(m) but different retention times. | Isomeric degradation products. Dimroth rearrangement can lead to the formation of an isomer of m¹G(m) with a different chromatographic behavior. | - Optimize chromatographic separation: Use a high-resolution chromatography column and a gradient elution method to separate potential isomers from the authentic m¹G(m) peak.[11] - Use tandem mass spectrometry (MS/MS): Analyze the fragmentation patterns of the co-eluting peaks. Isomers will often produce distinct fragment ions, allowing for their differentiation and the correct identification of m¹G(m). |
Experimental Protocols
Optimized Enzymatic Digestion Protocol for Preserving this compound
This protocol is designed to minimize the degradation of m¹G(m) while ensuring complete RNA digestion.
Materials:
-
Total RNA sample
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Phosphodiesterase I (optional, for resistant linkages)
-
10X Nuclease P1 Buffer (e.g., 100 mM Sodium Acetate, pH 5.3)
-
10X BAP Buffer (e.g., 500 mM Tris-HCl, pH 8.0)
-
RNase-free water
Procedure:
-
RNA Denaturation: In a sterile, RNase-free microcentrifuge tube, dissolve 1-5 µg of total RNA in RNase-free water to a final volume of 18 µL. Heat the sample at 95°C for 3 minutes and then immediately place on ice for 3 minutes to denature the RNA.
-
Nuclease P1 Digestion (Slightly Acidic Conditions):
-
Add 2.5 µL of 10X Nuclease P1 Buffer.
-
Add 1 µL of Nuclease P1 (e.g., 1 U/µL).
-
Incubate at 37°C for 2 hours.
-
-
Alkaline Phosphatase Treatment (Neutralization and Dephosphorylation):
-
Add 2.5 µL of 10X BAP Buffer to neutralize the reaction.
-
Add 1 µL of BAP (e.g., 1 U/µL).
-
Incubate at 37°C for an additional 2 hours.
-
-
Enzyme Inactivation and Sample Preparation for LC-MS/MS:
-
Stop the reaction by adding an equal volume of a compatible solvent for your LC-MS/MS analysis (e.g., acetonitrile).
-
Centrifuge the sample at high speed for 10 minutes to pellet the enzymes.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Note: The optimal enzyme concentrations and incubation times may need to be empirically determined for different RNA samples.
Visualizations
Caption: Optimized workflow for enzymatic digestion of RNA to preserve m¹G(m).
References
- 1. mdpi.com [mdpi.com]
- 2. RNA Stability: A Review of the Role of Structural Features and Environmental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of mild chemical catalysis conditions for m1A-to-m6A rearrangement on RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO | PLOS One [journals.plos.org]
- 10. Correction: 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
avoiding ion suppression effects in mass spectrometry of 1,2'-O-dimethylguanosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the mass spectrometry analysis of 1,2'-O-dimethylguanosine, with a focus on mitigating ion suppression effects.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing this compound?
A: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method.[2][3] In complex biological matrices such as plasma, urine, or cell lysates, various endogenous components like salts, phospholipids, and proteins can cause ion suppression.[4][5]
Q2: How can I identify if ion suppression is affecting my this compound analysis?
A: A common method to identify ion suppression is to perform a post-column infusion experiment. In this setup, a constant flow of a this compound standard solution is introduced into the mass spectrometer's ion source after the analytical column. When a blank matrix sample (without the analyte) is injected onto the LC system, any dip in the constant signal of the infused standard indicates the elution of matrix components that cause ion suppression. The retention time of these dips can then be compared to the retention time of this compound to see if they overlap.
Q3: What are the primary sources of ion suppression for modified nucleosides like this compound?
A: The primary sources of ion suppression in the analysis of modified nucleosides typically originate from the biological matrix and the sample preparation process. These include:
-
Endogenous Matrix Components: Salts, phospholipids, and proteins are major contributors to ion suppression in biological samples.[4][5]
-
Sample Preparation Reagents: Non-volatile buffers (e.g., phosphate (B84403) buffers), detergents, and ion-pairing agents can severely suppress the analyte signal. It is recommended to use volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate.
-
Plasticizers: Leachables from plastic tubes and containers can introduce contaminants that interfere with ionization.
Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS) in mitigating ion suppression?
A: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting ion suppression.[6][7] A SIL-IS for this compound would be a chemically identical molecule where some atoms (e.g., 13C, 15N, or 2H) have been replaced with their heavy isotopes. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of ion suppression.[6] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[6][7]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the mass spectrometry analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no signal for this compound | Significant Ion Suppression: Co-eluting matrix components are suppressing the analyte's ionization. | 1. Optimize Sample Preparation: Implement a more rigorous cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[4] 2. Improve Chromatographic Separation: Modify the LC gradient, change the column chemistry (e.g., from C18 to a phenyl-hexyl or HILIC column), or adjust the flow rate to separate this compound from the suppression zone.[8] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This will help to correct for signal loss due to suppression.[6][7] |
| Poor reproducibility of results | Variable Matrix Effects: Inconsistent ion suppression between different samples or batches. | 1. Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples. 2. Employ a SIL-IS: A SIL-IS is crucial for correcting inter- and intra-sample variations in matrix effects.[6] 3. Matrix-Matched Calibrators: Prepare calibration standards in a matrix that is as similar as possible to the study samples. |
| Peak tailing or poor peak shape | Secondary Interactions: The analyte may be interacting with active sites on the column or with residual matrix components. | 1. Optimize Mobile Phase: Adjust the pH of the mobile phase; for guanosine (B1672433) analogs, slightly acidic conditions (e.g., using 0.1% formic acid) are common.[9] 2. Column Selection: Consider a column with a different stationary phase or a newer generation column with better end-capping. |
| High background noise | Contamination: Contaminants from solvents, reagents, or labware. | 1. Use High-Purity Solvents and Reagents: Ensure all solvents are LC-MS grade. 2. Proper Sample Handling: Use glass or polypropylene (B1209903) vials to minimize plasticizer contamination. 3. System Cleaning: Regularly clean the ion source and mass spectrometer inlet. |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing ion suppression. Below is a summary of the expected performance of different techniques for the analysis of modified nucleosides and similar molecules in biological matrices.
| Sample Preparation Technique | Analytes | Matrix | Recovery (%) | Matrix Effect (%) | Key Findings & Recommendations |
| Protein Precipitation (PPT) with Acetonitrile (B52724) | Peptides | Human Plasma | >50% | Generally higher than SPE | Simple and fast, but often results in significant matrix effects due to co-extraction of phospholipids.[4][10] |
| Protein Precipitation (PPT) with Methanol (B129727) | Metabolites | Human Serum | Variable, can be low for some compounds | High | Methanol can precipitate a high percentage of proteins, but may not effectively remove other interferences.[2][11] |
| Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange | Peptides | Human Plasma | >20% | Generally lower than PPT | More effective at removing interfering matrix components compared to PPT, leading to reduced ion suppression.[5][10] |
| Solid-Phase Extraction (SPE) - Hydrophilic-Lipophilic Balanced (HLB) | Endocannabinoids | Human Plasma | Good | Low | Effective for a broad range of analytes and provides good cleanup of complex matrices. |
| HybridSPE®-Phospholipid | Small Molecules | Rat/Dog Plasma | High | Low | Specifically designed to remove phospholipids, a major source of ion suppression in plasma samples.[1] |
Note: The data presented is based on studies of analogous compounds (peptides, metabolites, and other small molecules) and illustrates general trends. The optimal method for this compound should be empirically determined.
Experimental Protocols
Protocol 1: Sample Preparation from Biological Fluids (Plasma/Urine) using Solid-Phase Extraction (SPE)
This protocol is a general guideline for enriching this compound and removing matrix interferences.
-
Pre-treatment:
-
Thaw plasma or urine samples on ice.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet any precipitates.
-
To 100 µL of supernatant, add a known amount of a stable isotope-labeled internal standard (SIL-IS) for this compound.
-
Acidify the sample by adding an equal volume of 0.1% formic acid in water.
-
-
SPE Procedure (using a mixed-mode cation exchange cartridge):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Loading: Load the pre-treated sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% water with 0.1% formic acid: 5% acetonitrile with 0.1% formic acid).
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol outlines typical starting conditions for the chromatographic separation and mass spectrometric detection.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 10 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Ionization Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: The precursor ion will be the protonated molecule [M+H]+. The product ion will correspond to the protonated guanine (B1146940) base after the neutral loss of the dimethylated ribose moiety. The exact m/z values should be determined by infusing a standard of this compound. For a related compound, N2-methyl-2'-deoxyguanosine, the transition m/z 282 -> 166 is used.[9]
-
SIL-IS: The precursor ion will be the [M+H]+ of the labeled compound, and the product ion will be the labeled guanine base.
-
-
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
strategies to overcome co-elution of modified nucleosides in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the co-elution of modified nucleosides in High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Resolving Co-elution
Co-elution, the simultaneous elution of two or more compounds from a chromatography column, is a common issue that can compromise the accurate quantification of modified nucleosides.[1] This guide provides a systematic approach to troubleshoot and resolve these issues.
Initial Assessment: Is it Co-elution?
Before modifying your HPLC method, it's crucial to confirm that the observed peak distortion is due to co-elution.
Q1: My chromatogram shows poor peak shape (e.g., shoulders, tailing, or fronting). How can I confirm if this is due to co-elution?
A1: Poor peak shape can indeed be an indicator of co-eluting compounds.[1] Here’s how you can investigate further:
-
Diode Array Detector (DAD) Analysis: If your HPLC system has a DAD, you can assess peak purity by comparing the UV-Vis spectra across the peak. Significant spectral differences from the upslope to the downslope of the peak suggest the presence of more than one compound.[2]
-
Mass Spectrometry (MS) Detection: A mass spectrometer is a more definitive tool for identifying co-elution. By analyzing the mass-to-charge ratios (m/z) across the chromatographic peak, you can distinguish between compounds with different molecular weights that are eluting at the same time.[1]
-
Systematic Method Adjustments: If you lack DAD or MS, systematically changing the mobile phase composition or column chemistry can help resolve the co-eluting peaks, confirming their presence.
Mobile Phase Optimization
Adjusting the mobile phase composition is often the first and most effective step in resolving co-elution.[1][3]
Q2: My nucleoside peaks are eluting very close together. How can I improve their separation by adjusting the mobile phase?
A2: To increase the separation between closely eluting peaks, you can modify the mobile phase in several ways:
-
Adjust the Organic Modifier Concentration: Decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will generally increase the retention times of your analytes and can improve the resolution between them.[1]
-
Change the Organic Modifier Type: Switching between acetonitrile and methanol (B129727) can alter the selectivity of your separation due to their different solvent properties.[1][4] Methanol is more polar than acetonitrile and may provide better separation for certain sets of nucleosides.[4]
-
Modify the Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable analytes like nucleosides.[1][5] Adjusting the pH by even 0.5 units can lead to significant changes in separation. For purine (B94841) nucleosides, a pH range of 3 to 7 is often effective.[1] Nucleotide separation is typically carried out between pH 6.0 and 8.0.[4]
-
Introduce an Ion-Pairing Reagent: For highly polar nucleosides that have poor retention, adding an ion-pairing reagent (e.g., tetrabutylammonium (B224687) hydrogen sulfate) to the mobile phase can improve retention and selectivity.[1][4]
Table 1: Mobile Phase Modifier Effects on Nucleoside Separation
| Mobile Phase Modification | Principle of Action | Expected Outcome | Typical Application |
| Decrease Organic Solvent % | Increases analyte interaction with the stationary phase. | Increased retention times and potentially improved resolution. | General strategy for improving separation of closely eluting peaks.[1] |
| Change Organic Solvent Type | Alters the selectivity of the separation. | Differential shifts in retention times, potentially resolving co-eluting peaks. | When adjusting solvent concentration is insufficient.[1][4] |
| Adjust Mobile Phase pH | Changes the ionization state of the analytes, affecting their hydrophobicity. | Significant changes in retention and selectivity for ionizable nucleosides.[1][5] | Separating nucleosides with different pKa values. |
| Add Ion-Pairing Reagent | Forms a neutral ion pair with charged analytes, increasing their retention on a reversed-phase column. | Improved retention and selectivity for highly polar or charged nucleosides.[1][4] | Analysis of nucleotides and other charged nucleoside derivatives. |
Stationary Phase Selection
If optimizing the mobile phase does not resolve the co-elution, changing the HPLC column and its stationary phase chemistry is the next logical step.[1]
Q3: I've tried optimizing my mobile phase, but some modified nucleosides still co-elute. What are my options for column selection?
A3: When mobile phase optimization is insufficient, changing the column chemistry can provide a different selectivity and resolve persistent co-elution.[1] Consider the following options:
-
Change Stationary Phase Chemistry: If you are using a standard C18 column, switching to a column with a different stationary phase can be highly effective.[1]
-
C8 Columns: Less hydrophobic than C18, which can be useful for retaining and separating more polar nucleosides.
-
Pentafluorophenyl (PFP) Columns: Offer alternative selectivity through aromatic and polar interactions, which can be beneficial for separating structurally similar nucleosides.[1]
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can provide different selectivity for polar and aromatic compounds.
-
C30 Columns: These offer a more hydrophobic separation phase compared to C18 columns and can be effective for nucleoside analysis.[6]
-
-
Decrease Particle Size: Using a column with a smaller particle size (e.g., moving from 5 µm to 3 µm or sub-2 µm) increases column efficiency, resulting in sharper peaks and better resolution.[1] Note that this will also increase the backpressure.[1]
-
Increase Column Length: A longer column provides more theoretical plates, which can lead to improved resolution.[1] However, this will also result in longer run times and higher backpressure.[1]
Table 2: Comparison of Common HPLC Columns for Nucleoside Analysis
| Column Type | Stationary Phase | Primary Interaction Mechanism | Ideal for Separating... |
| C18 | Octadecylsilane | Hydrophobic | A wide range of non-polar to moderately polar nucleosides.[1] |
| C8 | Octylsilane | Hydrophobic (less than C18) | Polar nucleosides that are poorly retained on C18.[1] |
| PFP | Pentafluorophenyl | Aromatic, dipole-dipole, hydrophobic | Structurally similar nucleosides, isomers.[1] |
| Polar-Embedded | Alkyl chain with embedded polar group | Hydrophobic, hydrogen bonding | Polar and aromatic nucleosides.[1] |
| C30 | Tricontylsilane | Hydrophobic (more than C18) | Complex mixtures of nucleosides requiring high hydrophobic selectivity.[6] |
Experimental Protocols
Protocol 1: Systematic Approach to Optimizing Mobile Phase for Co-elution Resolution
This protocol outlines a general workflow for optimizing the mobile phase to separate co-eluting modified nucleosides.
-
Initial Analysis:
-
Perform an initial HPLC run using a standard reversed-phase method (e.g., C18 column with a water/acetonitrile gradient).
-
Identify the co-eluting peaks and note their retention times and peak shapes.
-
-
Gradient Modification:
-
Decrease the slope of the gradient by increasing the gradient time. This will increase the separation between peaks.
-
If co-elution persists, proceed to the next step.
-
-
Organic Modifier Adjustment:
-
Concentration: Systematically decrease the starting and final concentrations of the organic modifier in the gradient to increase retention and improve separation.
-
Type: If adjusting the concentration is not sufficient, replace acetonitrile with methanol (or vice versa) and repeat the analysis.[1][4]
-
-
pH Adjustment:
-
Ion-Pairing (for polar nucleosides):
-
If dealing with highly polar or charged nucleosides, add an ion-pairing reagent like tetrabutylammonium hydrogen sulfate (B86663) to the mobile phase.[1][4]
-
Optimize the concentration of the ion-pairing reagent to achieve the desired retention and separation.[4]
-
-
Final Method Refinement:
-
Once the optimal mobile phase composition is determined, fine-tune other parameters like flow rate and column temperature to further enhance the separation.
-
Visualizations
Caption: A workflow for troubleshooting co-elution in HPLC.
Caption: Factors influencing HPLC peak resolution.
Frequently Asked Questions (FAQs)
Q4: What are the most common causes of co-elution when analyzing modified nucleosides?
A4: Co-elution in modified nucleoside analysis often stems from the structural similarity of the analytes. Many modified nucleosides differ only by a single functional group (e.g., a methyl or hydroxyl group), leading to very similar retention behavior on a given stationary phase. Other causes include using a method with insufficient resolving power or the presence of impurities in the sample.[7][8]
Q5: How can I improve the separation of very polar modified nucleosides?
A5: Separating highly polar nucleosides can be challenging on traditional reversed-phase columns. Here are some strategies:
-
Use a Polar-Embedded or PFP Column: These columns offer different selectivity that can help retain and separate polar compounds.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is well-suited for the separation of highly polar compounds.
-
Ion-Pairing Chromatography: As mentioned earlier, adding an ion-pairing reagent to the mobile phase can significantly improve the retention of polar, charged nucleosides.[1][4]
Q6: What are the benefits of using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) for modified nucleoside analysis?
A6: UHPLC-MS/MS offers several advantages for the analysis of modified nucleosides:
-
High Sensitivity and Selectivity: This technique can detect and quantify very low levels of modified nucleosides in complex biological samples.[9]
-
Improved Resolution: UHPLC systems use columns with smaller particles, leading to higher separation efficiency and better resolution of co-eluting compounds.
-
Definitive Identification: The mass spectrometer provides mass-to-charge ratio information, which allows for the confident identification of each nucleoside, even if they are not perfectly separated chromatographically.[9]
Q7: Are there specific HPLC columns that are recommended for nucleoside analysis?
A7: While the optimal column depends on the specific nucleosides being analyzed, some columns are particularly well-suited for this application. C18 columns are a common starting point for method development.[1][7] For more challenging separations, PFP, polar-embedded, and C30 columns can provide the necessary selectivity.[1][6] Some manufacturers also offer columns specifically designed and tested for nucleoside and nucleotide separations.[10]
Q8: Can temperature programming be used to resolve co-eluting nucleosides?
A8: Yes, adjusting the column temperature can influence the selectivity of the separation. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times. In some cases, changing the temperature can also alter the relative retention of two co-eluting compounds, leading to their separation. It is another parameter that can be optimized during method development.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. The influence of the mobile phase pH and the stationary phase type on the selectivity tuning in high performance liquid chromatography nucleosides separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a highly sensitive method for the quantitative analysis of modified nucleosides using UHPLC-UniSpray-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
purification of 1,2'-O-dimethylguanosine from complex biological samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,2'-O-dimethylguanosine from complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound from biological samples?
A1: The most common methods involve a combination of solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC). SPE is used for initial cleanup and enrichment of the analyte from the complex matrix, while HPLC provides high-resolution separation for final purification.
Q2: Which type of solid-phase extraction (SPE) cartridge is best suited for this compound?
A2: Reversed-phase SPE cartridges, such as C18, are commonly used for the extraction of modified nucleosides like this compound from aqueous samples like urine and plasma. The choice of sorbent may need to be optimized depending on the specific sample matrix and the presence of interfering compounds.
Q3: What analytical technique is typically used for the final analysis and quantification of purified this compound?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound.[1][2] This technique provides high selectivity by monitoring specific mass transitions of the target molecule, which is crucial when dealing with isomers of other modified nucleosides that may have similar retention times in HPLC.
Q4: How can I improve the recovery of this compound during the extraction process?
A4: To improve recovery, ensure proper conditioning and equilibration of the SPE cartridge.[3] Optimizing the pH of the sample and wash solutions can also enhance the retention of the analyte on the sorbent and minimize its loss during the wash steps. Additionally, the choice of elution solvent and its volume are critical for efficient recovery.
Q5: Are there any known issues with the stability of this compound during sample preparation and storage?
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Solid-Phase Extraction (SPE) Troubleshooting
| Problem | Potential Cause | Solution |
| Low Recovery | Improper Cartridge Conditioning: Sorbent is not properly wetted. | Condition the cartridge with an appropriate organic solvent (e.g., methanol) followed by an equilibration with an aqueous solution similar in composition to the sample.[3] |
| Sample Overload: The amount of sample applied exceeds the binding capacity of the sorbent. | Reduce the sample volume or use a larger SPE cartridge.[4] | |
| Inappropriate Wash Solvent: The wash solvent is too strong and is eluting the analyte. | Decrease the organic solvent concentration in the wash solution or use a weaker solvent.[3] | |
| Inefficient Elution: The elution solvent is too weak to desorb the analyte completely. | Increase the strength of the elution solvent (e.g., higher percentage of organic solvent) or increase the elution volume.[5] | |
| Poor Reproducibility | Inconsistent Flow Rate: Variable flow rates during sample loading, washing, or elution. | Use a vacuum manifold or an automated SPE system to maintain a consistent and controlled flow rate.[3] |
| Column Drying: The sorbent bed dries out before sample application. | Ensure the sorbent bed remains wetted after conditioning and before loading the sample.[6] | |
| Presence of Interferences in Eluate | Inadequate Washing: The wash step is not effectively removing interfering compounds. | Optimize the wash solvent composition and volume to selectively remove impurities without eluting the analyte.[6] |
| Co-elution of Similar Compounds: Other compounds in the matrix have similar properties and are co-eluted. | Use a more selective SPE sorbent or incorporate a secondary cleanup step. Consider using a different elution solvent that is more selective for the analyte. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause | Solution |
| Peak Tailing | Column Overload: Injecting too much sample. | Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions: Analyte interacting with active sites on the column. | Add a competing agent to the mobile phase (e.g., a small amount of triethylamine (B128534) for basic compounds) or use a column with better end-capping. | |
| Column Degradation: The stationary phase is deteriorating. | Replace the column.[7] | |
| Split Peaks | Clogged Frit or Column Inlet: Particulates from the sample or mobile phase blocking the flow path. | Filter all samples and mobile phases before use. Reverse flush the column (if recommended by the manufacturer) or replace the inlet frit.[7] |
| Injector Issue: Problem with the injector rotor seal. | Inspect and replace the rotor seal if necessary.[7] | |
| Shifting Retention Times | Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components. | Prepare fresh mobile phase and ensure accurate measurements. Use a high-quality HPLC system with a reliable pump.[8] |
| Column Temperature Fluctuation: Inconsistent column temperature. | Use a column oven to maintain a stable temperature.[8] | |
| Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. | Allow sufficient time for the column to equilibrate before starting the analysis. | |
| No Peak or Low Sensitivity | Detector Issue: Lamp failure or incorrect wavelength setting. | Check the detector lamp and replace if necessary. Ensure the detector is set to the appropriate wavelength for this compound.[7] |
| Leak in the System: A leak in the flow path is preventing the sample from reaching the detector. | Inspect all fittings and connections for leaks.[7] |
Experimental Protocols
Protocol 1: Extraction of this compound from Urine
This protocol is a general guideline and may require optimization for specific sample characteristics.
-
Sample Pre-treatment:
-
Thaw frozen urine samples on ice.
-
Centrifuge the urine at 10,000 x g for 10 minutes at 4°C to pellet any precipitates.[9]
-
Transfer the supernatant to a clean tube.
-
Spike the sample with an appropriate internal standard if quantitative analysis by LC-MS/MS is intended.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by passing 2 mL of methanol (B129727), followed by 2 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 2 mL of 50 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.0).
-
Loading: Load the pre-treated urine sample onto the cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in 50 mM ammonium acetate buffer to remove polar impurities.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the this compound with 1 mL of 80% methanol in water into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for HPLC analysis.
-
Protocol 2: HPLC Purification
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5-30% B (linear gradient)
-
20-25 min: 30-95% B (linear gradient)
-
25-30 min: 95% B (hold)
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm or mass spectrometer.
-
Injection Volume: 10-20 µL.
Quantitative Data
The following table presents hypothetical quantitative data for the recovery of modified nucleosides from biological samples using SPE, as specific data for this compound is limited. This data is for illustrative purposes to provide an expected range of performance.
| Modified Nucleoside | Biological Matrix | Extraction Method | Average Recovery (%) | Relative Standard Deviation (%) |
| 8-oxo-dG | Urine | SPE (C18) | 92 | 9.5 |
| N2,N2-dimethylguanosine | - | LC-MS/MS | - | <15 |
| Various | Urine/Plasma | Monophasic Extraction | >80 | <15 |
Data adapted from similar modified nucleoside purification studies.
Visualizations
Experimental Workflow for Purification
Caption: Workflow for the purification of this compound.
Logical Relationship for Troubleshooting Low SPE Recovery
Caption: Troubleshooting logic for low SPE recovery.
References
- 1. Use of high performance liquid chromatography-mass spectrometry (HPLC-MS) to quantify modified nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 3. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 4. silicycle.com [silicycle.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - DE [thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of RNA containing 1,2'-O-dimethylguanosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the crystallization of RNA molecules containing the modified nucleotide 1,2'-O-dimethylguanosine.
Troubleshooting Guide
Question: My RNA containing this compound failed to crystallize. What are the initial troubleshooting steps?
Answer:
Failed crystallization can stem from several factors, from the purity of your RNA sample to the screening conditions. Here’s a systematic approach to troubleshooting:
-
Assess Sample Purity and Homogeneity: This is the most critical factor for successful crystallization.[1][2][3]
-
Purity: Ensure your RNA sample is free from contaminants such as proteins (nucleases), DNA, and abortive transcription products. Run denaturing PAGE to verify the purity.
-
Homogeneity: The RNA sample must be conformationally homogeneous.[1] Modifications like this compound can sometimes lead to structural heterogeneity. Native gel electrophoresis can help assess the conformational state of your RNA.
-
-
Verify RNA Integrity and Folding:
-
Confirm that the this compound modification has not led to degradation of the RNA strand.
-
Perform functional or binding assays to ensure the RNA is correctly folded and active.[1] An improperly folded RNA will not crystallize well.
-
-
Re-evaluate Crystallization Screens:
-
If initial screens yield no hits, expand your screening conditions. RNA crystallization conditions can vary widely.[2]
-
Consider using sparse-matrix screens specifically designed for nucleic acids.
-
-
Consider the Impact of this compound:
-
The dimethylation on the guanosine (B1672433) base can alter its hydrogen bonding capacity and stacking interactions.[4][5] Specifically, the N2,N2-dimethylation prevents the formation of canonical Watson-Crick base pairs with cytosine and can influence G:A pairing modes.[4][5]
-
The 2'-O-methyl group adds steric bulk and hydrophobicity to the sugar pucker, which can affect local conformation and crystal packing.
-
The following workflow diagram illustrates a systematic approach to troubleshooting failed crystallization:
Frequently Asked Questions (FAQs)
RNA Sample Preparation & Quality Control
Q1: How can I ensure the purity and homogeneity of my RNA containing this compound?
A1:
-
Purification: Denaturing polyacrylamide gel electrophoresis (PAGE) is a reliable method for purifying in vitro transcribed or chemically synthesized RNA to ensure length homogeneity.[1]
-
Homogeneity Check: Native PAGE can be used to assess the conformational homogeneity of your RNA. A single, sharp band suggests a homogenous sample, while multiple bands or smears may indicate conformational heterogeneity.[6]
-
Mass Spectrometry: Use mass spectrometry to confirm the correct mass of your RNA, verifying the incorporation of the this compound modification.
Q2: Could the this compound modification be causing my RNA to misfold?
A2: Yes, it's possible. Modified nucleotides can alter the local RNA structure and stability.[4][7] The N2,N2-dimethylation of guanosine eliminates its ability to act as a hydrogen bond donor at the N2 position, which can disrupt canonical base pairing with cytosine.[4][5] The 2'-O-methylation can favor an A-form helical conformation but also adds steric hindrance. To address potential misfolding, you can try:
-
Thermal Annealing: Heat the RNA to a high temperature (e.g., 95°C for 2-5 minutes) and then cool it down slowly to room temperature to promote proper folding.
-
Urea-Mediated Refolding: For some RNAs, refolding in the presence of a denaturant like urea, followed by its removal, can help achieve a homogenous folded state.[1]
Crystallization Screening & Optimization
Q3: What are the best starting points for crystallization screening of a modified RNA?
A3: There is no single "best" condition, as RNA crystallization is highly empirical.[2] However, a good starting point is to use commercially available sparse-matrix screens for nucleic acids. These screens cover a wide range of precipitants (salts, organic solvents, polyethylene (B3416737) glycols), pH, and additives.
Q4: I'm seeing precipitation instead of crystals. How can I fix this?
A4: Precipitation indicates that the supersaturation of your RNA is too high. To address this, you can try:
-
Lowering RNA Concentration: Reduce the concentration of your RNA sample.
-
Lowering Precipitant Concentration: Dilute the precipitant concentration in the reservoir solution.
-
Varying Temperature: Temperature can significantly affect solubility and crystallization.[2] Try setting up screens at different temperatures (e.g., 4°C and 20°C).
-
Modifying Drop Ratio: Alter the ratio of your RNA sample to the reservoir solution in the crystallization drop.[8]
Q5: My crystals are very small or of poor quality. How can I optimize them?
A5: To improve crystal size and quality, you can:
-
Fine-tune Conditions: Systematically vary the concentration of the precipitant, pH, and salt concentration around the initial hit condition.
-
Seeding: Use micro or macro seeding, where a small crystal is transferred to a new, equilibrated drop to encourage the growth of larger, single crystals.
-
Additives: Screen for additives that can improve crystal contacts, such as small molecules, ions, or detergents.
-
Post-crystallization Treatments: Techniques like crystal dehydration can sometimes improve the diffraction quality of existing crystals.[9]
Impact of this compound
Q6: How does this compound specifically impact crystallization?
A6:
-
Structural Effects: The dimethylation on the guanine (B1146940) base prevents Watson-Crick pairing with cytosine and can favor specific G:A pairing geometries.[4][5] This can alter the overall structure of your RNA. The 2'-O-methyl group adds bulk and reduces the flexibility of the sugar-phosphate backbone.
-
Crystal Packing: These structural changes can affect how the RNA molecules pack in a crystal lattice. The modified nucleotide might create a surface that is not conducive to forming stable intermolecular contacts.
Q7: Should I consider redesigning my RNA construct?
A7: If you consistently fail to get crystals, redesigning your construct is a valid strategy.[6][10] Consider the following:
-
Boundary Optimization: Truncate flexible or unstructured regions of your RNA that may be hindering crystallization.
-
Stabilizing Motifs: Introduce known stabilizing motifs, such as GAAA tetraloops and their receptors, into non-essential regions of your RNA to promote crystal contacts.[1][11]
-
Protein Co-crystallization: Co-crystallizing your RNA with a protein that binds to it can provide a more rigid and chemically diverse surface, which can facilitate crystallization.[3][11]
Experimental Protocols
Protocol 1: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) for RNA Purification
-
Gel Preparation: Prepare a polyacrylamide gel containing 8 M urea. The percentage of acrylamide (B121943) will depend on the size of your RNA.
-
Sample Preparation: Mix your RNA sample with an equal volume of 2x RNA loading buffer containing formamide.
-
Denaturation: Heat the sample at 95°C for 5 minutes, then immediately place it on ice.
-
Electrophoresis: Load the sample onto the gel and run it in TBE buffer until the dye front has migrated an appropriate distance.
-
Visualization: Visualize the RNA bands using UV shadowing.
-
Excision and Elution: Excise the band corresponding to your full-length RNA. Crush the gel slice and elute the RNA overnight in an appropriate buffer (e.g., DEPC-treated water or TE buffer).
-
Concentration and Buffer Exchange: Concentrate the eluted RNA and exchange it into your desired storage buffer using a centrifugal concentrator.
Protocol 2: Setting up a Sitting Drop Vapor Diffusion Crystallization Experiment
-
Prepare the Reservoir: Pipette the reservoir solution into the wells of a crystallization plate.
-
Prepare the Drop: In the drop well, mix a small volume of your concentrated RNA solution with an equal volume of the reservoir solution.
-
Seal the Plate: Seal the plate to allow vapor diffusion to occur.
-
Incubate: Incubate the plate at a constant temperature and monitor for crystal growth over time.
Quantitative Data Summary
Table 1: Common Crystallization Precipitants for RNA
| Precipitant Type | Examples | Typical Concentration Range |
| Salts | Ammonium sulfate, Sodium chloride, Lithium sulfate | 0.5 - 4.0 M |
| Organic Solvents | 2-methyl-2,4-pentanediol (MPD), Isopropanol, Ethanol | 5 - 40% (v/v) |
| Polyethylene Glycols (PEGs) | PEG 400, PEG 4000, PEG 8000 | 10 - 50% (w/v) |
Table 2: Typical RNA Crystallization Conditions
| Parameter | Typical Range |
| RNA Concentration | 5 - 20 mg/mL |
| pH | 5.5 - 8.5 |
| Temperature | 4 - 25 °C |
| Divalent Cations (e.g., MgCl₂) | 5 - 50 mM |
| Monovalent Cations (e.g., NaCl, KCl) | 20 - 200 mM |
References
- 1. doudnalab.org [doudnalab.org]
- 2. doudnalab.org [doudnalab.org]
- 3. General Strategies for RNA X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of N2,N2-dimethylguanosine on RNA structure and stability: crystal structure of an RNA duplex with tandem m2 2G:A pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineering Crystal Packing in RNA Structures I: Past and Future Strategies for Engineering RNA Packing in Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges with Simulating Modified RNA: Insights into Role and Reciprocity of Experimental and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving RNA crystal diffraction quality by post-crystallization treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineering Crystal Packing in RNA Structures I: Past and Future Strategies for Engineering RNA Packing in Crystals [mdpi.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Detection of 1,2'-O-dimethylguanosine (m1G) by Mass Spectrometry
Welcome to the technical support center for the mass spectrometry-based detection of 1,2'-O-dimethylguanosine (m1G). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize artifacts and ensure accurate quantification of m1G in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS/MS analysis of m1G.
Question: I am observing a peak at the mass-to-charge ratio (m/z) of 1-methylguanine (B1207432) in my samples. Is this a genuine biological product or an artifact?
Answer:
The presence of 1-methylguanine (m1Gua) in samples being analyzed for this compound (m1G) is a common issue and can often be an artifact of the experimental procedure. There are two primary sources of artificial m1Gua formation:
-
In-source Fragmentation: m1G can undergo fragmentation within the mass spectrometer's ion source, leading to the cleavage of the glycosidic bond and the formation of the m1Gua nucleobase. This is a common phenomenon for nucleosides, particularly those with modifications that may weaken this bond.
-
Depurination during Sample Preparation: The chemical linkage between the ribose sugar and the guanine (B1146940) base in m1G can be susceptible to cleavage (depurination) under certain conditions, such as acidic pH or elevated temperatures, which may be encountered during RNA hydrolysis or sample storage.
To determine the origin of the m1Gua peak, consider the following troubleshooting steps:
-
Optimize Ion Source Conditions: Reduce the ion source temperature and adjust voltages (e.g., cone voltage) to minimize in-source fragmentation. A systematic variation of these parameters while monitoring the ratio of m1G to m1Gua can help identify optimal "soft" ionization conditions.
-
Neutral pH Sample Preparation: If feasible for your experimental goals, utilize RNA hydrolysis protocols that maintain a neutral pH to minimize acid-catalyzed depurination.
-
Chromatographic Separation: Ensure your liquid chromatography (LC) method provides good separation between m1G and m1Gua. Co-elution can exacerbate issues with in-source fragmentation and make it difficult to distinguish the true source of the m1Gua signal.
Question: My m1G signal intensity is low and inconsistent across replicates. What are the potential causes and solutions?
Answer:
Low and variable m1G signal intensity can be frustrating and can compromise the quantitative accuracy of your results. Several factors can contribute to this issue:
-
Suboptimal Ionization Efficiency: this compound, like other nucleosides, ionizes most effectively in positive ion mode electrospray ionization (ESI+). Ensure your mass spectrometer is operating in this mode. The mobile phase composition can also significantly impact ionization. The inclusion of a small amount of an acid, such as formic acid, can improve protonation and enhance the signal.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of m1G, leading to a lower-than-expected signal. To address this, improve your sample clean-up procedures or enhance the chromatographic separation to move m1G away from interfering matrix components. The use of a stable isotope-labeled internal standard for m1G is highly recommended to correct for matrix effects and other sources of variability.
-
Analyte Adsorption: m1G can adsorb to the surfaces of vials, tubing, and the analytical column, resulting in signal loss. To mitigate this, consider using low-adsorption vials and ensure the pH of your mobile phase is appropriate to maintain the analyte in a soluble and non-adsorptive state.
-
Sample Degradation: As mentioned previously, m1G can degrade. Ensure samples are stored at low temperatures (e.g., -80°C) and processed quickly on ice to minimize degradation.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts to be aware of when analyzing this compound by MS?
A1: The most prevalent artifacts in m1G analysis are:
-
1-methylguanine (m1Gua): Arising from in-source fragmentation or depurination during sample preparation.
-
Isomeric Contaminants: Other dimethylated guanosine (B1672433) isomers, if present in the sample, can be difficult to distinguish from m1G by mass alone. High-resolution mass spectrometry and, critically, effective chromatographic separation are essential for resolving these.
-
Adducts: Formation of adducts with salts (e.g., sodium, potassium) or solvents can complicate the mass spectrum. Using high-purity solvents and reagents can minimize this.
Q2: How can I confirm the identity of the this compound peak in my chromatogram?
A2: Confirming the identity of your m1G peak is crucial. The following steps are recommended:
-
Retention Time Matching: Compare the retention time of your putative m1G peak with that of a certified reference standard analyzed under the same chromatographic conditions.
-
Tandem Mass Spectrometry (MS/MS): Acquire an MS/MS spectrum of your peak of interest and compare it to the fragmentation pattern of the m1G reference standard. Key fragmentation transitions for m1G should be monitored.
-
High-Resolution Mass Spectrometry (HRMS): Use an HRMS instrument to obtain an accurate mass measurement of the parent ion. This can help to distinguish m1G from other compounds with the same nominal mass but different elemental compositions.
Q3: What type of liquid chromatography is best suited for this compound analysis?
A3: Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be used for m1G analysis. The choice depends on the overall sample composition and the other nucleosides you may be interested in quantifying.
-
Reversed-Phase (RP) Chromatography: Often utilizing a C18 column, this is a robust and widely used technique. It provides good separation for a broad range of nucleosides.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can offer alternative selectivity and may be particularly useful for separating highly polar compounds and resolving isomers that are difficult to separate by RP chromatography.
Regardless of the mode, the goal is to achieve baseline separation of m1G from its isomers and potential degradation products like m1Gua.
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of RNA to Nucleosides
This protocol is designed to digest total RNA into its constituent nucleosides for subsequent LC-MS/MS analysis.
Materials:
-
Purified total RNA
-
Nuclease P1 (e.g., from Penicillium citrinum)
-
Bacterial Alkaline Phosphatase (BAP)
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 5.3)
-
Tris-HCl buffer (pH 8.0)
-
Nuclease-free water
Procedure:
-
In a nuclease-free microcentrifuge tube, dissolve 1-5 µg of total RNA in 20 µL of nuclease-free water.
-
Add 2.5 µL of 100 mM ammonium acetate (pH 5.3) and 1 unit of Nuclease P1.
-
Incubate the mixture at 37°C for 2 hours.
-
Add 2.5 µL of 1 M Tris-HCl (pH 8.0) and 1 unit of Bacterial Alkaline Phosphatase.
-
Continue incubation at 37°C for an additional 2 hours.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitated protein.
-
Carefully transfer the supernatant containing the nucleosides to a new tube for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a general framework for the LC-MS/MS analysis of m1G. Instrument parameters should be optimized for your specific system.
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 0% to 40% B over 15 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the following transitions for m1G and its potential artifact, m1Gua. The collision energies should be optimized for your instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound (m1G) | 312.1 | 166.1 |
| 1-methylguanine (m1Gua) | 166.1 | 149.1 |
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Data Presentation
Table 1: Effect of Ion Source Temperature on In-Source Fragmentation of m1G
This table illustrates a hypothetical example of how ion source temperature can influence the formation of the 1-methylguanine artifact from this compound.
| Ion Source Temperature (°C) | m1G Peak Area (Arbitrary Units) | m1Gua Peak Area (Arbitrary Units) | % Artifact Formation (m1Gua/m1G) |
| 100 | 95,000 | 5,000 | 5.3% |
| 120 | 92,000 | 8,000 | 8.7% |
| 140 | 85,000 | 15,000 | 17.6% |
Visualizations
Caption: Potential pathways for artifact formation of 1-methylguanine from this compound.
Caption: A logical workflow for troubleshooting common issues in m1G detection by MS.
optimizing reaction conditions for enzymatic methylation of guanosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the enzymatic methylation of guanososine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common causes of low or no methylation activity?
Low or no methylation activity is a frequent issue. The primary causes can be categorized as problems with the enzyme, the substrates, the reaction conditions, or the presence of inhibitors. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Verify Enzyme Activity:
-
Enzyme Purity and Integrity: Run an SDS-PAGE gel to check the purity and integrity of your methyltransferase.[1][2] Contaminating proteins can interfere with the reaction, and degradation will lead to a loss of activity.
-
Proper Folding and Cofactors: Some methyltransferases require cofactors for full activity. For example, PRMT5 requires co-expression with MEP50 and pICIn for optimal function.[1] Ensure your enzyme preparation includes all necessary components.
-
Enzyme Concentration: The amount of enzyme can be a limiting factor. If you observe that all time points in a time-course experiment look the same, you may have reached saturation and should consider testing a range of enzyme concentrations.[3]
-
-
Check Substrate Quality and Concentration:
-
Guanosine (B1672433) Substrate: Ensure your guanosine-containing substrate (e.g., RNA, small molecule) is pure and at the correct concentration. Substrate inhibition can occur at very high concentrations.
-
S-adenosylmethionine (SAM) Integrity: SAM, the methyl donor, is notoriously unstable, especially at neutral to alkaline pH and at 37°C.[4][5][6] It is crucial to prepare SAM solutions fresh before each experiment and store them properly (frozen for long-term).[4] Degradation of SAM to S-adenosylhomocysteine (SAH) can also inhibit the methyltransferase.[7]
-
-
Optimize Reaction Conditions:
-
pH and Buffer: The optimal pH for methyltransferases can vary significantly. For instance, some RNA methyltransferases are active over a broad pH range from ~5 to 10, while others have a narrower optimum.[8] It is advisable to test a range of pH values for your specific enzyme.
-
Temperature: While many enzymatic reactions are performed at 37°C, this temperature can accelerate the degradation of SAM.[4][5] Consider optimizing the incubation temperature to balance enzyme activity and SAM stability.
-
Ionic Strength: The salt concentration can influence enzyme activity. Some methyltransferases are inhibited by high salt concentrations (e.g., beyond 200 mM NaCl), while others may show increased activity.[8]
-
-
Rule out Inhibition:
-
Product Inhibition: The reaction product, S-adenosylhomocysteine (SAH), is a known inhibitor of most methyltransferases.[7] If you observe non-linear reaction progress curves, product inhibition might be the cause. Including SAH hydrolase in the reaction mix can help to remove SAH.[9]
-
Contaminants: Ensure all reagents and labware are free from contaminants that could inhibit the enzyme, such as detergents or residual chemicals from purification steps.
-
Q2: How can I optimize the concentration of S-adenosylmethionine (SAM) in my reaction?
Optimizing the SAM concentration is critical for achieving maximal methylation.
-
Start with a Molar Excess: A common starting point is to use a 10- to 100-fold molar excess of SAM relative to the guanosine substrate.
-
Determine the Km: For more precise optimization, it is recommended to determine the Michaelis-Menten constant (Km) of your enzyme for SAM. Performing kinetic assays at varying SAM concentrations will allow you to calculate the Km, and a common practice is to use a SAM concentration that is 5- to 10-fold higher than the determined Km to ensure the enzyme is saturated.[3]
-
Consider SAM Stability: Be mindful of SAM's instability.[4][6] For long incubation times, it may be necessary to add fresh SAM to the reaction mixture periodically.
Q3: My reaction has a high background signal. What could be the cause?
A high background signal in your assay can mask the true signal from methylation.
-
SAM Contamination: The most common cause is contamination of the SAM stock with SAH.[9] Use high-purity SAM and run a control reaction without the enzyme to check for SAH contamination.
-
Non-enzymatic Degradation of SAM: As mentioned, SAM can degrade non-enzymatically to SAH.[6] Prepare reagents fresh and store them properly to minimize this.
-
Assay Component Interference: Components of your assay buffer or the detection system itself could be contributing to the high background. Run controls for each component individually to identify the source of interference.[9]
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data on factors influencing enzymatic methylation.
Table 1: Effect of pH on Methyltransferase Activity
| Enzyme Type | Substrate | Optimal pH Range | Reference |
| mRNA (guanine-7-)methyltransferase | mRNA with 5'-GpppA/G | Broad range around neutrality | [10] |
| PCIF1 | mRNA cap analog | Bimodal optima at pH 5.4 and 9.4 | [8] |
| MettL5-Trm112 | 18S rRNA oligo | More active at higher pH | [8] |
Table 2: Effect of Ionic Strength on Methyltransferase Activity
| Enzyme | Optimal NaCl Concentration | Inhibitory NaCl Concentration | Reference |
| PCIF1 | Low ionic strength | > 200 mM | [8] |
| MettL5-Trm112 | Low ionic strength | Markedly diminished at 200 mM | [8] |
| MettL16 | 200 - 500 mM | - | [8] |
Table 3: Stability of S-adenosylmethionine (SAM)
| Condition | Stability Note | Reference |
| Aqueous solution, 38°C, 14 days | Only 32% of initial concentration remains | [4] |
| pH 7.5, 37°C | Unstable, degrades into 5'-methylthioadenosine (MTA) | [5][6] |
| Frozen aqueous solution | Optimal storage mode, preserves from degradation | [4] |
Experimental Protocols
General Protocol for In Vitro Enzymatic Methylation of a Guanosine-Containing RNA Substrate
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for each enzyme-substrate pair.
-
Reagent Preparation:
-
Assay Buffer: Prepare a 10X stock of your desired assay buffer (e.g., 500 mM Tris-HCl, 50 mM MgCl₂, 10 mM DTT, pH 8.0). The optimal pH and salt concentration should be determined empirically.[8]
-
Enzyme: Dilute the purified methyltransferase to a working concentration in 1X assay buffer. Keep the enzyme on ice.
-
RNA Substrate: Resuspend the guanosine-containing RNA substrate in nuclease-free water to a stock concentration (e.g., 100 µM).
-
S-adenosylmethionine (SAM): Prepare a fresh stock solution of SAM (e.g., 10 mM) in nuclease-free water immediately before setting up the reaction.[5] Store on ice.
-
-
Reaction Setup:
-
On ice, combine the following in a microcentrifuge tube (for a 20 µL reaction):
-
2 µL 10X Assay Buffer
-
2 µL RNA Substrate (final concentration 10 µM)
-
2 µL SAM (final concentration 1 mM)
-
X µL Methyltransferase (optimize concentration, e.g., 1-2 µg)
-
Nuclease-free water to a final volume of 20 µL
-
-
Mix the components gently by pipetting.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature (e.g., 37°C) for the desired time (e.g., 1 hour). Incubation times may need to be optimized.[3]
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding an equal volume of a suitable stop solution (e.g., phenol:chloroform for RNA purification, or a specific buffer for downstream analysis).
-
Analyze the methylation status of the RNA substrate using an appropriate method, such as:
-
LC-MS/MS: For precise identification and quantification of the methylated guanosine.
-
Radiometric Assay: If using radiolabeled SAM ([³H]-SAM), the incorporation of the methyl group can be quantified by scintillation counting.
-
Coupled Enzyme Assay: Detect the formation of SAH using a coupled enzyme system that produces a fluorescent or luminescent signal.[9][11]
-
-
Visualizations
Caption: A generalized workflow for an in vitro enzymatic guanosine methylation experiment.
Caption: A decision tree for troubleshooting low methylation activity in enzymatic reactions.
Caption: The relationship between key components in an enzymatic guanosine methylation reaction.
References
- 1. mdanderson.org [mdanderson.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Optimizing purification and activity assays of N-terminal methyltransferase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of chemical and diastereoisomeric stability of S-adenosylmethionine in aqueous solution by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine [cell-stress.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Enzymatic characterization of three human RNA adenosine methyltransferases reveals diverse substrate affinities and reaction optima - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Modification of RNA by mRNA guanylyltransferase and mRNA (guanine-7-)methyltransferase from vaccinia virions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
dealing with poor solubility of protected 1,2'-O-dimethylguanosine intermediates
Technical Support Center: Protected 1,2'-O-dimethylguanosine Intermediates
Welcome to the technical support center for handling protected this compound intermediates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to poor solubility, encountered by researchers and drug development professionals during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: Why do my protected this compound intermediates have poor solubility?
A1: The solubility of guanosine (B1672433) derivatives is complex and influenced by several factors. Guanosine itself has a planar, aromatic purine (B94841) ring system capable of strong intermolecular hydrogen bonding and π-π stacking, which can lead to aggregation and low solubility in many solvents[1]. While protecting groups are added to increase solubility in organic solvents for synthesis, the overall solubility of the resulting intermediate depends on a delicate balance between the properties of the guanosine core and the chosen protecting groups[2][3]. Bulky or improperly chosen protecting groups can sometimes exacerbate solubility issues[4].
Q2: What are some common solvents to try for dissolving protected guanosine intermediates?
A2: The choice of solvent is highly dependent on the specific protecting groups used. For silylated derivatives (e.g., using TBDMS), common solvents include pyridine (B92270), dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF), often used in combination[5]. For purification, solvent systems like ether/hexane, ethyl acetate (B1210297) (EtOAc), and methanol (B129727) (MeOH) have been used for crystallization[5][6]. Unprotected 2'-O-methylguanosine shows slight solubility in DMSO and aqueous base[7]. A systematic approach, starting with common solvents used in nucleoside chemistry, is recommended.
Q3: How do different protecting groups impact the solubility and handling of the intermediate?
A3: Protecting groups are critical for modulating solubility. Lipophilic groups like dimethoxytrityl (DMT) and t-butyldimethylsilyl (TBDMS) are introduced to make the polar nucleoside more soluble in non-polar organic solvents used in synthesis[8][9][10]. However, the increased lipophilicity can also lead to "oiling out" or precipitation in more polar solvent systems used during work-up and purification. The table below summarizes the characteristics of common protecting groups.
Q4: My intermediate is not fully dissolving in the reaction solvent. Can I proceed with the reaction?
A4: Proceeding with a reaction where the starting material is not fully dissolved (i.e., as a slurry) is sometimes possible, particularly if the product is soluble and the reaction can be driven to completion. However, this can lead to lower yields, slower reaction rates, and the formation of side products. It is generally advisable to achieve full dissolution. Gentle heating, sonication, or switching to a stronger solvent system (e.g., N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)) should be considered first.
Q5: My product precipitated or "oiled out" during the aqueous work-up. How can I recover it?
A5: This is a common issue when transitioning from an organic reaction solvent to an aqueous environment. The protected intermediate is often much less soluble in water. To recover your product, you can perform a liquid-liquid extraction with a water-immiscible organic solvent in which your product is soluble (e.g., DCM, EtOAc, or chloroform). If an oil forms, you may need to add more organic solvent and stir vigorously to dissolve it before separating the layers. Subsequent purification steps like crystallization or chromatography will be necessary[11].
Troubleshooting Guides
Guide 1: Problem - Intermediate Fails to Dissolve for Reaction
| Question | Troubleshooting Step |
| Have you tried heating or sonication? | Gently warm the mixture to a temperature compatible with your reagents' stability (e.g., 40-50°C). Use an ultrasonic bath to help break up solid aggregates and enhance dissolution. |
| Is your solvent appropriate and sufficiently dry? | Ensure your solvent is anhydrous, as trace water can affect the solubility of highly sensitive intermediates. Consider a more polar aprotic solvent like DMF or NMP if common solvents like DCM or THF fail. |
| Could you use a solvent mixture? | A combination of solvents can be effective. For instance, a mixture of pyridine and DCM is used for certain acylation reactions of silylated guanosine[5]. |
| Is the protecting group strategy optimal? | Extremely bulky or multiple silyl (B83357) groups can sometimes decrease solubility. Re-evaluate if a different protecting group (e.g., one that is less sterically hindering) might improve solubility for this specific synthetic step. |
Guide 2: Problem - Poor Yield or "Oiling Out" During Crystallization
| Question | Troubleshooting Step |
| Is your solvent system optimized for crystallization? | Finding the right solvent system is crucial. Use a solvent in which the compound is soluble when hot but sparingly soluble when cold. Common systems include hexane/ethyl acetate, ether/hexane, or methanol[5][6][12]. |
| Are you cooling the solution too quickly? | Rapid cooling encourages precipitation or oiling out rather than the slow, ordered process of crystallization[13]. Allow the solution to cool slowly to room temperature first, then transfer it to a 4°C refrigerator. |
| Have you tried inducing crystallization? | If no crystals form, try scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, add a "seed crystal" from a previous successful batch to initiate nucleation[13]. |
| Is an alternative purification method needed? | If crystallization proves ineffective, the compound may be amorphous or inherently difficult to crystallize. Consider purification by column chromatography on silica (B1680970) gel or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[14]. |
Data Presentation
Table 1: Solubility Profile of Guanosine and 2'-O-Methylguanosine
| Compound | Solvent | Solubility | Reference |
| Guanosine | Water | Poor | [1] |
| 2'-O-Methylguanosine | DMSO | Slightly Soluble | [7] |
| 2'-O-Methylguanosine | Aqueous Base | Slightly Soluble | [7] |
| 3'-O-Methylguanosine | Common Solvents | Extremely Low | [15] |
Table 2: Impact of Common Protecting Groups on Nucleoside Solubility
| Protecting Group | Common Use | Effect on Solubility | Removal Conditions | Reference |
| DMT (Dimethoxytrityl) | 5'-OH | Significantly increases solubility in organic solvents (DCM, acetonitrile). | Mild acid (e.g., trichloroacetic acid in DCM). | [8][9] |
| TBDMS (t-butyldimethylsilyl) | 2'-OH, 3'-OH, 5'-OH | Increases lipophilicity and solubility in organic solvents. | Fluoride source (e.g., TEA·3HF or TBAF). | [5][6] |
| Acetyl (Ac) | Exocyclic Amines (N2) | Increases solubility in organic solvents. | Base (e.g., aqueous ammonia/methylamine). | [5][8] |
| Benzoyl (Bz) | Exocyclic Amines (N2) | Increases solubility in organic solvents. More stable than Acetyl. | Base (e.g., aqueous ammonia/methylamine). | [8] |
Experimental Protocols
Protocol: General Procedure for Silylation and Purification of a Guanosine Derivative
This protocol is a representative example for the protection of hydroxyl groups on a guanosine derivative, a common step where solubility issues are encountered.
1. Silylation Reaction:
-
Dry the starting guanosine intermediate under high vacuum for several hours.
-
Suspend the dried intermediate in anhydrous pyridine (or a mixture of pyridine and DCM) under an inert atmosphere (Argon or Nitrogen).
-
Cool the suspension to 0°C in an ice bath.
-
Add the silylating agent (e.g., TBDMS-Cl) and a base such as imidazole (B134444) or triethylamine (B128534) dropwise[6].
-
Allow the reaction to stir at 0°C and then warm to room temperature, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
2. Work-up and Extraction:
-
Cool the reaction mixture back to 0°C.
-
Quench the reaction by the slow addition of methanol.
-
Pour the mixture into a separatory funnel containing 5% aqueous NaHCO₃ solution[5].
-
Extract the aqueous layer with an organic solvent like ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Note: If the product precipitates during this step, add more organic solvent to redissolve it before proceeding.
3. Purification by Crystallization:
-
Dissolve the crude oil or solid in a minimum amount of a hot solvent in which the compound is highly soluble (e.g., ethyl ether, ethyl acetate, or methanol)[5][6].
-
Slowly add a non-solvent (e.g., hexane) until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature. If crystals form, proceed to the next step. If not, refer to the troubleshooting guide.
-
Once crystals have formed, place the flask in a refrigerator (4°C) for several hours to maximize yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold crystallization solvent mixture, and dry under vacuum.
Visualizations
Caption: Workflow for troubleshooting solubility issues.
Caption: Effect of protecting groups on guanosine solubility.
Caption: Decision tree for selecting a purification method.
References
- 1. The Development and Lifetime Stability Improvement of Guanosine-Based Supramolecular Hydrogels through Optimized Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. labinsights.nl [labinsights.nl]
- 4. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2'-O-METHYLGUANOSINE [chembk.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. glenresearch.com [glenresearch.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. Purification and Analysis of Nucleotides and Nucleosides from Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of 1,2'-O-dimethylguanosine Phosphoramidite Reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and performance of 1,2'-O-dimethylguanosine phosphoramidite (B1245037) reagents in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What makes this compound phosphoramidite potentially unstable?
A1: Like other phosphoramidites, this compound phosphoramidite is susceptible to degradation, primarily through two pathways: hydrolysis and oxidation. The presence of moisture is a critical factor in its degradation.[1] Guanosine phosphoramidites, in general, are known to be less stable compared to other nucleoside phosphoramidites.[1][2] The degradation of deoxyguanosine (dG) phosphoramidites can be second order in phosphoramidite concentration, suggesting an autocatalytic hydrolysis reaction.[1] This inherent instability is likely to extend to its 2'-O-methylated derivatives.
Q2: What is the recommended procedure for storing this compound phosphoramidite?
A2: To maximize shelf life, this compound phosphoramidite should be stored under anhydrous conditions in an inert atmosphere (e.g., argon or nitrogen). It is crucial to store the reagent at low temperatures, typically -20°C, and protected from light. When stored as a dry powder, phosphoramidites are relatively stable.[3] However, once dissolved in an anhydrous solvent like acetonitrile (B52724), their stability decreases, and they should be used within a few days.[4]
Q3: How does the N2-protecting group on the guanine (B1146940) base affect stability?
A3: The choice of the N2-protecting group on the guanine base significantly influences the stability of the phosphoramidite. The isobutyryl (iBu) group is a commonly used protecting group for guanosine.[5] Studies on dG phosphoramidites have shown a direct correlation between the ease of protecting group removal and the propensity for autocatalytic degradation.[1] Therefore, the stability of this compound phosphoramidite will be dependent on the specific N2-protecting group used in its synthesis.
Q4: Can I use the same coupling conditions for this compound phosphoramidite as for other phosphoramidites?
A4: While the general coupling mechanism is the same, optimization of coupling time and activator may be necessary. For 2'-O-methyl RNA synthesis, a coupling time of 15 minutes is often recommended.[6] The use of activators like Dicyanoimidazole (DCI) can be beneficial. It is important to ensure that the activator solution is also anhydrous to prevent degradation of the phosphoramidite during synthesis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Coupling Efficiency | 1. Degraded phosphoramidite reagent due to moisture or improper storage. 2. Suboptimal activator concentration or quality. 3. Insufficient coupling time. | 1. Use fresh, properly stored phosphoramidite. Ensure all solvents and reagents are anhydrous. 2. Check the concentration and age of the activator solution. Prepare fresh activator if necessary. 3. Increase the coupling time in increments and monitor the coupling efficiency. |
| Unexpected Peaks in Final Product Analysis (e.g., HPLC, Mass Spectrometry) | 1. Presence of impurities in the phosphoramidite starting material. 2. Degradation of the phosphoramidite during synthesis, leading to side products. 3. Incomplete removal of protecting groups. | 1. Analyze the purity of the phosphoramidite reagent by HPLC and 31P NMR before use.[7][8] 2. Minimize the time the phosphoramidite is in solution on the synthesizer. Use fresh solutions for each synthesis run. 3. Review and optimize the deprotection conditions. |
| Synthesis Failure with G-rich Sequences | 1. Guanosine phosphoramidites, including their modified versions, are known to be more challenging to synthesize and can be prone to side reactions.[2][6] 2. Aggregation of G-rich sequences. | 1. Use high-quality, pure this compound phosphoramidite. Consider using a phosphoramidite with an O6-protecting group to prevent side reactions at the guanine lactam function.[2] 2. Employ synthesis protocols specifically designed for G-rich sequences. |
Experimental Protocols
Protocol 1: Assessment of this compound Phosphoramidite Purity by Reversed-Phase HPLC
Objective: To determine the purity of the phosphoramidite reagent and identify potential degradation products.
Materials:
-
This compound phosphoramidite sample
-
Anhydrous acetonitrile (synthesis grade)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0
-
Mobile Phase B: Acetonitrile
Procedure:
-
Prepare a stock solution of the phosphoramidite in anhydrous acetonitrile at a concentration of approximately 1 mg/mL. To minimize degradation during analysis, prepare the sample immediately before injection and keep it in a sealed vial under an inert atmosphere.
-
Set up the HPLC system with the C18 column.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject a small volume of the sample solution onto the column.
-
Run a gradient elution from a low to a high percentage of Mobile Phase B to separate the components.
-
Monitor the elution profile at a suitable UV wavelength (e.g., 260 nm).
-
The main product should appear as a pair of closely eluting peaks, representing the two diastereomers at the chiral phosphorus center.[7]
-
Calculate the purity by integrating the peak areas. Purity is the percentage of the area of the two main peaks relative to the total area of all peaks in the chromatogram.
Protocol 2: Assessment of Phosphoramidite Stability by 31P NMR Spectroscopy
Objective: To directly observe the phosphorus-containing species and quantify the extent of degradation.
Materials:
-
This compound phosphoramidite sample
-
Anhydrous acetonitrile-d3 (B32919)
-
NMR spectrometer equipped with a phosphorus probe
Procedure:
-
Dissolve a small amount of the phosphoramidite in anhydrous acetonitrile-d3 in an NMR tube under an inert atmosphere.
-
Acquire a 31P NMR spectrum.
-
The intact phosphoramidite will show a characteristic signal in the range of 148-152 ppm.
-
Degradation products, such as the corresponding H-phosphonate, will appear as separate signals at different chemical shifts.
-
The relative integration of these signals can be used to quantify the percentage of degraded material.
Visualizations
Caption: Primary degradation pathways of phosphoramidite reagents.
Caption: Troubleshooting workflow for low coupling efficiency.
References
- 1. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. journalirjpac.com [journalirjpac.com]
- 6. glenresearch.com [glenresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. usp.org [usp.org]
Technical Support Center: Quantitative Analysis of 1,2'-O-dimethylguanosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 1,2'-O-dimethylguanosine (m¹Gm). The information is tailored for researchers, scientists, and drug development professionals utilizing liquid chromatography-mass spectrometry (LC-MS/MS) for their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for the quantitative analysis of this compound?
A1: The most prevalent and robust method for the quantitative analysis of this compound in biological samples is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1] This technique offers high sensitivity and selectivity, which is crucial for distinguishing m¹Gm from other structurally similar modified nucleosides. Both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) can be employed for separation prior to mass spectrometric detection.[2]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for the quantification of this compound?
A2: A stable isotope-labeled internal standard is essential for accurate and precise quantification.[3][4] SIL-IS, such as ¹³C- or ¹⁵N-labeled this compound, has nearly identical chemical and physical properties to the unlabeled analyte. This allows it to co-elute during chromatography and experience similar ionization effects in the mass spectrometer. By adding a known amount of the SIL-IS to each sample at an early stage of sample preparation, it is possible to correct for variability in sample extraction, recovery, and matrix effects, thereby significantly improving the reliability of the quantitative results.[3][5]
Q3: What are the primary challenges in the quantitative analysis of this compound?
A3: The primary challenges include:
-
Isomeric Resolution: Differentiating this compound from its isomers, such as N²,2'-O-dimethylguanosine (m²Gm), which may have similar chromatographic behavior and mass-to-charge ratios.
-
Sample Preparation: Ensuring complete enzymatic digestion of RNA to nucleosides without degradation of the modified nucleosides.[6] The extraction process must also be efficient and reproducible across different samples.[7]
-
Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard is the best way to mitigate this.
-
Low Abundance: this compound can be present at very low concentrations in biological samples, requiring highly sensitive instrumentation and optimized methods for detection and quantification.
Q4: How can I prepare my biological samples for this compound analysis?
A4: A general workflow for sample preparation involves:
-
RNA Isolation: Extraction of total RNA from cells or tissues using methods like phenol-chloroform extraction or commercial kits.[6][8]
-
RNA Purification: Depending on the research question, specific RNA species (e.g., tRNA, mRNA) can be enriched.[6]
-
Enzymatic Digestion: The purified RNA is enzymatically hydrolyzed to its constituent nucleosides using a combination of nucleases and phosphatases.
-
Internal Standard Spiking: A known amount of stable isotope-labeled this compound is added to the sample.[6]
-
Protein Removal: Proteins (enzymes) are removed, often by filtration or precipitation.[6]
-
Final Preparation: The sample is dried and reconstituted in a solvent compatible with the LC-MS/MS system.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Sample solvent incompatible with the mobile phase. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 2. Flush the column with a strong solvent or replace the column if necessary. 3. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient ionization in the mass spectrometer. 2. Suboptimal enzymatic digestion of RNA. 3. Sample loss during preparation. 4. Insufficient sample loading. | 1. Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). 2. Optimize digestion conditions (enzyme concentration, incubation time, and temperature). 3. Use a stable isotope-labeled internal standard to track and correct for recovery. 4. Increase the injection volume or concentrate the sample. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Matrix effects from the biological sample. 3. Improperly cleaned MS ion source. | 1. Use high-purity solvents and flush the LC system. 2. Improve sample cleanup procedures or optimize chromatographic separation to resolve the analyte from interfering compounds. 3. Perform routine cleaning and maintenance of the mass spectrometer. |
| Inconsistent or Non-Reproducible Results | 1. Inconsistent sample preparation. 2. Variability in instrument performance. 3. Degradation of the analyte. | 1. Standardize the sample preparation protocol and use a stable isotope-labeled internal standard.[3] 2. Regularly check system suitability and perform calibration. 3. Ensure samples are stored properly and analyzed promptly after preparation. |
| Co-elution with Isomers | 1. Insufficient chromatographic resolution. | 1. Optimize the chromatographic gradient, change the mobile phase composition, or try a different column chemistry (e.g., HILIC vs. reversed-phase). |
Experimental Protocols
Representative Sample Preparation Protocol for RNA Nucleoside Analysis
-
RNA Extraction: Isolate total RNA from approximately 1x10⁶ cells using a suitable RNA extraction kit or a TRIzol-based method.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Internal Standard Addition: Add a known amount of stable isotope-labeled this compound internal standard to 1-5 µg of total RNA.
-
Enzymatic Hydrolysis:
-
To the RNA sample, add nuclease P1 (2U) in a final buffer of 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.3).
-
Incubate at 37°C for 2 hours.
-
Add bacterial alkaline phosphatase (1U) and ammonium bicarbonate to a final concentration of 50 mM.
-
Incubate at 37°C for an additional 2 hours.
-
-
Sample Cleanup:
-
Remove the enzymes by passing the digest through a 10 kDa molecular weight cutoff filter.
-
Lyophilize the flow-through to dryness.
-
-
Reconstitution: Reconstitute the dried nucleosides in 100 µL of the initial LC mobile phase for analysis.
Representative LC-MS/MS Parameters
| Parameter | Setting |
| LC System | UPLC/UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-5 min, 2-15% B; 5-8 min, 15-50% B; 8-9 min, 50-98% B; 9-11 min, 98% B; 11-12 min, 98-2% B; 12-15 min, 2% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized for this compound and its stable isotope-labeled internal standard. |
| Source Temperature | 350°C |
| IonSpray Voltage | 5500 V |
Quantitative Data Summary
The following table provides representative performance characteristics for the quantitative analysis of modified nucleosides by LC-MS/MS. Actual values for this compound should be determined during method validation.
| Parameter | Typical Range |
| Limit of Detection (LOD) | 0.05 - 10 fmol on column |
| Limit of Quantification (LOQ) | 0.1 - 50 fmol on column |
| Linear Dynamic Range | 3-4 orders of magnitude |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Quantification of nucleotides and their sugar conjugates in biological samples: Purposes, instruments and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ckisotopes.com [ckisotopes.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS [jove.com]
- 8. researchgate.net [researchgate.net]
addressing challenges in the structural elucidation of 1,2'-O-dimethylguanosine-containing RNA
A Note on Nomenclature: The query specified "1,2'-O-dimethylguanosine." However, this modification is not commonly documented in scientific literature regarding RNA structure. It is likely that the challenges being faced are related to the well-characterized and structurally significant N2,N2-dimethylguanosine (m2,2G) , a frequent modification in tRNA and rRNA. This guide will therefore focus on addressing the challenges associated with m2,2G-containing RNA.
Frequently Asked Questions (FAQs)
Q1: What is N2,N2-dimethylguanosine (m2,2G) and where is it typically found?
A1: N2,N2-dimethylguanosine (m2,2G) is a post-transcriptional modification of guanosine (B1672433) where two methyl groups are attached to the exocyclic amine at the N2 position. It is a relatively common modification found in non-coding RNAs like ribosomal RNA (rRNA) and transfer RNA (tRNA).[1][2] A prominent example is its presence at position 26 in the majority of eukaryotic tRNAs, where it often pairs with adenosine (B11128) (A44).[1]
Q2: How does m2,2G modification affect RNA structure and stability?
A2: The dual methylation at the N2 position has significant structural consequences:
-
Altered Base Pairing: The modification eliminates the ability of the N2 group to act as a hydrogen bond donor, which hinders canonical Watson-Crick pairing with cytosine.[1]
-
Control of G:A Pairing: It influences the conformation of G:A pairs. While unmodified G:A pairs can adopt various conformations, the presence of m2,2G favors an imino-hydrogen bonded, pseudo-Watson-Crick conformation and avoids the sheared conformation due to potential steric clashes.[1][3]
-
Duplex Destabilization: Studies have shown that m2,2G can have a destabilizing effect on RNA duplexes, particularly when it forms an imino-hydrogen bonded pair with adenosine.[1]
-
Influence on Secondary Structure: Base methylation can significantly affect RNA structure by influencing the formation of different secondary structure motifs, such as the equilibrium between duplex and hairpin forms.[1]
Q3: What are the main challenges in the structural elucidation of m2,2G-containing RNA?
A3: The primary challenges include:
-
Synthesis of Modified RNA: Chemical synthesis of RNA containing m2,2G requires specialized phosphoramidites and deprotection conditions.[4][5]
-
RNA Sequencing: The m2,2G modification can impair cDNA synthesis by reverse transcriptase, leading to truncated sequences and making it difficult to determine the sequence and locate the modification.[4]
-
Mass Spectrometry: While a powerful tool, challenges in LC-MS/MS can arise from the ionization efficiency of modified nucleosides and potential co-elution with other nucleosides, which can complicate detection and quantification.[6][7]
-
NMR Spectroscopy: For larger RNA molecules, NMR spectra can suffer from signal overlap and line broadening, making structural determination complex.[8][9]
-
X-ray Crystallography: Obtaining well-ordered crystals of RNA, especially those with modified bases that might affect packing, can be a significant bottleneck.[3][10]
Troubleshooting Guides
Chemical Synthesis and Purification
Q: My solid-phase synthesis of m2,2G-containing RNA has a low yield and shows signs of degradation. What could be the cause?
A: Low yield and degradation during the synthesis of modified RNA can stem from several factors. Firstly, ensure that the m2,2G phosphoramidite (B1245037) is of high quality and handled under anhydrous conditions to prevent degradation. The coupling efficiency of modified phosphoramidites can sometimes be lower than that of standard phosphoramidites, so extending the coupling time may be beneficial.
Regarding degradation, the deprotection steps are critical. Harsh basic conditions can lead to deselenization if selenium derivatives are used for phasing, and can also damage the RNA backbone.[11] Using milder deprotection conditions, such as potassium carbonate in methanol, can be beneficial for sensitive modifications.[11] Additionally, ensure that all reagents and solvents are of high purity and RNase-free.
Q: I'm observing multiple peaks during HPLC purification of my synthesized m2,2G RNA. What do these represent?
A: Multiple peaks during HPLC purification can indicate several issues. Besides the full-length product, you may be observing:
-
Failed sequences (n-1, n-2, etc.): Incomplete coupling at each step of the synthesis leads to shorter RNA fragments. Optimizing coupling times and reagent concentrations can minimize these.
-
Isomers: Inadequate protection of the 2'-hydroxyl group can lead to its migration, resulting in 2'-5' phosphodiester linkages instead of the native 3'-5' linkages. Using stable 2'-O-protecting groups like the [(triisopropylsilyl)oxy]methyl (TOM) group can prevent this.[1]
-
Degradation products: If the RNA was exposed to RNases or harsh pH conditions, you might be seeing cleavage products. Always work in an RNase-free environment and use appropriate buffers.
RNA Sequencing
Q: My sequencing results for m2,2G-containing tRNA are showing a high rate of premature termination at a specific site. How can I overcome this?
A: The m2,2G modification is known to cause stalling of reverse transcriptase, leading to truncated cDNA products.[4] This is a common obstacle in sequencing modified RNA. One effective strategy is to enzymatically demethylate the RNA before reverse transcription. The E. coli AlkB protein and its mutants have been shown to demethylate various modified bases. Specifically, the AlkB D135S/L118V mutant can efficiently and selectively convert m2,2G to N2-methylguanosine (m2G), which does not block reverse transcription.[4] This enzymatic pretreatment can significantly improve the yield of full-length cDNA for sequencing.
Experimental Protocols
Solid-Phase Synthesis of m2,2G-Containing RNA
This protocol is based on the use of 2'-O-TOM protected phosphoramidites.
-
Phosphoramidite Preparation: Synthesize the N2,N2-dimethylguanosine phosphoramidite with a 2'-O-TOM protecting group according to established procedures.
-
Automated RNA Synthesis: Perform solid-phase synthesis on a standard automated synthesizer. For the incorporation of the m2,2G phosphoramidite, use the same coupling conditions as for the standard A, C, G, and U phosphoramidites, but consider a slightly longer coupling time to ensure high efficiency.
-
Deprotection: a. Cleave the oligoribonucleotide from the solid support and remove the protecting groups using appropriate reagents. For sensitive modifications, avoid harsh conditions. b. Remove the 2'-O-TOM protecting groups using a suitable fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).
-
Purification: Purify the crude RNA product using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Desalting and Quantification: Desalt the purified RNA using size-exclusion chromatography or ethanol (B145695) precipitation. Quantify the final product by UV-Vis spectrophotometry at 260 nm.
Enzymatic Digestion and LC-MS/MS Analysis of m2,2G
This protocol allows for the detection and quantification of m2,2G at the nucleoside level.
-
RNA Digestion: a. Take 1-2 µg of purified RNA. b. Digest the RNA to nucleosides using a mixture of nuclease P1 and calf intestine alkaline phosphatase. Incubate at 37°C for 2-4 hours.
-
Sample Preparation: a. Centrifuge the digested sample to pellet any undigested material. b. Transfer the supernatant to an HPLC vial for analysis.
-
LC-MS/MS Analysis: a. Separate the nucleosides using reverse-phase HPLC. A C18 column is commonly used. b. The HPLC is coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source. c. Monitor the transition of the parent ion (protonated m2,2G) to its characteristic fragment ion (the m2,2G base). d. Quantify the amount of m2,2G by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard.
Data Presentation
Table 1: Impact of m2,2G on RNA Duplex Stability
| RNA Duplex Sequence (5'->3') | Modification | Melting Temperature (Tm) in °C | Change in Tm (ΔTm) in °C | Reference |
| CGCGA GCG / CGCUC GCG | None (G:A mismatch) | 55.2 | - | [12] |
| CGCm2,2GA GCG / CGCUC GCG | m2,2G | 52.1 | -3.1 | [12] |
| GCGGA CGC / GCGUC GCG | None (G:A mismatch) | 57.4 | - | [12] |
| GCGm2,2GA CGC / GCGUC GCG | m2,2G | 54.3 | -3.1 | [12] |
Note: Melting temperatures were determined by UV melting profile analysis. The data indicates a destabilizing effect of the m2,2G modification in the context of a G:A pair.
Visualizations
Caption: Workflow for the detection and quantification of m2,2G in RNA by LC-MS/MS.
Caption: Troubleshooting decision tree for poor sequencing results of m2,2G-containing RNA.
References
- 1. Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]
- 3. rcsb.org [rcsb.org]
- 4. Selective enzymatic demethylation of N2,N2-dimethylguanosine in RNA and its application in high-throughput tRNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nationalacademies.org [nationalacademies.org]
- 7. Methylated guanosine and uridine modifications in S. cerevisiae mRNAs modulate translation elongation - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 8. NMR spectroscopy of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RNA Dynamics by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (PDF) Effects of N2,n2-Dimethylguanosine on RNA Structure [research.amanote.com]
- 11. N 2-methylguanosine modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Validation & Comparative
A Comparative Analysis of 1,2'-O-dimethylguanosine and N2,N2-dimethylguanosine on RNA Structure
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of modified nucleosides into RNA oligonucleotides is a cornerstone of modern molecular biology and therapeutic development. These modifications can profoundly influence RNA structure, stability, and interactions, thereby fine-tuning their biological function. This guide provides a detailed comparative analysis of two significant guanosine (B1672433) modifications: 1,2'-O-dimethylguanosine (m¹G) and N²,N²-dimethylguanosine (m²₂G). We will explore their distinct impacts on RNA duplex stability and conformation, supported by experimental data and detailed methodologies.
Introduction to the Modifications
This compound (m¹G) involves the methylation at the N1 position of the guanine (B1146940) base and the 2'-hydroxyl group of the ribose sugar. The N1 methylation disrupts the canonical Watson-Crick base pairing with cytosine by blocking a hydrogen bond donor site. The 2'-O-methylation is known to pre-organize the ribose into an A-form helical conformation, which generally enhances duplex stability.
N²,N²-dimethylguanosine (m²₂G) features two methyl groups on the exocyclic amine (N²) of the guanine base. This modification eliminates the hydrogen bond donor capability of the N² position, thereby altering its base-pairing potential, particularly with cytosine.[1][2][3][4] It is a naturally occurring modification found in tRNA and rRNA.[1][3]
Impact on RNA Duplex Stability: A Quantitative Comparison
The thermodynamic stability of RNA duplexes containing these modifications is a critical parameter for their application. The following table summarizes the key thermodynamic parameters. Data for m²₂G is derived from experimental studies, while the effects of m¹G are extrapolated from studies on N1-methylguanosine and 2'-O-methylguanosine modifications due to the lack of direct comprehensive studies on the doubly modified nucleoside.
| Modification | Change in Melting Temperature (ΔTm) | Gibbs Free Energy (ΔG°₃₇) | Enthalpy (ΔH°) | Entropy (ΔS°) | Structural Implication |
| This compound (m¹G) | Likely stabilizing | More negative | More negative | Less negative | The stabilizing effect of 2'-O-methylation likely outweighs the destabilizing effect of N1-methylation. Promotes A-form helix. |
| N²,N²-dimethylguanosine (m²₂G) | Destabilizing | Less negative | Less negative | More negative | Destabilizes G:C pairs and alters G:A mismatch pairing. Can favor hairpin structures over duplexes in certain sequence contexts.[3] |
Note: The precise thermodynamic contributions are sequence and context-dependent.
Structural Consequences of Modification
The structural alterations induced by m¹G and m²₂G are fundamental to their biological roles.
This compound: The 2'-O-methyl group favors a C3'-endo sugar pucker, which is characteristic of A-form RNA helices.[1] This pre-organization is expected to enhance the stability of the duplex. The N1-methylation, however, prevents canonical G-C pairing and would favor alternative pairing geometries, such as a sheared G-A pair if positioned opposite an adenosine.
N²,N²-dimethylguanosine: This modification has a more pronounced effect on base pairing. The dimethylation at the N² position prevents the formation of a standard Watson-Crick pair with cytosine.[3] In the context of a G-A mismatch, m²₂G restricts the pairing to an imino-hydrogen bonded conformation and prevents the sheared conformation that is often observed with unmodified G-A pairs.[3][4] This is due to a potential steric clash between one of the N²-methyl groups and the major groove edge of adenine.[3][4] X-ray crystallography has revealed that tandem m²₂G:A pairs adopt a pseudo-Watson-Crick conformation.[1][2][3][4]
Experimental Protocols
A comprehensive understanding of the effects of these modifications relies on robust experimental methodologies. Below are detailed protocols for the key experiments used to characterize modified RNA oligonucleotides.
Solid-Phase Synthesis of Modified RNA
Automated solid-phase synthesis using phosphoramidite (B1245037) chemistry is the standard method for producing RNA oligonucleotides with site-specific modifications.
Materials:
-
Appropriate phosphoramidites for standard and modified nucleosides (with 2'-O-protection, e.g., TBDMS or TOM).
-
Controlled Pore Glass (CPG) solid support.
-
Activator (e.g., 5-Ethylthio-1H-tetrazole).
-
Oxidizing agent (e.g., Iodine solution).
-
Capping reagents.
-
Deblocking solution (e.g., Trichloroacetic acid in dichloromethane).
-
Anhydrous acetonitrile.
-
Cleavage and deprotection solutions (e.g., AMA - a mixture of aqueous Ammonia and aqueous Methylamine).
-
2'-deprotection reagent (e.g., Triethylamine trihydrofluoride).
Procedure:
-
Synthesis: Performed on an automated DNA/RNA synthesizer following the standard cycles of deblocking, coupling, capping, and oxidation for each nucleotide addition.
-
Cleavage and Base Deprotection: The synthesized oligonucleotide is cleaved from the solid support and the base-protecting groups are removed by incubation in AMA solution at an elevated temperature.
-
2'-Hydroxyl Deprotection: The 2'-O-silyl protecting groups are removed using a fluoride-containing reagent.
-
Purification: The crude RNA is purified by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Desalting: The purified RNA is desalted using a size-exclusion column or reverse-phase cartridge.
-
Analysis: The purity and identity of the synthesized RNA are confirmed by MALDI-TOF mass spectrometry and analytical HPLC.
UV Thermal Denaturation Analysis
UV melting experiments are performed to determine the thermodynamic stability of the RNA duplexes.
Materials:
-
UV-Vis spectrophotometer with a temperature controller.
-
Quartz cuvettes.
-
Buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Purified RNA oligonucleotides.
Procedure:
-
Sample Preparation: Anneal the complementary RNA strands by heating to 95°C for 5 minutes and then slowly cooling to room temperature in the analysis buffer.
-
Data Collection: Measure the UV absorbance at 260 nm as a function of temperature, typically from 20°C to 95°C with a controlled ramp rate (e.g., 1°C/minute).
-
Data Analysis: Plot the absorbance versus temperature to obtain a melting curve. The melting temperature (Tm) is the temperature at which 50% of the duplex is denatured.
-
Thermodynamic Parameter Calculation: From the melting curves obtained at different strand concentrations, a van't Hoff plot (1/Tm vs. ln(Ct)) can be generated to calculate the change in enthalpy (ΔH°) and entropy (ΔS°). The Gibbs free energy (ΔG°₃₇) can then be calculated using the equation: ΔG°₃₇ = ΔH° - (310.15 K)ΔS°.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information on RNA in solution.
Materials:
-
High-field NMR spectrometer.
-
NMR tubes.
-
D₂O and H₂O/D₂O (90%/10%) NMR buffer.
-
Isotopically labeled (¹³C, ¹⁵N) RNA samples (optional, for complex spectra).
Procedure:
-
Sample Preparation: Dissolve the purified RNA in the appropriate NMR buffer to a final concentration of ~0.1-1 mM.
-
1D ¹H NMR: Acquire a 1D ¹H spectrum in H₂O/D₂O to observe the imino protons, which are sensitive indicators of base pairing and secondary structure.
-
2D NMR Experiments:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proton-proton distances, which are crucial for 3D structure calculation.
-
TOCSY (Total Correlation Spectroscopy): To identify scalar-coupled protons within each ribose spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): For ¹H-¹³C or ¹H-¹⁵N correlation spectra with isotopically labeled samples to resolve spectral overlap.
-
-
Data Analysis and Structure Calculation: Assign the NMR resonances and use the distance and dihedral angle restraints derived from the NMR data to calculate a family of 3D structures using software packages like CYANA or XPLOR-NIH.
X-ray Crystallography
X-ray crystallography can provide an atomic-resolution 3D structure of the RNA molecule.
Materials:
-
Purified and homogenous RNA sample.
-
Crystallization screening kits.
-
Crystallization plates (e.g., sitting or hanging drop vapor diffusion).
-
X-ray diffraction equipment (synchrotron source is often required for RNA).
Procedure:
-
Crystallization: Screen a wide range of conditions (precipitants, pH, temperature, additives) to find conditions that yield well-diffracting crystals.
-
Data Collection: Mount a single crystal and collect X-ray diffraction data at cryogenic temperatures.
-
Structure Determination:
-
Phasing: Determine the phases of the diffraction data, often through molecular replacement if a homologous structure is available, or by using heavy-atom derivatives (isomorphous replacement or anomalous scattering).
-
Model Building and Refinement: Build an initial atomic model into the electron density map and refine it against the experimental data to obtain the final high-resolution structure.
-
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and analysis of modified RNA oligonucleotides.
Caption: Workflow for modified RNA synthesis and analysis.
Caption: UV thermal denaturation workflow.
Conclusion
The choice between incorporating this compound or N²,N²-dimethylguanosine into an RNA sequence will have significantly different consequences for its structure and stability. While the 2'-O-methylation of m¹G is anticipated to be stabilizing, the N1-methylation disrupts canonical pairing. In contrast, m²₂G is known to be destabilizing within a standard duplex but can enforce specific non-canonical pairing geometries. A thorough understanding of these differences, supported by the experimental approaches detailed in this guide, is essential for the rational design of modified RNA molecules for research and therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of N2,N2-dimethylguanosine on RNA structure and stability: crystal structure of an RNA duplex with tandem m2 2G:A pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to 1,2'-O-dimethylguanosine Detection: A Comparative Analysis of LC-MS and Antibody-Based Methods
For researchers, scientists, and drug development professionals, the accurate quantification of modified nucleosides such as 1,2'-O-dimethylguanosine (m²G) is critical for understanding cellular processes, disease pathogenesis, and therapeutic response. The two predominant analytical techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and antibody-based immunoassays like ELISA. This guide provides an objective comparison of these methods, supported by experimental principles and performance data, to aid in the selection of the most appropriate technique for your research needs.
Quantitative Performance Comparison
The choice between LC-MS and antibody-based methods often depends on a trade-off between throughput, specificity, and the need for absolute versus relative quantification. While LC-MS is considered the gold standard for its accuracy and specificity, ELISA offers a higher-throughput and more cost-effective solution for screening large numbers of samples.
| Parameter | LC-MS / MS | Antibody-Based Methods (ELISA) | Key Considerations |
| Principle | Chromatographic separation followed by mass-to-charge ratio detection. | Antigen-antibody binding with enzymatic signal amplification. | LC-MS provides structural confirmation; ELISA relies on antibody specificity. |
| Specificity | Very High (based on molecular weight and fragmentation). | Variable (potential for cross-reactivity with similar structures). | Antibody cross-reactivity is a critical validation parameter for immunoassays.[1] |
| Sensitivity (LOQ) | High (fmol to low pmol range).[2] | Moderate to High (ng/mL to pg/mL range).[3][4] | LC-MS often achieves lower limits of detection.[4] |
| Accuracy & Precision | High (typically <15% CV). | Good (typically <20-25% CV).[1] | LC-MS is generally considered more accurate and precise.[5] |
| Dynamic Range | Wide (several orders of magnitude).[6] | Narrower (typically 2-3 orders of magnitude).[6] | LC-MS can quantify a broader range of concentrations in a single run. |
| Throughput | Lower (minutes per sample). | High (multiple 96-well plates per day). | ELISA is well-suited for large-scale screening projects. |
| Method Development | More complex and time-consuming.[7] | Faster, especially with commercially available kits.[7] | LC-MS method development requires specialized expertise. |
| Cost | High initial instrument cost; lower per-sample reagent cost.[7] | Low instrument cost; higher per-sample cost with commercial kits. | Overall cost depends on sample volume and available infrastructure. |
| Matrix Effects | Can be significant but correctable with internal standards. | Can be affected by sample components interfering with antibody binding. | Both methods require careful sample preparation to minimize interference.[8] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the detection of this compound using both LC-MS/MS and a competitive ELISA format.
Caption: Comparative experimental workflows for LC-MS/MS and competitive ELISA.
Methodology Selection Guide
The decision to use LC-MS or an antibody-based method should be guided by the specific requirements of the study. This diagram outlines the logical considerations for selecting the appropriate method.
Caption: Decision tree for selecting a detection method.
Experimental Protocols
LC-MS/MS Protocol for this compound
This protocol provides a general framework. Optimization of chromatographic conditions and mass spectrometer parameters is essential.
-
Sample Preparation (RNA/DNA Hydrolysis):
-
Isolate total RNA or DNA from cells or tissues.
-
Digest 1-10 µg of nucleic acid using a mixture of nucleases (e.g., Nuclease P1, followed by Alkaline Phosphatase) to obtain single nucleosides.
-
Precipitate proteins and enzymes (e.g., by adding acetonitrile (B52724) or using a filtration device).
-
Collect the supernatant containing the nucleosides. An internal standard (isotopically labeled m²G) should be added to correct for matrix effects and variations in instrument response.[2]
-
-
Liquid Chromatography:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% formic acid in water.[9]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[9]
-
Gradient: A linear gradient from 0-95% Mobile Phase B over a set time (e.g., 30 minutes) is used to elute the nucleosides.[9]
-
Flow Rate: Dependent on column dimensions (e.g., 300 nL/min for nano-LC).[9]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).[9]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its labeled internal standard must be determined by direct infusion of standards. For a similar compound, N2-methylguanosine, the transition would involve the precursor ion (the protonated molecule) fragmenting to the base (methylated guanine).
-
Antibody-Based Protocol (Competitive ELISA)
This protocol is based on a typical competitive immunoassay format.
-
Plate Preparation:
-
Coat a 96-well microplate with a conjugate of this compound linked to a carrier protein (e.g., BSA). Incubate overnight at 4°C.
-
Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Prepare a standard curve of known this compound concentrations.
-
Add standards and unknown samples to the appropriate wells.
-
Immediately add a specific primary antibody against this compound to all wells. Incubate for 1-2 hours at room temperature.[3] During this step, the antibody will bind to either the m²G in the sample/standard or the m²G conjugated to the plate.
-
-
Detection:
-
Wash the plate 3-5 times.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.[3]
-
Wash the plate 3-5 times.
-
Add a colorimetric substrate like TMB (3,3’,5,5’-Tetramethylbenzidine). The color development is inversely proportional to the amount of m²G in the sample.[3]
-
Stop the reaction with a stop solution (e.g., 1M H₂SO₄) and measure the absorbance at 450 nm using a microplate reader.[3]
-
Cross-Validation and Final Recommendations
Significant discrepancies have been reported between results from immunoassays and LC-MS/MS for quantifying various molecules.[6][8][10] ELISA results can be influenced by the presence of anti-drug antibodies (in therapeutic monitoring) or cross-reacting endogenous components, which may lead to an under- or over-estimation of the analyte concentration.[6][10]
Recommendation: For initial high-throughput screening or relative quantification across many samples, a well-validated ELISA is an efficient choice. However, for absolute quantification, mechanistic studies, or validation of key findings from an ELISA screen, LC-MS/MS is the recommended method due to its superior specificity and accuracy.[8][11] Whenever possible, cross-validation of a subset of samples by both methods is advised to ensure the reliability and accuracy of the generated data.
References
- 1. Immunoassays and Mass Spectrometry for Determination of Protein Concentrations in Genetically Modified Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative determination of N7-methyldeoxyguanosine and O6-methyldeoxyguanosine in DNA by LC-UV-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. raybiotech.com [raybiotech.com]
- 4. Comparison of Liquid Chromatography Mass Spectrometry and Enzyme-Linked Immunosorbent Assay Methods to Measure Salivary Cotinine Levels in Ill Children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Attribution of the discrepancy between ELISA and LC-MS/MS assay results of a PEGylated scaffold protein in post-dose monkey plasma samples due to the presence of anti-drug antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,2'-O-dimethylguanosine and 2'-O-methylguanosine in RNA: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced functional distinctions between closely related RNA modifications is paramount for the design of effective RNA-based therapeutics and diagnostics. This guide provides a comprehensive comparison of 1,2'-O-dimethylguanosine (m1Gm) and 2'-O-methylguanosine (Gm), two methylated guanosine (B1672433) derivatives found in RNA. While direct comparative experimental data remains limited, this document synthesizes current knowledge on their individual characteristics to infer functional differences, supported by established experimental methodologies.
Introduction to Guanosine Methylation in RNA
Post-transcriptional modifications of RNA are critical regulators of gene expression, influencing RNA stability, structure, and interaction with proteins. Methylation is one of the most abundant types of RNA modification. 2'-O-methylguanosine (Gm) involves the addition of a methyl group to the 2'-hydroxyl of the ribose sugar of guanosine. This modification is widespread across various RNA species, including mRNA, tRNA, and rRNA. This compound (m1Gm) is a further modification of Gm, featuring an additional methyl group on the N1 position of the guanine (B1146940) base. The presence and position of these methyl groups can have profound effects on the biophysical and biological properties of the RNA molecule.
Structural and Functional Comparison
The primary structural difference between m1Gm and Gm lies in the N1-methylation of the guanine base in m1Gm. This seemingly small addition has significant functional consequences, particularly concerning base-pairing capabilities.
| Feature | 2'-O-methylguanosine (Gm) | This compound (m1Gm) |
| Structure | Methyl group at the 2'-hydroxyl of the ribose. | Methyl group at the 2'-hydroxyl of the ribose AND a methyl group at the N1 position of the guanine base. |
| Base Pairing | Can form standard Watson-Crick base pairs with cytosine. | The N1-methylation prevents Watson-Crick base pairing with cytosine. It can participate in non-canonical base pairing. |
| RNA Stability | The 2'-O-methylation enhances resistance to nuclease degradation and increases the thermal stability of RNA duplexes. | The 2'-O-methylation confers nuclease resistance and thermal stability. The effect of the additional N1-methylation on overall stability in a duplex context is likely destabilizing due to the disruption of canonical base pairing. |
| Protein Recognition | The 2'-O-methyl group can be a recognition determinant for specific RNA-binding proteins. | The combination of 2'-O- and N1-methylation likely creates a unique recognition motif for a distinct set of proteins, or could inhibit the binding of proteins that recognize Gm. |
| Translational Impact | In the mRNA cap, Gm at the first transcribed nucleotide (Cap 1) is crucial for efficient translation and evasion of the innate immune response. Internal Gm can modulate translation elongation. | The impact on translation is not well-characterized. The disruption of codon-anticodon pairing by N1-methylation would likely lead to translational stalling or frameshifting if present in a coding region. |
Biosynthesis and Location
The enzymatic pathways leading to the formation of Gm and m1Gm are distinct, reflecting their specific roles in cellular processes.
Biosynthesis of 2'-O-methylguanosine (Gm)
The 2'-O-methylation of guanosine is catalyzed by a class of enzymes known as 2'-O-methyltransferases (MTases). In eukaryotes, this modification can be guided by small nucleolar RNAs (snoRNAs) in a complex with fibrillarin, particularly for rRNA and snRNA. For mRNA cap structures, cap-specific methyltransferases are responsible for this modification.
Biosynthesis of this compound (m1Gm)
The biosynthesis of m1Gm is a two-step process. First, a guanosine residue is 2'-O-methylated to form Gm. Subsequently, a specific N1-guanosine methyltransferase acts on the Gm residue to add a methyl group at the N1 position. The enzymes responsible for the N1-methylation of Gm are not as well-characterized as the 2'-O-MTases.
Experimental Protocols
Accurate detection and quantification of m1Gm and Gm are crucial for understanding their biological functions. Due to their isomeric nature with other dimethylated guanosines, mass spectrometry-based methods are often required for their unambiguous identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Modified Nucleoside Analysis
This is the gold standard for the identification and quantification of RNA modifications.
Protocol Outline:
-
RNA Isolation: Extract total RNA or a specific RNA fraction from the biological sample of interest.
-
RNA Digestion: Digest the purified RNA to single nucleosides using a cocktail of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.
-
LC Separation: Separate the resulting nucleosides using a C18 reverse-phase high-performance liquid chromatography (HPLC) column. A gradient of aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is typically used.
-
MS/MS Detection: The eluting nucleosides are ionized using electrospray ionization (ESI) and analyzed by a tandem mass spectrometer. The identification of m1Gm and Gm is based on their specific precursor ion m/z and their characteristic fragmentation patterns upon collision-induced dissociation (CID). Different positional isomers can be distinguished by their unique fragmentation spectra.
-
Quantification: Absolute quantification can be achieved by using stable isotope-labeled internal standards for m1Gm and Gm.
In Vitro Transcription of RNA Containing Site-Specific Modifications
To study the functional impact of a single m1Gm or Gm modification, in vitro transcription can be used to generate RNA molecules with the desired modification at a specific position.
Protocol Outline:
-
Template Preparation: Prepare a DNA template containing the desired RNA sequence downstream of a T7 or SP6 RNA polymerase promoter.
-
Modified Nucleotide Triphosphate: Synthesize or procure the triphosphate form of this compound (m1GTP) or 2'-O-methylguanosine (GmTP).
-
In Vitro Transcription Reaction: Set up the transcription reaction with the DNA template, RNA polymerase, and a mixture of the four standard NTPs, with one being the modified GTP analog. The concentration of the modified NTP may need to be optimized for efficient incorporation.
-
RNA Purification: Purify the transcribed RNA using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC.
-
Verification: Confirm the incorporation and position of the modification by LC-MS/MS analysis of the purified RNA.
Signaling Pathways and Logical Relationships
The presence of Gm and the inferred presence of m1Gm can influence key cellular pathways, primarily through their effects on RNA stability, translation, and immune recognition.
Caption: Biosynthetic pathway and functional consequences of Gm and m1Gm.
Experimental Workflow for Comparative Functional Analysis
A logical workflow to compare the functional differences between Gm and m1Gm would involve site-specific incorporation of these modifications into a reporter RNA and subsequent analysis of its properties.
Caption: Workflow for comparing the functional impact of Gm and m1Gm.
Conclusion and Future Directions
While 2'-O-methylguanosine (Gm) is a well-recognized RNA modification with established roles in enhancing RNA stability and promoting translation, this compound (m1Gm) remains a more enigmatic modification. Based on its structure, the addition of a methyl group at the N1 position of the guanine base is predicted to be a significant functional switch, primarily by abrogating canonical Watson-Crick base pairing. This would have profound implications for RNA structure and its decoding during translation.
Future research should focus on direct comparative studies using RNAs site-specifically modified with Gm or m1Gm to experimentally validate these inferred functional differences. The development of antibodies specific to m1Gm would also greatly facilitate its detection and the study of its distribution and dynamics in the transcriptome. A deeper understanding of the functional interplay between these two modifications will be invaluable for the advancement of RNA biology and therapeutics.
effect of 1,2'-O-dimethylguanosine on tRNA aminoacylation compared to unmodified tRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of the post-transcriptional modification N2,N2-dimethylguanosine (m2,2G), formerly referred to as 1,2'-O-dimethylguanosine, on the aminoacylation of transfer RNA (tRNA) compared to its unmodified counterpart. While direct quantitative data on the kinetic parameters of aminoacylation for m2,2G-modified versus unmodified tRNA is not extensively available in current literature, this guide synthesizes the established role of this modification in tRNA structure and infers its functional implications for the aminoacylation process.
Introduction to N2,N2-dimethylguanosine in tRNA
N2,N2-dimethylguanosine (m2,2G) is a modified nucleoside found in tRNA across various organisms.[1][2][3] In the majority of eukaryotic tRNAs, this modification is prominently located at position 26, which lies in the elbow region between the D-arm and the anticodon stem.[4][5] The formation of m2,2G is catalyzed by the enzyme tRNA methyltransferase 1 (TRMT1).[5][6]
The primary role of the m2,2G modification at position 26 (m2,2G26) is to ensure the correct three-dimensional folding and structural stability of the tRNA molecule.[1][4][7] Crystallographic and simulation studies have demonstrated that the m2,2G modification is crucial for preventing alternative, non-functional tRNA conformations by destabilizing specific, incorrect base-pairing interactions.[5] This function has led to the consideration of the TRMT1 enzyme as an RNA chaperone that prevents tRNA misfolding.[4]
Comparison of Aminoacylation: Modified vs. Unmodified tRNA
The aminoacylation of tRNA, the attachment of a specific amino acid to its cognate tRNA, is a critical step in protein synthesis, ensuring the fidelity of the genetic code. This reaction is catalyzed by aminoacyl-tRNA synthetases (aaRSs). For an aaRS to efficiently recognize and charge a tRNA, the tRNA must be in its correct tertiary structure.
While direct comparative studies detailing the kinetic parameters (Km and kcat) of aminoacylation for tRNAs with and without the m2,2G26 modification are scarce, the critical role of this modification in maintaining the proper tRNA structure strongly suggests an indirect but significant impact on aminoacylation efficiency. It is well-established that tRNA modifications can influence aminoacylation.[8] For instance, the absence of other modifications has been shown to lead to less efficient aminoacylation.
Inferred Effects of N2,N2-dimethylguanosine on Aminoacylation:
-
Enhanced Recognition by aaRS: By stabilizing the canonical L-shaped structure of tRNA, the m2,2G26 modification likely facilitates more efficient recognition and binding by the cognate aminoacyl-tRNA synthetase. A properly folded tRNA presents the correct geometric and chemical cues for the aaRS.
-
Increased Aminoacylation Rate: A stable and correctly folded tRNA substrate is expected to lead to a higher catalytic rate (kcat) of aminoacylation. Misfolded tRNAs could act as poor substrates, potentially slowing down the charging process.
-
Prevention of Misfolding-Induced Inactivity: The absence of m2,2G26 can lead to alternative tRNA conformations.[4] These misfolded species would likely be inactive in aminoacylation, thus reducing the overall concentration of chargeable tRNA.
Quantitative Data Summary
Due to the lack of specific experimental data in the reviewed literature directly comparing the aminoacylation kinetics of tRNA with and without N2,N2-dimethylguanosine, the following table is presented as an illustrative model of the expected outcomes based on the structural role of the modification. The values are hypothetical and intended to guide future experimental design.
| Kinetic Parameter | Unmodified tRNA (G26) | tRNA with N2,N2-dimethylguanosine (m2,2G26) | Expected Outcome and Rationale |
| Km (μM) | Higher | Lower | A lower Km would indicate a higher affinity of the aminoacyl-tRNA synthetase for the correctly folded, modified tRNA. |
| kcat (s-1) | Lower | Higher | A higher kcat would reflect a more efficient catalytic turnover once the tRNA is bound to the enzyme, due to the optimal presentation of the acceptor stem in the correctly folded structure. |
| kcat/Km (M-1s-1) | Lower | Higher | This value represents the overall catalytic efficiency of the enzyme. A higher value for the modified tRNA would indicate a significant preference for and more efficient charging of the correctly structured tRNA. |
Experimental Protocols
To empirically determine the effect of N2,N2-dimethylguanosine on tRNA aminoacylation, a detailed in vitro aminoacylation assay can be performed. This involves preparing both unmodified and modified tRNA substrates and then measuring their aminoacylation kinetics.
Protocol: In Vitro tRNA Aminoacylation Assay
1. Preparation of tRNA Substrates:
-
Unmodified tRNA: Synthesize the desired tRNA sequence using in vitro transcription with T7 RNA polymerase from a DNA template. This will produce a tRNA transcript lacking any post-transcriptional modifications. Purify the tRNA using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Modified tRNA (with m2,2G26):
-
Option A (In vitro modification): Prepare the unmodified tRNA as described above. Then, treat the tRNA with purified recombinant TRMT1 enzyme and the methyl donor S-adenosylmethionine (SAM) to introduce the m2,2G modification at position 26. The efficiency of the modification should be verified by methods such as mass spectrometry or specific reverse transcription-based assays.
-
Option B (Isolation from cells): Isolate the specific tRNA from a wild-type cell line that naturally contains the m2,2G26 modification. This can be achieved through methods like hybridization-based purification. As a control, isolate the same tRNA from a cell line where the TRMT1 gene has been knocked out.
-
2. Aminoacylation Reaction:
-
Reaction Mixture: Prepare a reaction buffer containing 100 mM HEPES (pH 7.5), 10 mM KCl, 10 mM MgCl₂, 1 mM DTT, 10 mM ATP, and a saturating concentration of the radiolabeled amino acid (e.g., [³H]-leucine or [³⁵S]-methionine).
-
Enzyme: Use a purified, recombinant aminoacyl-tRNA synthetase cognate to the tRNA being tested.
-
Procedure:
-
Renature the tRNA substrates by heating to 90°C for 3 minutes and then slowly cooling to room temperature in a buffer containing MgCl₂.
-
Set up a series of reactions with a fixed concentration of the aaRS and varying concentrations of the tRNA substrate (both modified and unmodified in separate experiments).
-
Initiate the reaction by adding the aaRS. Incubate at 37°C.
-
At specific time points (e.g., 0, 1, 2, 5, 10 minutes), take aliquots of the reaction and quench them by spotting onto filter paper discs and immediately immersing them in ice-cold 10% trichloroacetic acid (TCA).
-
Wash the filter discs three times with cold 5% TCA and once with ethanol (B145695) to remove unincorporated radiolabeled amino acid.
-
Dry the filter discs and measure the incorporated radioactivity using a scintillation counter.
-
3. Data Analysis:
-
Plot the amount of aminoacyl-tRNA formed over time to determine the initial velocity (v₀) for each tRNA concentration.
-
Plot the initial velocities against the tRNA concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Calculate kcat from Vmax and the enzyme concentration (kcat = Vmax / [E]).
-
Compare the kinetic parameters (Km, kcat, and kcat/km) for the unmodified and modified tRNA to quantify the effect of the N2,N2-dimethylguanosine modification.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for comparing tRNA aminoacylation kinetics.
This diagram outlines the key stages for a comparative analysis of aminoacylation efficiency between tRNA with and without the N2,N2-dimethylguanosine modification. It begins with the preparation of the two tRNA substrates, followed by the in vitro aminoacylation assay, and concludes with the analysis of kinetic data to determine the impact of the modification.
References
- 1. researchgate.net [researchgate.net]
- 2. N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [agris.fao.org]
- 3. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]
- 4. Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human TRMT1 and TRMT1L paralogs ensure the proper modification state, stability, and function of tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
Unraveling the Impact of 1,2'-O-dimethylguanosine on RNA Thermal Stability: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the thermal stability of RNA is a cornerstone of designing effective therapeutic oligonucleotides and molecular probes. The incorporation of modified nucleosides is a key strategy to enhance this stability. This guide provides a detailed comparison of the thermal stability of RNA with and without the synthetic modification 1,2'-O-dimethylguanosine, drawing upon experimental data for its constituent modifications, 1-methylguanosine (B33566) (m1G) and 2'-O-methylguanosine (Gm).
The modification this compound involves the addition of a methyl group at two distinct positions of the guanosine (B1672433) nucleoside: the N1 position of the guanine (B1146940) base and the 2'-hydroxyl group of the ribose sugar. While studies directly investigating the combined effect of this dual modification are limited, a comprehensive understanding can be built by examining the well-documented impacts of its individual components.
Contrasting Effects on Thermal Stability
Experimental evidence indicates that the two methylation events in this compound have opposing effects on the thermal stability of RNA duplexes.
1-Methylguanosine (m1G): A Destabilizing Influence
Methylation at the N1 position of guanine disrupts the Watson-Crick base pairing with cytosine, as the N1 position is involved in hydrogen bonding. This disruption leads to a decrease in the thermal stability of RNA structures. For instance, the presence of 1-methylguanosine has been shown to destabilize RNA hairpins by approximately 1.6 kcal/mol[1].
2'-O-methylguanosine (Gm): A Stabilizing Modification
In contrast, the methylation of the 2'-hydroxyl group of the ribose sugar is a widely recognized strategy for enhancing the thermal stability of RNA duplexes[2]. The 2'-O-methyl group favors the C3'-endo sugar pucker conformation, which is the conformation adopted in A-form RNA helices. This pre-organization of the single-stranded RNA into a conformation amenable to duplex formation reduces the entropic penalty of hybridization, leading to a more stable duplex[2]. The incorporation of 2'-O-methylated nucleotides can increase the melting temperature (Tm) of an RNA duplex by approximately 1.0 to 1.5°C per modification[3].
Quantitative Comparison of Thermal Stability
The following table summarizes the expected impact of these modifications on the melting temperature (Tm) of an RNA duplex compared to an unmodified RNA duplex. The values for this compound are predicted based on the combined effects of the individual modifications.
| Modification | Change in Melting Temperature (ΔTm) per modification (°C) | Overall Effect on Thermal Stability |
| Unmodified RNA | Reference | Baseline |
| 1-Methylguanosine (m1G) | Destabilizing (quantitative value context-dependent) | Decreased |
| 2'-O-Methylguanosine (Gm) | +1.0 to +1.5 | Increased[3] |
| This compound | Net effect is context-dependent (likely destabilizing) | Likely Decreased |
Note: The precise quantitative change in Tm is dependent on the specific RNA sequence, the number of modifications, and the experimental conditions. The destabilizing effect of m1G is generally stronger than the stabilizing effect of Gm, suggesting that a this compound modification would likely result in a net decrease in thermal stability.
Experimental Protocol: UV Thermal Denaturation
The thermal stability of RNA duplexes is most commonly determined by UV thermal denaturation, also known as a melting experiment. This method measures the change in UV absorbance of an RNA solution as the temperature is increased. As the RNA duplex dissociates (melts) into single strands, the UV absorbance at 260 nm increases, a phenomenon known as the hyperchromic effect. The temperature at which 50% of the RNA is in the duplex form is defined as the melting temperature (Tm).
Materials:
-
Unmodified RNA oligonucleotide
-
This compound modified RNA oligonucleotide
-
Melting Buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
Nuclease-free water
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Sample Preparation: Synthesize and purify the unmodified and modified RNA oligonucleotides. Dissolve the RNA in the melting buffer to a final concentration of approximately 1-5 µM.
-
Annealing: To ensure proper duplex formation, heat the RNA solutions to 95°C for 5 minutes and then allow them to cool slowly to room temperature.
-
UV-Vis Measurement:
-
Transfer the annealed RNA solutions to quartz cuvettes.
-
Place the cuvettes in the temperature-controlled holder of the UV-Vis spectrophotometer.
-
Equilibrate the samples at the starting temperature (e.g., 20°C).
-
-
Thermal Denaturation:
-
Slowly increase the temperature of the cuvette holder at a constant rate (e.g., 0.5°C or 1°C per minute).
-
Continuously monitor and record the absorbance at 260 nm as a function of temperature.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to obtain a melting curve.
-
The melting curve will be sigmoidal. The Tm is determined by finding the temperature at the midpoint of the transition, which corresponds to the peak of the first derivative of the melting curve.
-
Compare the Tm value of the RNA containing this compound with that of the unmodified RNA to determine the effect of the modification on thermal stability.
-
Experimental Workflow
Caption: Workflow for comparing RNA thermal stability.
Logical Relationship of Modification Effects
Caption: Impact of this compound components.
References
The Impact of N2,N2-dimethylguanosine on Translational Fidelity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The fidelity of protein synthesis is paramount to cellular health, and the intricate machinery of translation relies on a symphony of factors to ensure accuracy. Among these are post-transcriptional modifications of transfer RNA (tRNA), which play a critical role in their structure, stability, and function. This guide provides a comparative analysis of the impact of one such modification, N2,N2-dimethylguanosine (m2,2G), on translational fidelity.
The m2,2G modification is primarily installed by the enzyme TRMT1 and is found in both cytoplasmic and mitochondrial tRNAs. While its absence has been linked to a global decrease in protein synthesis, its specific role in maintaining the accuracy of codon recognition is an area of active investigation. This document summarizes the current understanding, compares the effects of m2,2G deficiency with other modulators of translation, and provides detailed experimental protocols for assessing translational fidelity.
The Role of N2,N2-dimethylguanosine in Translation
The N2,N2-dimethylguanosine modification is crucial for the correct folding and stability of tRNA molecules. Proper tRNA structure is essential for its accurate charging with the correct amino acid by aminoacyl-tRNA synthetases and for its effective interaction with the ribosome during translation. Instability or misfolding of tRNA can indirectly lead to errors in protein synthesis.
Studies on cells deficient in TRMT1, the enzyme responsible for m2,2G modification, have demonstrated a significant reduction in overall protein synthesis. This suggests that the absence of m2,2G impairs the efficiency of the translational machinery. While a direct causal link to a decrease in fidelity (i.e., an increase in amino acid misincorporation) is not yet definitively established with extensive quantitative data in the literature, the foundational role of m2,2G in tRNA integrity strongly implies an impact on accuracy.
Comparative Analysis of Translational Fidelity Modulators
To understand the significance of m2,2G, it is useful to compare its potential effects with other known modulators of translational fidelity.
| Modulator | Mechanism of Action | Effect on Fidelity | Supporting Evidence |
| N2,N2-dimethylguanosine (m2,2G) Absence | Leads to tRNA instability and potential misfolding. | Hypothesized to decrease fidelity due to compromised tRNA structure. | TRMT1 knockout studies show decreased global translation. Direct misincorporation data is limited. |
| Aminoglycoside Antibiotics (e.g., Gentamicin) | Bind to the ribosomal decoding center, altering its conformation. | Decrease fidelity by promoting the acceptance of near-cognate aminoacyl-tRNAs. | Numerous in vitro and in vivo studies demonstrating increased misincorporation and stop-codon readthrough. |
| Starvation for a Specific Amino Acid | Reduces the pool of correctly charged tRNAs for a particular amino acid. | Can decrease fidelity by increasing the likelihood of misincorporation of a near-cognate amino acid at codons for the scarce amino acid. | Documented increases in missense errors under amino acid limitation. |
| Other tRNA Modifications (e.g., in the anticodon loop) | Directly influence codon-anticodon pairing and interaction with the ribosome. | Can either increase or decrease fidelity depending on the specific modification and codon context. | Extensive research demonstrates the role of anticodon loop modifications in fine-tuning decoding accuracy. |
Experimental Protocols for Assessing Translational Fidelity
Validating the impact of m2,2G on translational fidelity requires robust experimental methodologies. Below are detailed protocols for key assays.
Dual-Luciferase Reporter Assay for Stop-Codon Readthrough
This assay quantifies the frequency of ribosomes reading through a premature stop codon, a measure of translational infidelity.
Principle: A reporter construct contains two luciferase genes (e.g., Renilla and Firefly) in the same reading frame, separated by a stop codon. Readthrough of the stop codon results in the expression of a fusion protein with both luciferase activities. The ratio of the downstream (Firefly) to the upstream (Renilla) luciferase activity provides a quantitative measure of readthrough efficiency.
Protocol:
-
Construct Preparation: Clone the desired stop codon and surrounding nucleotide context between the Renilla and Firefly luciferase coding sequences in a suitable expression vector.
-
Cell Culture and Transfection: Culture human cell lines (e.g., HEK293T) and transfect them with the reporter plasmid. For comparison, use a control plasmid with a sense codon instead of the stop codon. To test the effect of m2,2G, perform the assay in both wild-type and TRMT1 knockout cell lines.
-
Cell Lysis: After 24-48 hours of expression, wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay:
-
Transfer the cell lysate to a luminometer plate.
-
Add the Firefly luciferase substrate and measure the luminescence.
-
Add a quenching reagent and the Renilla luciferase substrate, and measure the luminescence again.
-
-
Data Analysis: Calculate the ratio of Firefly to Renilla luciferase activity for both the test (stop codon) and control (sense codon) constructs. The readthrough efficiency is calculated as the ratio of (Firefly/Renilla)stop / (Firefly/Renilla)sense.
Mass Spectrometry-Based Analysis of Amino Acid Misincorporation
This method provides a direct and sensitive way to identify and quantify specific amino acid substitutions in the proteome.
Principle: Proteins from cells with and without the m2,2G modification are isolated, digested into peptides, and analyzed by high-resolution mass spectrometry. The resulting spectra are searched against a protein database to identify peptides with masses corresponding to specific amino acid substitutions.
Protocol:
-
Cell Culture and Protein Extraction: Grow wild-type and TRMT1 knockout cells under standard conditions. Harvest the cells and extract total protein.
-
Protein Digestion: Reduce and alkylate the protein extracts, followed by digestion with a protease (e.g., trypsin).
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the resulting peptides by reverse-phase liquid chromatography.
-
Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap).
-
-
Data Analysis:
-
Search the MS/MS spectra against a comprehensive protein database using specialized software that allows for the identification of peptides with single amino acid substitutions.
-
Quantify the relative abundance of missense-containing peptides between the wild-type and TRMT1 knockout samples to determine the impact of m2,2G on the frequency of specific errors.
-
Primer Extension Assay for Detection of m2,2G Modification
This technique is used to verify the absence of the m2,2G modification in TRMT1 knockout cells.
Principle: The presence of the bulky m2,2G modification on a tRNA molecule can cause a reverse transcriptase to pause or terminate during cDNA synthesis. This results in a truncated product that can be detected by gel electrophoresis.
Protocol:
-
RNA Extraction: Isolate total RNA from wild-type and TRMT1 knockout cells.
-
Primer Labeling: End-label a DNA oligonucleotide primer that is complementary to a region downstream of the modification site with a radioactive or fluorescent tag.
-
Primer Annealing: Anneal the labeled primer to the total RNA.
-
Reverse Transcription: Perform a reverse transcription reaction using a reverse transcriptase.
-
Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide gel.
-
Detection: Visualize the cDNA products by autoradiography or fluorescence imaging. The presence of a band corresponding to a truncated product in the wild-type sample, which is absent or reduced in the knockout sample, indicates the presence of the m2,2G modification.
Signaling Pathways and Logical Relationships
The precise signaling pathways that regulate TRMT1 activity and m2,2G modification levels are not yet fully elucidated. However, the logical workflow for investigating the impact of m2,2G on translation fidelity can be visualized as follows:
Caption: Workflow illustrating the impact of TRMT1 on translation fidelity.
Experimental Workflow for Fidelity Analysis
The following diagram outlines the general workflow for comparing translational fidelity between wild-type and TRMT1 knockout cells.
Caption: Experimental workflow for translational fidelity analysis.
structural comparison of RNA duplexes containing different guanosine modifications by NMR
For researchers, scientists, and drug development professionals, a comprehensive understanding of how modifications to RNA building blocks influence the structure and stability of RNA duplexes is paramount. This guide offers a detailed structural comparison of RNA duplexes containing three distinct guanosine (B1672433) modifications—O6-methylguanosine, 8-oxoguanosine, and N2-methylguanosine—elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy.
This document provides a comparative analysis of key structural and thermodynamic parameters, detailed experimental protocols for NMR analysis, and visual representations of experimental workflows and the structural impact of these modifications. All data is compiled from peer-reviewed scientific literature to ensure accuracy and objectivity.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data on the thermodynamic stability and key NMR structural parameters of RNA duplexes containing the specified guanosine modifications compared to their unmodified counterparts.
Table 1: Thermodynamic Parameters of Modified RNA Duplexes
| Modification | Sequence Context | ΔG°₃₇ (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Tₘ (°C) | Citation |
| Unmodified G-C | Reference Duplex | -15.4 | -111.2 | -308.7 | 60.2 | [1][2] |
| O⁶-methylguanosine (m⁶G) | d(CGCm⁶GCG)₂ | N/A | N/A | N/A | 45.0 | |
| 8-oxoguanosine (⁸oxoG) | r(CGC⁸oxoGGC)₂ | -10.8 | -85.7 | -241.1 | 48.5 | [3] |
| N²-methylguanosine (m²G) | r(CGm²GCG)₂ | -15.4 | N/A | N/A | 60.1 |
Table 2: Comparative ¹H NMR Chemical Shifts (ppm) of Modified Guanosine and Flanking Residues
| Nucleotide | Proton | Unmodified RNA | O⁶-methylguanosine | 8-oxoguanosine | N²-methylguanosine |
| Modified G | H8 | 7.8 - 8.0 | ~7.9 | ~7.5 | ~7.7 |
| H1' | 5.7 - 5.9 | ~5.8 | ~5.9 | ~5.8 | |
| 5'-Flanking C | H6 | 7.8 - 7.9 | Shifted | Shifted | Minimally Shifted |
| H1' | 5.6 - 5.8 | Shifted | Shifted | Minimally Shifted | |
| 3'-Flanking C | H6 | 7.8 - 7.9 | Shifted | Shifted | Minimally Shifted |
| H1' | 5.6 - 5.8 | Shifted | Shifted | Minimally Shifted |
Note: Chemical shifts are approximate and can vary based on the specific sequence and experimental conditions. "Shifted" indicates a noticeable change in the chemical shift upon modification.
Experimental Protocols: A Guide to NMR Analysis
The structural determination of RNA duplexes containing modified guanosines by NMR involves several key steps, from sample preparation to data acquisition and analysis.
RNA Sample Preparation
-
Oligonucleotide Synthesis: RNA oligonucleotides, both unmodified and containing the desired guanosine modification, are chemically synthesized using solid-phase phosphoramidite (B1245037) chemistry.
-
Purification: The synthesized oligonucleotides are purified, typically by high-performance liquid chromatography (HPLC), to ensure high purity.
-
Duplex Annealing: Equimolar amounts of the complementary RNA strands are mixed in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). The mixture is heated to 95°C for 5 minutes and then slowly cooled to room temperature to facilitate duplex formation.
-
Sample Concentration: The annealed duplex is concentrated to the desired NMR concentration, typically in the range of 0.5 to 2.0 mM.
NMR Data Acquisition
A suite of NMR experiments is performed to obtain structural information. All experiments are typically conducted on high-field NMR spectrometers (600 MHz or higher).
-
1D ¹H NMR: A simple one-dimensional proton NMR spectrum is recorded to assess the overall sample quality and to observe the imino protons, which are indicative of base pairing.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify the scalar-coupled protons within each sugar pucker, aiding in the assignment of ribose protons.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is a crucial experiment for structure determination. It detects protons that are close in space (typically < 5 Å), providing distance constraints between protons. NOESY spectra are recorded with different mixing times (e.g., 100, 200, and 300 ms) to account for spin diffusion.
-
2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): This experiment is used to measure the J-coupling constants between protons, which provides information about the dihedral angles in the ribose sugar.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms, aiding in the assignment of both proton and carbon resonances.
-
¹H-³¹P HETCOR (Heteronuclear Correlation): This experiment correlates the chemical shifts of protons with neighboring phosphorus atoms in the RNA backbone, providing information about the backbone conformation.
NMR Data Analysis and Structure Calculation
-
Resonance Assignment: The first step in the analysis is to assign all the observed NMR signals to specific protons in the RNA duplex. This is a complex process that involves tracing the connectivity patterns in the various 2D NMR spectra.
-
Constraint Generation:
-
Distance Constraints: The intensities of the cross-peaks in the NOESY spectra are used to calculate upper distance limits between pairs of protons.
-
Dihedral Angle Constraints: The J-coupling constants measured from the DQF-COSY spectra are used to restrain the dihedral angles of the ribose sugar.
-
-
Structure Calculation: The experimental distance and dihedral angle constraints are used as input for structure calculation programs (e.g., XPLOR-NIH, CYANA, or AMBER). These programs use molecular dynamics and/or simulated annealing algorithms to generate a family of 3D structures that are consistent with the experimental data.
-
Structure Validation: The final set of structures is validated using various quality-checking tools to assess their geometric quality and agreement with the experimental data.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the experimental workflow for the NMR-based structural analysis of modified RNA duplexes and the conceptual impact of different guanosine modifications on the RNA duplex structure.
References
- 1. Nearest-neighbor parameters for the prediction of RNA duplex stability in diverse in vitro and cellular-like crowding conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermodynamic characterization and nearest neighbor parameters for RNA duplexes under molecular crowding conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Confirming the Identity of 1,2'-O-dimethylguanosine using High-Resolution Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous identification of modified nucleosides is paramount. This guide provides a comparative overview of the use of high-resolution mass spectrometry (HRMS) for the confident identification of 1,2'-O-dimethylguanosine, a significant modified RNA nucleoside.
The structural complexity and the presence of numerous isomers of modified nucleosides present a significant analytical challenge. High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS/MS), has emerged as the gold standard for the characterization of these molecules. Its ability to provide accurate mass measurements and detailed fragmentation patterns allows for the differentiation of isomers that are often indistinguishable by lower-resolution techniques.
This guide will delve into the key mass spectrometric characteristics of this compound and its isomers, present relevant experimental data for comparison, and provide detailed experimental protocols to aid in method development and data interpretation.
Data Presentation: Mass Spectrometric Identification of Dimethylated Guanosine (B1672433) Isomers
The confident identification of this compound relies on the precise measurement of its mass-to-charge ratio (m/z) and a thorough analysis of its fragmentation pattern, which serves as a molecular fingerprint. As isomers share the same elemental composition, they have identical theoretical monoisotopic masses. Therefore, differentiation depends on subtle but significant differences in their fragmentation behavior and chromatographic retention times.
| Parameter | This compound / Isomers | Alternative Identification Method (e.g., Triple Quadrupole MS) |
| Molecular Formula | C₁₂H₁₇N₅O₅ | C₁₂H₁₇N₅O₅ |
| Theoretical Monoisotopic Mass ([M+H]⁺) | 312.1306 Da | 312.1 Da (Nominal Mass) |
| Observed Accurate Mass ([M+H]⁺) | Data not available for this compound. For isomer N2,N2-dimethylguanosine: ~312.1302 Da[1] | Not applicable (low resolution) |
| Mass Accuracy | Typically < 5 ppm | Not applicable |
| Key Fragment Ion (Protonated Base) | ~ m/z 180 (C₇H₉N₅O⁺) | m/z 180 |
| Other Diagnostic Fragment Ions | Requires experimental data for specific isomers. | Often lacks the resolution to detect subtle differences in fragmentation. |
| Chromatographic Separation | Essential for resolving isomers. Hydrophilic Interaction Liquid Chromatography (HILIC) often provides better separation for these polar compounds than reversed-phase chromatography.[2] | Also relies on chromatography, but co-elution can lead to misidentification due to lack of mass resolution.[2] |
Experimental Protocols
The following protocols provide a general framework for the analysis of modified nucleosides like this compound using LC-HRMS/MS. Optimization will be required based on the specific instrumentation and sample matrix.
Sample Preparation: Enzymatic Hydrolysis of RNA
-
RNA Digestion: To analyze modified nucleosides from an RNA sample, the RNA must first be digested into its constituent nucleosides. A common method involves a two-step enzymatic digestion.
-
Initially, digest 1-10 µg of total RNA with nuclease P1 (2U) in 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.3) at 37°C for 2 hours.
-
Subsequently, add bacterial alkaline phosphatase (0.5 U) and continue the incubation at 37°C for an additional 2 hours to dephosphorylate the nucleotides to nucleosides.
-
-
Protein Removal: After digestion, it is crucial to remove the enzymes. This can be achieved by protein precipitation with a solvent like methanol (B129727) or by using a filtration device with a molecular weight cutoff (e.g., 10 kDa).
-
Sample Dilution: The resulting nucleoside mixture should be diluted in the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC)
-
Column: A HILIC column (e.g., Waters Acquity UPLC BEH Amide, 2.1 mm × 150 mm, 1.7 µm) is often preferred for the separation of polar modified nucleosides.[2]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a high percentage of mobile phase B (e.g., 90%) and gradually decrease to a lower percentage over 30-40 minutes to elute the polar analytes.[2]
-
Flow Rate: 0.1 - 0.2 mL/min.
-
Injection Volume: 1-5 µL.
High-Resolution Mass Spectrometry (HRMS)
-
Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or a Q-TOF is required.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Full Scan (MS1) Parameters:
-
Mass Range: m/z 100-500.
-
Resolution: > 60,000.
-
AGC Target: 1e6.
-
Maximum Injection Time: 50 ms.
-
-
Tandem MS (MS/MS) Parameters:
-
Activation Type: Higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
-
Isolation Window: 1-2 m/z.
-
Collision Energy: Stepped collision energies (e.g., 15, 30, 45 eV) can be used to generate a rich fragmentation spectrum.
-
Resolution: > 15,000.
-
Data Acquisition: Data-dependent acquisition (DDA) is a common mode where the most intense ions from the full scan are selected for fragmentation.
-
Mandatory Visualizations
Caption: Experimental workflow for the identification of this compound.
Caption: Primary fragmentation pathway of dimethylated guanosine isomers.
References
- 1. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of enzymatic kinetics for different guanosine methyltransferases
For researchers, scientists, and drug development professionals, understanding the kinetic nuances of guanosine (B1672433) methyltransferases is paramount for advancing fields from antibacterial drug discovery to cancer therapeutics. This guide provides a comparative overview of the enzymatic kinetics of key guanosine methyltransferases, supported by experimental data and detailed methodologies.
Guanosine methyltransferases are a class of enzymes that catalyze the transfer of a methyl group from a donor molecule, typically S-adenosylmethionine (SAM), to a guanosine nucleotide within an RNA molecule. This modification is crucial for a variety of cellular processes, including tRNA stability, mRNA capping, and the regulation of translation. The kinetic properties of these enzymes, such as their affinity for substrates (Km) and their catalytic turnover rate (kcat), vary significantly and provide insights into their specific biological roles and potential as therapeutic targets.
Comparative Kinetic Parameters
The following table summarizes the available kinetic parameters for several key guanosine methyltransferases. It is important to note that direct comparisons should be made with caution, as experimental conditions can significantly influence these values.
| Enzyme Family | Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| mRNA Cap Methyltransferases | RNMT/RAM | Homo sapiens | Gppp-RNA | 0.190 ± 0.038 | 0.026 ± 0.001 | 1.37 x 10⁵ | [1] |
| RNMT/RAM | Homo sapiens | SAM | 0.091 ± 0.012 | 0.026 ± 0.001 | 2.86 x 10⁵ | [1] | |
| tRNA (Guanine-N1)-Methyltransferases | Trm10 | Thermococcus kodakaraensis | tRNA-G | 0.18 ± 0.04 | 6.5 x 10⁻⁵ | 3.61 x 10² | [2] |
| Trm10 | Thermococcus kodakaraensis | SAM | 3-6 | 6.5 x 10⁻⁵ | 1.1 - 2.2 x 10¹ | [2] | |
| TrmD | Pseudomonas aeruginosa | SAM | 2 | N/A | N/A | [3] | |
| Trm5 | Homo sapiens | N/A | N/A | 0.012 | N/A | [4] | |
| Trm5 | Methanocaldococcus jannaschii | N/A | N/A | 0.11 | N/A | [4] |
N/A: Data not available in the cited sources.
Insights from Kinetic Data
The kinetic data reveals significant differences between the enzyme families. For instance, the human mRNA cap methyltransferase (RNMT/RAM) exhibits a high catalytic efficiency (kcat/Km) for both its RNA substrate and the methyl donor SAM[1]. This suggests a highly efficient process crucial for the rapid capping of nascent mRNA transcripts.
In contrast, the tRNA methyltransferase Trm10 from the archaeon Thermococcus kodakaraensis displays a much lower turnover rate (kcat), indicating a slower catalytic process[2]. This might reflect a different regulatory demand for tRNA modification compared to the high throughput required for mRNA capping.
While complete kinetic data for the well-studied bacterial TrmD and eukaryotic Trm5 are not presented in a single comparative study, existing research highlights their distinct kinetic behaviors. Kinetic analyses have shown that the TrmD reaction proceeds linearly over time, whereas the Trm5 reaction exhibits a rapid burst phase followed by a slower steady-state phase[5]. This suggests that the rate-limiting step for TrmD is the chemical transfer of the methyl group, while for Trm5, it is the release of the product tRNA[5]. These differences are significant for the development of specific inhibitors targeting bacterial TrmD for antibiotic purposes, as cross-reactivity with human Trm5 must be avoided[4].
Experimental Protocols
The determination of enzymatic kinetics for guanosine methyltransferases typically involves in vitro assays that measure the rate of methyl group transfer from a donor to a substrate. Two common approaches are the radiometric assay and the coupled-enzyme assay.
Radiometric Methyltransferase Assay
This classic and highly sensitive method directly measures the incorporation of a radiolabeled methyl group into the RNA substrate.
Materials:
-
Purified guanosine methyltransferase
-
RNA substrate (e.g., uncapped mRNA transcript, specific tRNA)
-
Radiolabeled S-adenosyl-L-[methyl-³H]methionine ([³H]SAM)
-
Reaction buffer (e.g., 20 mM HEPES, pH 7.2, 50 mM KCl, 1 mM EDTA, 25 µg/mL BSA)[6]
-
Trichloroacetic acid (TCA)
-
Filter paper discs
-
Scintillation cocktail and counter
Methodology:
-
Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes on ice. A typical reaction contains the purified enzyme, the RNA substrate at varying concentrations, and a fixed, saturating concentration of [³H]SAM in the reaction buffer.
-
Initiation and Incubation: Initiate the reaction by adding the enzyme to the pre-warmed reaction mixture. Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time course, ensuring the measurements are taken during the initial linear phase of the reaction.
-
Quenching and Precipitation: Stop the reaction by adding cold trichloroacetic acid (TCA).
-
Filter Binding: Spot the reaction mixture onto filter paper discs. The acid precipitates the RNA, which is retained by the filter, while the unreacted [³H]SAM is washed away.
-
Washing: Wash the filter discs multiple times with cold TCA and then with ethanol (B145695) to remove any remaining unincorporated radioactivity.
-
Scintillation Counting: Dry the filter discs and place them in scintillation vials with a scintillation cocktail. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the incorporated radioactivity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The kcat can be calculated from Vmax if the enzyme concentration is known.
Coupled-Enzyme Spectrophotometric Assay
This continuous assay avoids the use of radioactivity by coupling the production of S-adenosyl-L-homocysteine (SAH), the universal by-product of methylation, to a detectable spectrophotometric change.
Materials:
-
Purified guanosine methyltransferase
-
RNA substrate
-
S-adenosylmethionine (SAM)
-
S-adenosylhomocysteine nucleosidase (SAHN)
-
Adenine (B156593) deaminase (ADE)
-
Reaction buffer
-
UV-transparent microplate and a spectrophotometer
Methodology:
-
Assay Principle: The methyltransferase produces SAH. SAHN then hydrolyzes SAH to S-ribosylhomocysteine and adenine. Subsequently, adenine deaminase converts adenine to hypoxanthine, which results in a decrease in absorbance at 265 nm[7].
-
Reaction Setup: In a UV-transparent microplate, prepare a reaction mixture containing the methyltransferase, RNA substrate, SAM, and the coupling enzymes (SAHN and ADE) in the appropriate buffer.
-
Measurement: Monitor the decrease in absorbance at 265 nm continuously using a plate reader.
-
Data Analysis: The rate of absorbance change is proportional to the rate of the methyltransferase reaction. By varying the substrate concentrations, the kinetic parameters (Km and Vmax) can be determined using the Michaelis-Menten equation.
Signaling Pathways and Experimental Workflows
The methylation of guanosine is a critical step in several biological pathways. One of the most well-characterized is the mRNA capping pathway, which is essential for the maturation of eukaryotic messenger RNA.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Conservation of structure and mechanism by Trm5 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic Analysis of tRNA Methylfransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a universal radioactive DNA methyltransferase inhibition test for high-throughput screening and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Impact of 1,2'-O-dimethylguanosine on Protein-RNA Binding Affinity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between proteins and modified RNA is paramount for advancing therapeutic and diagnostic frontiers. This guide provides a comprehensive comparison of protein binding affinity for RNA containing the specific modification 1,2'-O-dimethylguanosine against its unmodified counterpart. We delve into the structural implications of this modification and present key experimental data and protocols to elucidate its effect on protein recognition.
The modification of ribonucleosides, such as the methylation of guanosine (B1672433) at the N1 and 2'-O positions to form this compound, can significantly alter the physicochemical properties of an RNA molecule. These changes can influence RNA structure, stability, and, critically, its interactions with RNA-binding proteins (RBPs). Such modifications act as a layer of regulation in numerous cellular processes, and comprehending their impact is crucial for the rational design of RNA-based therapeutics and tools.
The Structural Influence of 2'-O-methylation
The addition of a methyl group to the 2'-hydroxyl of the ribose sugar (2'-O-methylation) is a common and functionally significant RNA modification. This modification stabilizes the C3'-endo conformation of the ribose, a key feature of A-form RNA helices. This structural stabilization can enhance the thermodynamic stability of RNA duplexes.[1] Consequently, 2'-O-methylation can modulate the local secondary structure of an RNA molecule, which in turn can either promote or hinder the binding of specific proteins. The further methylation at the N1 position of guanosine adds another layer of chemical information that can be recognized or discriminated against by interacting proteins.
Quantitative Assessment of Protein Binding Affinity
To quantitatively assess the difference in protein binding affinity, various biophysical techniques are employed. These methods provide critical parameters such as the equilibrium dissociation constant (Kd), which is a measure of the binding affinity between a protein and its RNA ligand. A lower Kd value indicates a stronger binding affinity.
Table 1: Hypothetical Comparison of Binding Affinities (Kd) for a Fictitious RNA-Binding Protein
| RNA Substrate | Modification | Binding Affinity (Kd) (nM) | Fold Change vs. Unmodified |
| RNA Sequence A | Unmodified Guanosine | 100 | - |
| RNA Sequence A | This compound | 50 | 2-fold increase |
| RNA Sequence B | Unmodified Guanosine | 75 | - |
| RNA Sequence B | This compound | 150 | 2-fold decrease |
This table presents hypothetical data to illustrate the potential impact of this compound on protein binding affinity. Actual values would be protein and sequence-dependent.
Key Experimental Protocols for Assessing Binding Affinity
Accurate determination of protein-RNA binding affinities relies on robust experimental methodologies. Below are detailed protocols for two common in vitro techniques: RNA Pull-down Assay and Electrophoretic Mobility Shift Assay (EMSA).
RNA Pull-down Assay
This technique is used to isolate and identify proteins that bind to a specific RNA molecule. By comparing the amount of protein pulled down with a modified RNA versus an unmodified RNA, one can qualitatively and semi-quantitatively assess differences in binding.
Methodology:
-
Preparation of Biotinylated RNA Probes: Synthesize the target RNA sequence with and without the this compound modification. Incorporate a biotin (B1667282) label at the 3' or 5' end of the RNA probes.
-
Incubation with Protein Lysate: Incubate the biotinylated RNA probes with a cell lysate or a purified protein of interest.
-
Capture of RNA-Protein Complexes: Add streptavidin-coated magnetic beads to the mixture. The high affinity of biotin for streptavidin will immobilize the RNA probes and any bound proteins onto the beads.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads. Analyze the eluted proteins by Western blotting using an antibody specific to the protein of interest or by mass spectrometry for a broader analysis of interacting partners.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a common technique used to study protein-RNA interactions in vitro. It is based on the principle that a protein-RNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free RNA, resulting in a "shift" in the band's position. This method can be used to determine the binding affinity (Kd) by titrating the protein concentration.
Methodology:
-
Labeling of RNA Probes: Synthesize the RNA probes (modified and unmodified) and label them with a radioactive isotope (e.g., 32P) or a fluorescent dye.
-
Binding Reactions: Set up a series of binding reactions, each containing a fixed amount of labeled RNA probe and varying concentrations of the protein of interest.
-
Gel Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the RNA bands by autoradiography (for radioactive labels) or fluorescence imaging.
-
Data Analysis: Quantify the intensity of the free and bound RNA bands. The fraction of bound RNA is plotted against the protein concentration, and the Kd is determined as the protein concentration at which 50% of the RNA is bound.
Signaling Pathway Implications
The alteration of protein-RNA binding affinity by this compound can have significant downstream effects on cellular signaling pathways. For example, if the modification enhances the binding of a translational repressor, it could lead to decreased protein expression. Conversely, if it disrupts the binding of a protein required for RNA degradation, it could increase the RNA's stability and lead to higher protein levels.
References
Unraveling the Impact of Guanosine Methylation on Ribosome Binding: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the intricate interactions between modified nucleotides and the ribosomal machinery is paramount for advancing therapeutic strategies. This guide provides a comparative analysis of the effects of O6-methylguanosine (m6G), a significant RNA modification, on ribosome binding and translation, benchmarked against other ribosome-modulating agents. Due to the limited direct research on 1,2'-O-dimethylguanosine, this guide will focus on the closely related and well-studied O6-methylguanosine.
This publication delves into the experimental validation of m6G's influence on the ribosome, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate a comprehensive understanding.
Comparative Analysis of Ribosome-Modulating Agents
The following table summarizes the quantitative effects of O6-methylguanosine and selected alternative ribosome-targeting agents on translational processes.
| Compound/Modification | Target/Mechanism | Quantitative Effect | Organism/System | Reference |
| O6-methylguanosine (m6G) | mRNA codon | At the second codon position, slows the rate of peptide-bond formation by >1000-fold for cognate aminoacyl-tRNAs.[1][2] | Reconstituted bacterial translation system, eukaryotic extracts, and HEK293 cells.[1][2] | [1][2] |
| At the first and third codon positions, it decreases the accuracy of tRNA selection by promoting mispairing with uridine.[1][2] | Reconstituted bacterial translation system.[1][2] | [1][2] | ||
| N6-methyladenosine (m6A) | mRNA codon | Minimal effect on tRNA selection when at the second codon position.[1][2] | Reconstituted bacterial translation system.[1][2] | [1][2] |
| Aminoglycosides (e.g., Gentamicin) | 30S ribosomal subunit (A-site) | Induces misreading of the mRNA genetic code and inhibits ribosome translocation.[3][4] | Bacteria and Eukaryotes.[3][4] | [3][4] |
| Tetracyclines | 30S ribosomal subunit (A-site) | Inhibits the binding of aminoacyl-tRNA to the A-site, preventing peptide chain elongation.[5][6] | Bacteria.[5][6] | [5][6] |
| Macrolides (e.g., Erythromycin) | 50S ribosomal subunit (nascent peptide exit tunnel) | Blocks the exit of the nascent polypeptide chain, leading to premature dissociation of peptidyl-tRNA.[7][8] | Bacteria.[7][8] | [7][8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
In Vitro Transcription and Translation Assay
This assay is fundamental for studying the effects of specific mRNA modifications on protein synthesis in a controlled environment.[9][10][11][12][13]
1. Preparation of mRNA Template:
-
Linearized DNA templates containing the gene of interest downstream of a T7 promoter are prepared. For studying specific modifications, the template can be synthesized to include the modified nucleotide at the desired position.[11][14]
-
In vitro transcription is performed using T7 RNA polymerase and a mixture of nucleotide triphosphates (ATP, GTP, CTP, UTP), including the desired modified nucleotide triphosphate if uniform incorporation is intended. For site-specific modification, chemical synthesis of a short RNA oligo containing the modification followed by ligation to the rest of the transcript is necessary.[14]
-
The resulting mRNA is purified, typically by gel electrophoresis or chromatography, to ensure it is full-length and free of contaminants.[14]
2. In Vitro Translation Reaction:
-
A cell-free translation system, such as rabbit reticulocyte lysate or a reconstituted bacterial system (PURE system), is used.[9][12] These systems contain all the necessary components for translation (ribosomes, tRNAs, amino acids, initiation, and elongation factors).
-
The purified mRNA template is added to the translation mix.
-
The reaction is incubated at an optimal temperature (e.g., 30-37°C) for a defined period (e.g., 60-90 minutes).[14]
-
To quantify protein synthesis, radiolabeled amino acids (e.g., ³⁵S-methionine) can be included in the reaction.
3. Analysis of Translation Products:
-
The translation products are separated by SDS-PAGE.
-
If radiolabeled amino acids were used, the gel is dried and exposed to a phosphor screen or X-ray film to visualize and quantify the synthesized protein.
-
Alternatively, if the protein has an enzymatic activity (e.g., luciferase) or is fluorescent (e.g., GFP), its activity or fluorescence can be measured to determine the translation efficiency.[14][15]
Toeprinting Assay for Ribosome Stalling
The toeprinting assay is a primer extension inhibition method used to identify the precise location of a ribosome stalled on an mRNA transcript.[16][17][18][19][20]
1. Assembly of Translation Initiation/Elongation Complexes:
-
The mRNA of interest is incubated with a cell-free translation system to allow ribosomes to bind and initiate or begin elongation.
-
To study the effect of a specific compound, it is added to the reaction mixture.
2. Primer Extension Reaction:
-
A DNA primer, radiolabeled at its 5' end, that is complementary to a sequence downstream of the region of interest on the mRNA is added.
-
Reverse transcriptase is added to the reaction. The enzyme synthesizes a complementary DNA (cDNA) strand starting from the primer.
-
The reverse transcriptase will proceed until it encounters the leading edge of the stalled ribosome, at which point it will be blocked. This results in a truncated cDNA product, the "toeprint".
3. Analysis of Toeprints:
-
The cDNA products are purified and separated by denaturing polyacrylamide gel electrophoresis.
-
A sequencing ladder of the same mRNA, generated using dideoxynucleotides, is run alongside the toeprinting reaction to precisely map the stall site.
-
The presence and intensity of the toeprint band indicate the position and extent of ribosome stalling.
Puromycin (B1679871) Assay for Peptidyl Transferase Activity
The puromycin assay is used to measure the rate of peptide bond formation, a key step in translation elongation. Puromycin is an antibiotic that mimics an aminoacyl-tRNA and can accept the nascent polypeptide chain from the P-site, leading to premature termination.[21][22][23][24][25]
1. Preparation of Ribosome Complexes:
-
Ribosomes are programmed with an mRNA template and a peptidyl-tRNA analog (e.g., N-acetyl-[³H]Phe-tRNA) that is directed to the P-site.
2. Puromycin Reaction:
-
Puromycin is added to the reaction mixture.
-
The peptidyltransferase center of the ribosome catalyzes the formation of a peptide bond between the P-site substrate and puromycin.
3. Quantification of Puromycin-Peptide Product:
-
The reaction is quenched, and the puromycin-peptide product is separated from the unreacted peptidyl-tRNA, typically by solvent extraction (e.g., with ethyl acetate).
-
The amount of radiolabeled puromycin-peptide product is quantified by scintillation counting.
-
By measuring the amount of product formed over time, the rate of peptide bond formation can be determined.
Visualizing Mechanisms and Workflows
To further clarify the experimental processes and molecular interactions, the following diagrams are provided.
Caption: Workflow of a Toeprinting Assay to Detect Ribosome Stalling.
Caption: Position-Dependent Effects of O6-methylguanosine on Translation.
References
- 1. O6-Methylguanosine leads to position-dependent effects on ribosome speed and fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O6-Methylguanosine leads to position-dependent effects on ribosome speed and fidelity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. homework.study.com [homework.study.com]
- 4. Aminoglycoside interactions and impacts on the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetracycline - Wikipedia [en.wikipedia.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Structural consideration of macrolide antibiotics in relation to the ribosomal interaction and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating the consequences of mRNA modifications on protein synthesis using in vitro translation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Transcription and Translation Protocols | NHBS Academic & Professional Books [nhbs.com]
- 11. In vitro experimental system for analysis of transcription–translation coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for In Vitro Protein Expression Using mRNA Templates | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Frontiers | Translation of in vitro-transcribed RNA therapeutics [frontiersin.org]
- 14. academic.oup.com [academic.oup.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Toeprinting assay - Wikipedia [en.wikipedia.org]
- 17. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Ribosomal stalling landscapes revealed by high-throughput inverse toeprinting of mRNA libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. Reactivity of the P-site-bound donor in ribosomal peptide-bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Kinetics of inhibition of peptide bond formation on bacterial ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Puromycin-Peptide Bond Formation with Reticulocyte Initiation Factors M1 and M2 - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of 1,2'-O-dimethylguanosine Modification on RNA Immunogenicity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the immunogenic profile of RNA is critical for the design of safe and effective therapeutics and vaccines. This guide provides a comparative analysis of the immunogenicity of RNA containing 1,2'-O-dimethylguanosine (Gm) versus standard, unmodified RNA, supported by experimental data and detailed methodologies.
Standard single-stranded RNA (ssRNA) can be recognized by the innate immune system as a pathogen-associated molecular pattern (PAMP), leading to the activation of pattern recognition receptors (PRRs) and the subsequent induction of an inflammatory response. This response is a key consideration in the development of RNA-based drugs. Chemical modifications to the RNA molecule are a promising strategy to modulate this immunogenicity. One such modification is the methylation of the ribose at the 2' position, and when this occurs on a guanosine (B1672433), it is referred to as 2'-O-methylguanosine. The further methylation of the N1 position of the guanine (B1146940) base results in this compound (Gm).
This guide will delve into the known immunological consequences of this type of modification, contrasting it with the baseline immunogenicity of unmodified RNA.
Comparative Immunogenicity Profile
The presence of 2'-O-methylation on guanosine residues within an RNA molecule has been shown to significantly reduce its immunogenicity by preventing its recognition by key innate immune sensors.
| Feature | Standard RNA (Unmodified) | RNA with 2'-O-methylguanosine |
| TLR7/8 Activation | Agonist: Binds to and activates TLR7 and TLR8, leading to downstream signaling.[1] | Antagonist: Acts as a potent inhibitor of TLR7 and TLR8 activation.[1][2][3][4] |
| Cytokine Induction (e.g., IFN-α, TNF-α) | Induces the production of Type I interferons and pro-inflammatory cytokines.[1] | Abrogates or significantly reduces the induction of IFN-α and other cytokines.[4] |
| Innate Immune Response | Strong stimulation of the innate immune system. | Generally considered immunosilent or capable of suppressing immune activation.[1] |
Signaling Pathways of RNA Recognition
The innate immune system employs several key receptors to detect the presence of RNA. The primary sensors for single-stranded RNA are Toll-like receptors 7 and 8 (TLR7/8), located in the endosome, and RIG-I-like receptors (RLRs) in the cytoplasm.
TLR7/8 Signaling Pathway
Unmodified ssRNA is recognized by TLR7 and TLR8 within endosomes of immune cells like plasmacytoid dendritic cells and monocytes.[1] This recognition triggers a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.
RIG-I Signaling Pathway
Cytoplasmic RNA, particularly RNA bearing a 5'-triphosphate, is a potent activator of RIG-I, leading to a robust antiviral response characterized by the production of type I interferons. RNA modifications have been shown to enable viral RNA to escape recognition by RIG-I.[5]
Experimental Protocols
The assessment of RNA immunogenicity typically involves in vitro cell-based assays and in vivo studies. Below is a general methodology for comparing the immunostimulatory potential of different RNA species.
In Vitro Assessment of Cytokine Induction
Objective: To quantify the production of cytokines by immune cells in response to transfection with standard or modified RNA.
1. Cell Culture:
- Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation.
- Alternatively, cell lines such as the human monocytic cell line THP-1 or mouse macrophage line RAW 264.7 can be used. Cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics).
2. RNA Transfection:
- Cells are seeded in 24-well plates at a density of 5 x 10^5 cells/well.
- Standard RNA and Gm-modified RNA are complexed with a transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions. A typical concentration is 10 µg/mL of RNA.
- A negative control (transfection reagent alone) and a positive control (e.g., R848, a known TLR7/8 agonist) are included.
- The RNA-lipid complexes are added to the cells and incubated for 18-24 hours at 37°C in a CO2 incubator.
3. Cytokine Measurement:
- After incubation, the cell culture supernatant is collected.
- The concentrations of key cytokines such as IFN-α, TNF-α, and IL-6 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine, following the manufacturer's protocols.
4. Data Analysis:
- Cytokine concentrations are calculated from a standard curve.
- Results are expressed as mean ± standard deviation. Statistical significance between groups is determined using an appropriate statistical test, such as a t-test or ANOVA.
Experimental Workflow Diagram
Conclusion
The available evidence strongly indicates that RNA containing 2'-O-methylguanosine modifications exhibits significantly reduced immunogenicity compared to standard, unmodified RNA. This is primarily attributed to its ability to act as an antagonist for the key innate immune sensors TLR7 and TLR8.[1][2][3][4] This "immunosilencing" property is a critical feature for the development of RNA therapeutics where minimizing off-target immune activation is paramount. By understanding and leveraging such chemical modifications, researchers can fine-tune the immunological profile of RNA molecules to enhance their safety and efficacy for a wide range of therapeutic applications.
References
- 1. RNA Modifications Modulate Activation of Innate Toll-Like Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. 2'-O-methyl-modified RNAs act as TLR7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N6-methyladenosine modification enables viral RNA to escape recognition by RNA sensor RIG-I - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Functional Equivalence: A Comparative Guide to Synthetic vs. Naturally Occurring 1,2'-O-dimethylguanosine
For researchers, scientists, and drug development professionals, understanding the functional equivalence of synthetic and naturally occurring modified nucleosides is paramount for the development of RNA-based therapeutics and diagnostics. This guide provides a comprehensive framework for comparing the biological and biochemical properties of synthetic 1,2'-O-dimethylguanosine with its natural counterpart, offering detailed experimental protocols and data presentation formats to facilitate rigorous evaluation.
While direct comparative studies on the functional equivalence of synthetic versus naturally occurring this compound are not extensively documented in publicly available literature, this guide outlines a robust experimental workflow to establish this equivalence. The methodologies described are based on established techniques for the analysis of other modified nucleosides and provide a clear path for researchers to generate the necessary comparative data.
Proposed Experimental Workflow for Establishing Functional Equivalence
To comprehensively assess the functional equivalence, a multi-pronged approach is recommended, encompassing synthesis and characterization, in vitro functional assays, and cellular-level investigations.
Data Presentation: Comparative Analysis Tables
Quantitative data from the proposed experiments should be organized into clear tables to facilitate direct comparison.
Table 1: Physicochemical Characterization of Synthetic this compound RNA
| Parameter | Synthetic RNA (with this compound) | Natural RNA (Control) | Acceptance Criteria |
| Purity (HPLC) | Report % | Report % | >95% |
| Molecular Weight (Mass Spec) | Observed (Da) | Expected (Da) | ± 1 Da of expected |
| Thermal Stability (Tm) | Report °C | Report °C | Comparison of melting temps |
Table 2: In Vitro Functional Comparison
| Assay | Synthetic RNA | Natural RNA (Control) | Key Metric |
| In Vitro Translation | Luciferase Activity (RLU) | Luciferase Activity (RLU) | Relative Translation Efficiency (%) |
| Nuclease Stability (t1/2) | Half-life (min) in serum | Half-life (min) in serum | Fold-increase in stability |
Table 3: Cellular Functional Comparison
| Assay | Synthetic RNA | Natural RNA (Control) | Key Metric |
| Cellular Uptake | Intracellular RNA (ng/µg protein) | Intracellular RNA (ng/µg protein) | Relative Uptake (%) |
| Cellular Stability (t1/2) | Half-life (hours) in cells | Half-life (hours) in cells | Fold-increase in stability |
| Ribosome Occupancy | Ribosome Protected Fragments (RPFs) | Ribosome Protected Fragments (RPFs) | Translation Efficiency Score |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings.
Protocol 1: Synthesis of RNA containing this compound via Phosphoramidite Chemistry
-
Synthesis of this compound Phosphoramidite: This crucial building block must first be synthesized. This involves the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, protection of the exocyclic amine, and phosphitylation of the 3'-hydroxyl group to introduce the phosphoramidite moiety. Detailed synthetic schemes can be adapted from protocols for other modified guanosine (B1672433) phosphoramidites.[1][2][3][4][5]
-
Automated Solid-Phase Oligonucleotide Synthesis: The synthesized phosphoramidite is then used in a standard automated DNA/RNA synthesizer. The synthesis cycle involves:
-
Detritylation: Removal of the 5'-DMT group from the growing oligonucleotide chain.
-
Coupling: Addition of the this compound phosphoramidite.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups.
-
Oxidation: Conversion of the phosphite (B83602) triester to the more stable phosphate (B84403) triester.
-
-
Deprotection and Purification: Following synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed. The final product is purified by high-performance liquid chromatography (HPLC).
-
Characterization: The purity and identity of the synthesized RNA are confirmed by analytical HPLC and mass spectrometry.[6][7][8][9]
Protocol 2: In Vitro Transcription and Functional Assays
-
In Vitro Transcription: A DNA template encoding a reporter gene (e.g., Luciferase or GFP) is used for in vitro transcription with T7 RNA polymerase. The reaction mixture includes ATP, CTP, UTP, and the synthesized this compound triphosphate (or the oligonucleotide containing the modification can be ligated into a larger transcript).[10][11]
-
In Vitro Translation Assay: The purified synthetic and control mRNAs are translated in a cell-free system (e.g., rabbit reticulocyte lysate). The efficiency of translation is quantified by measuring the reporter protein activity (e.g., luminescence for luciferase).[12][13]
-
Nuclease Stability Assay: The synthetic and control mRNAs are incubated in human serum or with specific ribonucleases (e.g., RNase A). Aliquots are taken at different time points, and the amount of intact mRNA is quantified by gel electrophoresis or qRT-PCR to determine the half-life.[14]
Protocol 3: Cellular Assays
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or HeLa) is cultured to optimal confluency. The synthetic and control mRNAs are then transfected into the cells using a lipid-based transfection reagent.[15][16][17]
-
Cellular Uptake and Stability Analysis: At various time points post-transfection, cells are harvested, and total RNA is extracted. The amount of the specific mRNA is quantified by qRT-PCR to determine the rate of uptake and the intracellular half-life.
-
Ribosome Profiling: To assess the translational status of the modified mRNA in a cellular context, ribosome profiling is performed. This technique involves treating cells with a translation inhibitor to freeze ribosomes on the mRNA, followed by nuclease digestion of unprotected RNA. The ribosome-protected fragments are then sequenced to map the positions of ribosomes and quantify translation efficiency.[18][19][20][21][22]
Signaling Pathways and Logical Relationships
While specific signaling pathways directly modulated by this compound are not yet elucidated, its presence within an mRNA molecule can be hypothesized to influence pathways related to protein synthesis and RNA stability.
By following this comprehensive guide, researchers can systematically evaluate the functional equivalence of synthetic this compound, thereby generating the critical data needed to advance the development of novel RNA-based technologies.
References
- 1. DNA Phosphoramidites for Oligonucleotide Synthesis | TCI AMERICA [tcichemicals.com]
- 2. Synthesis of Guanosine and Deoxyguanosine Phosphoramidites with Cross-linkable Thioalkyl Tethers for Direct Incorporation into RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quick Access to Nucleobase-Modified Phosphoramidites for the Synthesis of Oligoribonucleotides Containing Post-Transcriptional Modifications and Epitranscriptomic Marks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detecting Internal N7-Methylguanosine mRNA Modifications by Differential Enzymatic Digestion Coupled with Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nationalacademies.org [nationalacademies.org]
- 10. promegaconnections.com [promegaconnections.com]
- 11. themoonlab.org [themoonlab.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthetic modified messenger RNA for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Profiling of 2'-O-Me in human rRNA reveals a subset of fractionally modified positions and provides evidence for ribosome heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Profiling of ribose methylations in ribosomal RNA from diffuse large B-cell lymphoma patients for evaluation of ribosomes as drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bartellab.wi.mit.edu [bartellab.wi.mit.edu]
- 21. researchgate.net [researchgate.net]
- 22. dspace.mit.edu [dspace.mit.edu]
differentiation of 1,2'-O-dimethylguanosine from its isomers by ion mobility-mass spectrometry
For researchers, scientists, and drug development professionals, the precise identification of modified nucleosides is critical. This guide provides a comparative overview of the use of ion mobility-mass spectrometry (IM-MS) for the differentiation of 1,2'-O-dimethylguanosine from its structural isomers, offering a powerful analytical tool to resolve ambiguities that conventional mass spectrometry cannot.
The methylation of guanosine (B1672433) at different positions results in a variety of isomers with the same mass but distinct chemical structures and biological functions. Distinguishing between these isomers, such as this compound (m¹Gm), N²,N²-dimethylguanosine (m²₂G), and N²,7-dimethylguanosine (m²,⁷G), is a significant analytical challenge. Ion mobility-mass spectrometry (IM-MS) has emerged as a key technology for this purpose, providing an additional dimension of separation based on the size, shape, and charge of the ions. This technique measures the collision cross-section (CCS) of an ion, a physicochemical property that is unique to its three-dimensional structure, enabling the separation of isomers.
Performance Comparison: Collision Cross-Section Data
| Isomer | Adduct | Experimental CCS (Ų) | Data Source |
| N²,N²-dimethylguanosine (m²₂G) | [M+H]⁺ | 170.574 | --INVALID-LINK-- |
| This compound (m¹Gm) | [M+H]⁺ | Not available | - |
| N²,7-dimethylguanosine (m²,⁷G) | [M+H]⁺ | Not available | - |
| 1,N²-dimethylguanosine (m¹m²G) | [M+H]⁺ | Not available | - |
Note: The absence of publicly available experimental CCS values for this compound and other isomers highlights the necessity for direct experimental comparison using the methodologies described below.
Experimental Protocols
To differentiate dimethylguanosine isomers, a liquid chromatography-ion mobility-mass spectrometry (LC-IM-MS) workflow is typically employed. This approach combines the separation power of liquid chromatography with the isomer-resolving capability of ion mobility and the mass accuracy of a mass spectrometer.
Sample Preparation and Liquid Chromatography
-
Standard Preparation: Prepare individual standard solutions of this compound and its isomers (e.g., N²,N²-dimethylguanosine) in a suitable solvent such as a mixture of water and acetonitrile.
-
LC Separation: Chromatographic separation is performed to reduce sample complexity and separate isomers that may have different retention times.
-
Column: A reversed-phase column, such as a C18, is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of a modifier like formic acid to improve ionization, is typically employed.
-
Flow Rate: A flow rate suitable for the column dimensions and mass spectrometer interface is used (e.g., 0.2-0.5 mL/min).
-
Ion Mobility-Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of modified nucleosides, as they readily form protonated molecules ([M+H]⁺).
-
Ion Mobility Separation: The ionized isomers are introduced into the ion mobility cell.
-
Instrument: A drift tube ion mobility spectrometer (DTIMS) or a trapped ion mobility spectrometer (TIMS) is recommended for high-resolution separation and accurate CCS measurements.
-
Drift Gas: High-purity nitrogen is typically used as the drift gas.
-
Electric Field: A uniform electric field is applied across the drift tube to drive the ions.
-
-
Mass Analysis: The mobility-separated ions are then analyzed by a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) instrument) to obtain their mass-to-charge ratios.
-
CCS Calibration: To determine the experimental CCS values, the instrument must be calibrated.
-
Calibrants: A solution containing a mixture of well-characterized compounds with known CCS values (e.g., Agilent ESI-L Low Concentration Tuning Mix) is analyzed under the same conditions as the samples.
-
Calibration Curve: A calibration curve is generated by plotting the drift times of the calibrants against their known CCS values. This curve is then used to calculate the CCS values of the unknown isomers from their measured drift times.
-
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the differentiation of dimethylguanosine isomers using LC-IM-MS.
Safety Operating Guide
Proper Disposal Procedures for 1,2'-O-dimethylguanosine
This guide provides essential safety and logistical information for the proper disposal of 1,2'-O-dimethylguanosine, a compound used in laboratory research. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. The following step-by-step instructions are designed to provide clear operational guidance for researchers, scientists, and drug development professionals.
Initial Assessment and Safety Precautions
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. According to available SDS, this compound is not classified as a hazardous substance[1][2]. However, it is imperative to handle all laboratory chemicals with care.
Personal Protective Equipment (PPE):
-
Wear appropriate protective gloves (e.g., nitrile gloves)[2][3].
-
A lab coat should be worn to protect clothing[3].
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in accordance with all local, state, and federal regulations. The following is a general procedural guide based on the non-hazardous nature of the compound.
Step 1: Waste Identification and Segregation
-
Pure Compound: If the waste consists of pure, uncontaminated this compound, it should be collected in a designated, properly labeled waste container.
-
Contaminated Waste: If this compound is mixed with hazardous solvents or other regulated chemicals, the entire mixture must be treated as hazardous waste. The disposal procedure for the most hazardous component in the mixture takes precedence.
-
Empty Containers: Do not reuse empty containers that have held this compound[1]. Triple-rinse the container with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.
Step 2: Small Quantities (Milligram Scale)
For very small quantities of non-hazardous material, some institutions may permit drain disposal if the local regulations and the institution's Environmental Health and Safety (EHS) department have approved this method for the specific chemical.
-
Consult EHS: Always obtain approval from your institution's EHS department before any drain disposal.
-
Dilution: If approved, dilute the small quantity of this compound with a large volume of water.
-
Flushing: Slowly pour the diluted solution down the drain with copious amounts of running water to ensure it is thoroughly flushed through the plumbing system[4].
Step 3: Large Quantities and Bulk Disposal
Large quantities of this compound and contaminated materials should be disposed of through an approved chemical waste management service.
-
Packaging: Securely package the waste in a chemically compatible and properly sealed container.
-
Labeling: Clearly label the container with the full chemical name ("this compound") and indicate that it is non-hazardous waste. If it is a mixture, list all components.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area while awaiting pickup.
-
Arranging Disposal: Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and proper disposal[3].
Quantitative Disposal Parameters
| Parameter | Guideline/Value | Notes |
| pH for Aqueous Solutions | 5.5 - 9.0 | For aqueous solutions intended for drain disposal (where permitted), the pH should be neutralized to within this range. This is a general guideline for the protection of plumbing and aquatic environments. |
| Maximum Concentration for Drain Disposal | Institutionally Defined | The maximum concentration of any chemical, even non-hazardous ones, permitted for drain disposal is set by local wastewater authorities and institutional policy. Always verify these limits with your EHS department. |
| Incompatible Waste Streams | Strong Oxidizing Agents, Strong Acids, Strong Bases | Although this compound is stable under normal conditions, it is prudent to avoid mixing it with highly reactive chemicals in the same waste container to prevent unforeseen reactions. |
| Container Material | Glass or High-Density Polyethylene (HDPE) | Use containers that are chemically resistant and will not degrade upon contact with the waste material or any solvents used in the mixture. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling 1,2'-O-dimethylguanosine
Essential Safety and Handling Guide for 1,2'-O-dimethylguanosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk. While a safety data sheet (SDS) for this compound indicates it is not considered a hazardous product under Canadian WHMIS 2015 regulations, it is prudent to handle all chemical compounds with a high degree of caution.[1] An SDS for the related compound N2-Dimethylguanosine suggests it may be harmful if swallowed and can cause eye irritation.[2] Therefore, following standard laboratory safety protocols, including the use of appropriate personal protective equipment (PPE), is mandatory.
Recommended Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound in various laboratory settings.
| Scenario | Required PPE | Specifications and Best Practices |
| Weighing and Handling Solid Compound | - Lab coat- Safety glasses with side shields or goggles- Chemical-resistant gloves (Nitrile)- Respiratory Protection (optional, based on risk assessment) | - Perform in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particulates.[2]- Use an anti-static weighing dish.- Ensure gloves are compatible with the substance; nitrile gloves are a common standard.[3] |
| Dissolving the Compound | - Lab coat- Safety goggles- Chemical-resistant gloves (Nitrile)- Face shield (recommended) | - Dissolve the compound in a chemical fume hood.- A face shield offers additional protection against splashes.[4] |
| Handling Solutions of the Compound | - Lab coat- Safety glasses with side shields or goggles- Chemical-resistant gloves (Nitrile) | - Handle solutions in a well-ventilated area.- Be mindful of potential splashes and aerosol generation. |
Operational Plans: Donning and Doffing of PPE
Proper procedure for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination. The following workflow diagram illustrates the correct sequence.
Disposal Plan: Waste Management
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety. The following diagram outlines the disposal workflow for materials contaminated with this compound.
Detailed Disposal Procedures:
-
Solid Waste: All solid materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be placed in a designated and clearly labeled solid chemical waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated and clearly labeled liquid chemical waste container. Do not pour chemical waste down the drain.[1][2]
-
Contaminated Labware: Reusable labware should be decontaminated according to standard laboratory procedures. This may involve rinsing with an appropriate solvent, which should then be collected as liquid chemical waste.
-
Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal environmental regulations.[1]
By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
